Cyclobutane-1,1-dicarbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclobutane-1,1-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c7-4-6(5-8)2-1-3-6/h1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIIZKKTTLNFRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70565318 | |
| Record name | Cyclobutane-1,1-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110220-15-0 | |
| Record name | Cyclobutane-1,1-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Cyclobutane-1,1-dicarbonitrile chemical structure and properties
An In-Depth Technical Guide to Cyclobutane-1,1-dicarbonitrile: Synthesis, Structural Dynamics, and Pharmaceutical Applications
Executive Summary
Cyclobutane-1,1-dicarbonitrile (CAS: 110220-15-0) is a highly strained, bifunctional cyclic compound that serves as a critical intermediate in advanced organic synthesis and drug development[1][2]. Characterized by its geminal dicarbonitrile groups attached to a four-membered carbon ring, this molecule presents unique conformational dynamics and reactivity profiles. This whitepaper provides an authoritative analysis of its physicochemical properties, structural behavior, and validated synthetic protocols, with a specific focus on its role as a precursor in the development of platinum(II)-based antineoplastic agents[3].
Structural and Conformational Properties
The chemical behavior of cyclobutane-1,1-dicarbonitrile is dictated by the interplay between the steric strain of the cyclobutane ring and the strong electron-withdrawing nature of the geminal cyano groups.
Conformational Dynamics
Gas electron-diffraction and ab initio studies reveal that 1,1-dicyanocyclobutane exists primarily in a puckered conformation in its ground state[4].
-
Causality of Puckering: The planar conformation of cyclobutane suffers from severe torsional strain (Pitzer strain) due to the eclipsing of adjacent C-H bonds. To alleviate this, the ring puckers, adopting a dihedral angle that balances angular strain (Baeyer strain) with torsional relief[5].
-
Substituent Effects: The bulky, highly polar gem-dicarbonitrile groups at the C1 position heavily influence the puckering amplitude. The electrostatic repulsion between the cyano groups and the adjacent equatorial hydrogens locks the molecule into a rigid conformational minimum, which directly impacts its stereoselectivity in downstream cycloadditions and radical trapping reactions[6].
Physicochemical Data Summary
To facilitate experimental design, the core quantitative data for cyclobutane-1,1-dicarbonitrile is summarized below.
Table 1: Physicochemical and Identification Properties
| Parameter | Value |
| IUPAC Name | Cyclobutane-1,1-dicarbonitrile |
| CAS Registry Number | 110220-15-0[7] |
| Molecular Formula | C₆H₆N₂[8] |
| Molecular Weight | 106.13 g/mol |
| Boiling Point | 41–44 °C at 0.4 mmHg[3] |
| Physical State (at 25 °C) | Semi-solid / low-melting crystalline mass[3] |
Validated Synthetic Methodology: The Double Alkylation Protocol
The primary industrial and laboratory-scale route to cyclobutane-1,1-dicarbonitrile is the dialkylation of malononitrile with 1,3-dibromopropane[3]. This reaction proceeds via a sequential inter- and intramolecular S_N2 mechanism.
Causality in Experimental Design
-
Solvent Choice (Acetonitrile): A polar aprotic solvent is required to maintain the nucleophilicity of the malononitrile carbanion while preventing solvolysis of the alkyl bromide.
-
Base Selection (Potassium Carbonate): K₂CO₃ is a mild, non-nucleophilic base. It is strong enough to deprotonate the highly acidic methylene protons of malononitrile (pKa ~11) but weak enough to avoid promoting unwanted side reactions, such as the base-catalyzed polymerization of the resulting nitrile[3].
-
Thermal Activation: The first S_N2 substitution is relatively fast at room temperature. However, the second, intramolecular S_N2 substitution requires extended reflux. Closing a four-membered ring is kinetically unfavorable due to the high activation energy required to overcome the resulting ring strain.
Step-by-Step Synthesis Protocol
This protocol is a self-validating system; the purity of the intermediate can be confirmed directly via its specific vacuum distillation boiling point.
-
Reagent Assembly: Suspend 27.6 g of anhydrous potassium carbonate (K₂CO₃) in 400 mL of dry acetonitrile. Add 6.6 g of malononitrile and 20.0 g of 1,3-dibromopropane[3].
-
Cyclization: Heat the mixture to reflux on a steam bath (or oil bath at ~85 °C) under an inert atmosphere for 20 hours[3].
-
Filtration: Filter the mixture while hot to remove the precipitated potassium bromide (KBr) and excess K₂CO₃.
-
Workup: Concentrate the filtrate to dryness under reduced pressure. Dissolve the resulting crude oil in methylene chloride (CH₂Cl₂) and extract three times with deionized water to remove residual water-soluble impurities and unreacted malononitrile[3].
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield a dark yellow oil[3].
-
Purification (Self-Validation Step): Subject the oil to vacuum distillation. Collect the fraction boiling at exactly 41–44 °C at 0.4 mmHg. The product will solidify into a semi-solid upon cooling, yielding approximately 6.0 g of pure cyclobutane-1,1-dicarbonitrile[3].
Pharmaceutical Applications: Platinum(II) Anti-Cancer Agents
The most critical application of cyclobutane-1,1-dicarbonitrile in drug development is its use as a precursor for 1,1-cyclobutanedimethanamine , a bidentate ligand used to synthesize next-generation platinum(II) antineoplastic complexes[9].
Mechanistic Rationale in Oncology
First-generation platinum drugs (like Cisplatin) suffer from severe nephrotoxicity and the rapid development of tumor resistance. By incorporating the bulky, lipophilic cyclobutane ring via the 1,1-cyclobutanedimethanamine ligand, researchers alter the steric bulk around the Pt(II) center. This modification changes the kinetics of DNA cross-linking and reduces the complex's susceptibility to deactivation by intracellular thiols (like glutathione), thereby improving the therapeutic index against resistant cell lines, such as lymphocytic leukemia P388[3][9].
Protocol: Reduction to 1,1-Cyclobutanedimethanamine
Nitriles are notoriously difficult to reduce without causing ring-opening in strained systems. Borane-THF (BH₃·THF) is utilized because the Lewis acidic boron strongly coordinates to the nitrile nitrogen, activating the carbon for hydride transfer without disrupting the cyclobutane ring[9].
-
Reduction: Dissolve 10.6 g of cyclobutane-1,1-dicarbonitrile in 150 mL of dry THF. Cool in an ice bath. Rapidly, but dropwise, add 300 mL of 1N Borane in THF[9].
-
Maturation: Remove the ice bath and stir at room temperature overnight[9].
-
Quenching: Carefully add 125 mL of ethanol dropwise to quench excess borane (Caution: H₂ gas evolution). Stir for 12 hours[9].
-
Isolation: Concentrate the filtrate to dryness. Dissolve the residue in 100 mL of water, basify with 6N NaOH, and extract with methylene chloride[9].
-
Salt Formation: Treat the dried organic extract with 6N HCl in isopropanol to precipitate 1,1-cyclobutanedimethanamine dihydrochloride (mp 240–245 °C)[3].
This diamine is subsequently reacted with potassium tetrachloroplatinate (K₂PtCl₄) in the presence of sodium acetate to yield the active Pt(II) anti-cancer complex[3].
Workflow from dialkylation synthesis to platinum(II) anti-cancer complex generation.
Advanced Applications: Photocatalytic Radical Chemistry
Beyond classical coordination chemistry, cyclobutane-1,1-dicarbonitrile has emerged as a valuable substrate in modern photoredox catalysis. The highly electron-deficient nature of the dicarbonitrile moiety makes it an excellent radical acceptor.
Recent methodologies utilizing visible-light photocatalysis (e.g., using Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) have demonstrated the ability to generate nonstabilized aryl radicals from diaryl boryl radicals[10]. In these Minisci-type reactions, cyclobutane-1,1-dicarbonitrile acts as a reactant to facilitate complex C–C and C–B bond formations[10][11]. The strain of the cyclobutane ring can also be exploited in radical-mediated ring-opening cascades to synthesize complex acyclic nitriles.
Conformational states and photocatalytic radical activation pathways.
References
- Speer, R. J., et al. "Platinum complexes of aliphatic tricarboxylic acids". US Patent 4665210A / EP0185225B1.
-
Xia, H.-M., et al. "Formation of C–B, C–C, and C–X Bonds from Nonstabilized Aryl Radicals Generated from Diaryl Boryl Radicals". Journal of the American Chemical Society, ACS Publications. URL:[Link]
-
Siam, K. S., et al. "A Combined Ab initio and Gas Electron-Diffraction Study of the Molecular-Structure of 1,1-Dicyanocyclobutane". Journal of Molecular Structure, 1988. URL: [Link]
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- 4. CHBC Faculty Publications | University of Arkansas Libraries [libraries.uark.edu]
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- 6. Sci-Hub: are you are robot? [sci-hub.box]
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- 8. 14778-29-1|Ethane-1,1,2,2-tetracarbonitrile|BLD Pharm [bldpharm.com]
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- 11. pubs.acs.org [pubs.acs.org]
Comprehensive Technical Guide: 1,1-Dicyanocyclobutane (CAS 110220-15-0)
Executive Summary
The synthesis and application of sterically constrained carbocycles represent a cornerstone of modern molecular design. Among these, 1,1-dicyanocyclobutane (also known as cyclobutane-1,1-dicarbonitrile) stands out as a highly versatile, bifunctional building block. With a molecular weight of 106.13 g/mol [1] and a unique puckered ring geometry[2], this compound bridges the gap between rigid structural scaffolds and reactive intermediates in both pharmaceutical development and polymer science.
This guide provides an authoritative, mechanistic breakdown of its physicochemical properties, synthetic causality, and downstream applications, designed specifically for researchers and drug development professionals.
Structural & Thermodynamic Profiling
Gas-phase electron diffraction and vibrational spectroscopy (IR/Raman) have elucidated the unique conformational behavior of 1,1-dicyanocyclobutane. Unlike unstrained aliphatic nitriles, the cyclobutane ring adopts a puckered conformation with
Quantitative Physicochemical Data
| Parameter | Value | Analytical Methodology / Source |
| Chemical Name | 1,1-Dicyanocyclobutane | IUPAC Nomenclature |
| CAS Registry Number | 110220-15-0 | Chemical Database[1] |
| Molecular Formula | C6H6N2 | Elemental Analysis |
| Molecular Weight | 106.13 g/mol | Calculated / Empirical[1] |
| Melting Point | 37 °C | Thermal Analysis[2] |
| Molecular Symmetry | IR/Raman Spectroscopy[2] | |
| Bond Length Variation | C1–C2 > C2–C3 | Gas Electron Diffraction[3] |
Mechanistic Causality in Synthesis
The primary route to 1,1-dicyanocyclobutane involves the double nucleophilic substitution (
Causality in Reagent Selection:
-
Base Selection (NaH vs.
): Malononitrile possesses a highly acidic methylene bridge ( ). Sodium Hydride (NaH) ensures an irreversible, quantitative deprotonation, driving the reaction kinetics forward and preventing reversible side-reactions. -
Solvent Dielectric (DMF): N,N-Dimethylformamide (DMF) is chosen for its high dielectric constant (
). It aggressively solvates the sodium counter-ion, leaving a "naked" and highly reactive dicyanomethanide carbanion. -
Electrophile (1,3-Dibromopropane): Bromide is a superior leaving group compared to chloride, significantly lowering the activation energy for the rate-limiting intermolecular
step.
Fig 1. Mechanistic workflow and validation checkpoints for 1,1-dicyanocyclobutane synthesis.
Validated Experimental Protocol
The following protocol acts as a self-validating system, ensuring high yield and purity at every stage of the synthesis.
Step 1: Irreversible Carbanion Generation
-
Procedure: In a flame-dried, argon-purged flask, suspend 2.2 equivalents of NaH (60% dispersion in mineral oil) in anhydrous DMF at 0 °C. Slowly add 1.0 equivalent of malononitrile dropwise over 30 minutes.
-
Causality: The dropwise addition at 0 °C mitigates the highly exothermic release of hydrogen gas, preventing the thermal degradation of the malononitrile enolate.
-
Self-Validation: The physical cessation of
gas bubbling serves as a real-time, visual indicator that quantitative deprotonation is complete.
Step 2: Bis-Alkylation and Ring Closure
-
Procedure: Introduce 1.05 equivalents of 1,3-dibromopropane to the chilled reaction mixture. Remove the ice bath, allowing the solution to warm to 25 °C, and stir for 4–6 hours.
-
Causality: The slight stoichiometric excess of the dihalide ensures complete consumption of malononitrile. The initial intermolecular
forms a monoalkylated intermediate. The localized high effective molarity of the pendant bromide then kinetically favors the rapid intramolecular ring closure, successfully overcoming the ~26 kcal/mol ring strain of the cyclobutane formation. -
Self-Validation: Extract a 0.1 mL reaction aliquot, quench with water, and analyze via TLC (Hexanes/EtOAc 4:1). The complete disappearance of the malononitrile spot (visualized via
stain) confirms the success of the primary alkylation.
Step 3: Quenching and Phase Separation
-
Procedure: Quench the active reaction by pouring it over crushed ice. Extract the aqueous phase three times with diethyl ether (
). Wash the combined organic layers with brine and dry over anhydrous . -
Causality: Ice prevents an exothermic runaway during the neutralization of residual NaH.
is explicitly chosen over ethyl acetate because its high volatility facilitates easier removal under reduced pressure, and it minimizes the co-extraction of DMF. -
Self-Validation: The organic layer must be completely transparent post-
treatment. Any residual cloudiness indicates water contamination, which will hydrolyze the nitrile groups during distillation.
Step 4: Thermal Isolation (Purification)
-
Procedure: Evaporate the
solvent under reduced pressure and purify the crude oil via vacuum distillation. -
Causality: 1,1-Dicyanocyclobutane is prone to thermal decomposition at atmospheric boiling points. Vacuum distillation isolates the pure compound without inducing thermal stress.
-
Self-Validation: The purified distillate will spontaneously crystallize into a solid at room temperature (m.p. 37 °C)[2]. If the product remains a liquid at 20 °C, it indicates the presence of unreacted 1,3-dibromopropane impurities.
Downstream Applications in Advanced Research
Medicinal Chemistry & Drug Scaffolds The cyclobutane ring is increasingly utilized as a metabolically stable bioisostere for gem-dimethyl groups. The dinitrile functionality of 1,1-dicyanocyclobutane can be subjected to deoxycyanamidation[4] or reduced to primary diamines, serving as a critical precursor for synthesizing spirocyclic drug scaffolds that exhibit enhanced pharmacokinetic profiles.
Polymer Science & Material Engineering In the realm of macromolecular design, the reactivity of activated carbocycles is heavily dependent on ring strain and substitution. Interestingly, research indicates that unlike highly reactive activated cyclopropanes, 1,1-dicyanocyclobutane does not readily undergo anionic ring-opening polymerization (AROP) under standard thiophenolate initiation[5]. This resistance to side initiation makes it a uniquely stable motif when engineered into complex polymer backbones that must withstand specific nucleophilic environments.
References
1.[3] Dakkouri, M. (n.d.). Marwan DAKKOURI | Ulm University, Ulm | UULM | Institute of Electrochemistry | Research profile. ResearchGate. 3 2.[5] Bakkali-Hassani, C. (2018). Chimie des polymères. Scribd. 5 3.[2] Durig, J. R., Zhao, W., Little, T. S., & Dakkouri, M. (1988). Spectra and structure of small ring compounds. LI. Infrared and Raman spectra, vibrational assignment and ab initio calculations of 1,1-dicyanocyclobutane. Chemical Physics. 2 4.[4] Ayres, J. N., et al. (2017). Deoxycyanamidation of Alcohols with N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS). Organic Letters - ACS Publications. 4 5.[1] MolCore. (n.d.). 40896-96-6 | ethyl 3-methylenecyclobutane-1-carboxylate - MolCore (Related Products: 110220-15-0). MolCore. 1
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A Comparative Technical Guide to Cyclobutane-1,1-dicarbonitrile and Cyclobutane-1,1-dicarboxylic Acid for Advanced Research Applications
This technical guide offers an in-depth comparative analysis of cyclobutane-1,1-dicarbonitrile and cyclobutane-1,1-dicarboxylic acid. It is designed for researchers, medicinal chemists, and materials scientists, providing a comprehensive overview of their synthesis, properties, and applications, with a focus on the rationale behind experimental design and compound selection.
Introduction: The Strategic Value of the 1,1-Disubstituted Cyclobutane Scaffold
The cyclobutane ring, a four-membered carbocycle, is a valuable structural motif in modern chemistry.[1] Its inherent ring strain of 26.3 kcal/mol results in a unique, puckered three-dimensional geometry that distinguishes it from more flexible, larger cycloalkanes.[1] This conformational rigidity can be a significant advantage in drug design, where precise orientation of pharmacophoric groups is crucial for potent and selective interaction with biological targets.[2] By serving as a rigid scaffold, the cyclobutane core can improve metabolic stability, binding affinity, and oral bioavailability.[2]
Among the various derivatives, 1,1-disubstituted cyclobutanes are particularly important as they provide a stable quaternary carbon center, preventing epimerization and offering a well-defined exit vector for further molecular elaboration. This guide focuses on two key 1,1-disubstituted cyclobutane building blocks: the dinitrile and the dicarboxylic acid. While interconvertible, their distinct physicochemical properties and reactivities make them suitable for divergent applications, from enzyme inhibition to polymer science. Understanding the nuances of each compound is paramount for their effective utilization in complex synthetic campaigns.
Part 1: Synthesis of Key Intermediates
The synthesis of both title compounds typically originates from the cyclization of a propane-1,3-dielctrophile with a malonic acid derivative. The dicarboxylic acid is most reliably prepared from the corresponding diester, which is then hydrolyzed.
Synthesis of Cyclobutane-1,1-dicarboxylic Acid
A well-established and reliable method for the synthesis of cyclobutane-1,1-dicarboxylic acid is documented in Organic Syntheses, a testament to its robustness and reproducibility.[3] The procedure involves the alkylation of diethyl malonate with 1,3-dibromopropane, followed by saponification and acidification.
Experimental Protocol: Synthesis of Cyclobutane-1,1-dicarboxylic Acid (Adapted from Cason, J. et al., Org. Synth.1943 , 23, 16)[3]
-
Alkylation: In a 3-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and separatory funnel, 160 g (1.0 mole) of diethyl malonate and 212 g (1.05 moles) of 1,3-dibromopropane are combined. A solution of sodium ethoxide, prepared from 46 g (2.0 gram atoms) of sodium in 800 mL of absolute ethanol, is added while maintaining the reaction temperature at 60-65°C. The mixture is then heated on a steam bath for approximately 2 hours until neutral to phenolphthalein.
-
Work-up and Ester Isolation: Water is added to dissolve the precipitated sodium bromide, and ethanol is removed by distillation. The resulting diethyl 1,1-cyclobutanedicarboxylate is isolated by steam distillation.[3] The ester layer is separated from the distillate, and the aqueous layer is extracted with ether.[3]
-
Saponification: The combined ester and ether extracts are concentrated, and the crude ester is hydrolyzed by refluxing for 2 hours with a solution of 112 g of potassium hydroxide in 200 mL of ethanol.[3]
-
Acidification and Purification: After removing the ethanol, the residue is dissolved in water, and unreacted malonic acid is removed by precipitation with barium chloride. The filtrate is then acidified with hydrochloric acid and extracted with ether.[3] The ether is removed, and the crude product is recrystallized from hot ethyl acetate to yield 30-34 g of pure 1,1-cyclobutanedicarboxylic acid (m.p. 156-158°C).[3]
Caption: Synthesis of Cyclobutane-1,1-dicarboxylic Acid.
Synthesis of Cyclobutane-1,1-dicarbonitrile
Cyclobutane-1,1-dicarbonitrile is synthesized via a similar cyclization strategy, using malononitrile as the active methylene compound.
Experimental Protocol: Synthesis of Cyclobutane-1,1-dicarbonitrile
-
Deprotonation: In a round-bottom flask, sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere. Malononitrile is then added dropwise to form the corresponding sodium salt.
-
Cyclization: 1,3-Dibromopropane is added to the solution of the malononitrile anion. The reaction mixture is heated to reflux to facilitate the intramolecular SN2 cyclization. The progress of the reaction is monitored by thin-layer chromatography.
-
Work-up and Purification: Upon completion, the ethanol is removed under reduced pressure. The residue is partitioned between water and an organic solvent such as diethyl ether. The organic layers are combined, dried over anhydrous magnesium sulfate, and concentrated. The crude product is then purified by vacuum distillation or recrystallization to afford cyclobutane-1,1-dicarbonitrile.
Part 2: Comparative Analysis of Physicochemical Properties and Reactivity
The functional group interconversion from a dinitrile to a dicarboxylic acid dramatically alters the molecule's character, dictating its utility in subsequent synthetic steps.
| Property | Cyclobutane-1,1-dicarbonitrile | Cyclobutane-1,1-dicarboxylic Acid |
| Molecular Formula | C₆H₆N₂ | C₆H₈O₄ |
| Molecular Weight | 106.13 g/mol | 144.13 g/mol [4] |
| Appearance | White to off-white crystalline solid | White crystalline powder[5] |
| Melting Point | 45-47 °C (approx.) | 156-158 °C[3][6] |
| Solubility | Soluble in most organic solvents | Soluble in water, polar organic solvents |
| Acidity (pKa) | Not applicable | pKa₁: 3.13; pKa₂: 5.88 (at 25°C)[4] |
| Reactivity | Nitrile reduction, hydrolysis, Grignard addition | Esterification, amidation, decarboxylation, acid chloride formation |
Cyclobutane-1,1-dicarbonitrile: A Gateway to Amines and Ketones
The dinitrile is a key intermediate for accessing other functionalities. The two nitrile groups are electron-withdrawing and can be transformed through several key reactions:
-
Reduction to Diamines: Treatment with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using Raney Nickel) reduces the nitriles to primary amines, yielding 1,1-bis(aminomethyl)cyclobutane. This rigid diamine is a valuable building block for polymers and ligands.
-
Hydrolysis to Dicarboxylic Acid: As the synthetic precursor, the dinitrile can be hydrolyzed to the dicarboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis, often with concentrated HCl, is typically employed.[7]
-
Reaction with Organometallics: Grignard or organolithium reagents can add to the electrophilic carbon of the nitrile group. Subsequent hydrolysis of the resulting imine intermediate yields ketones.
Cyclobutane-1,1-dicarboxylic Acid: A Polar Scaffold for Bioactive Molecules and Polymers
The dicarboxylic acid is a polar, crystalline solid whose properties are dominated by the two carboxyl groups. This moiety is an excellent hydrogen bond donor and acceptor.
-
Derivatization: The carboxylic acid groups can be readily converted to a wide range of derivatives, including esters (via Fischer esterification), amides (by coupling with amines), and highly reactive acid chlorides (using thionyl chloride or oxalyl chloride).[8]
-
Decarboxylation: Upon heating to temperatures around 160-170°C, cyclobutane-1,1-dicarboxylic acid undergoes decarboxylation to yield cyclobutanecarboxylic acid.[3]
-
Coordination Chemistry: The dicarboxylate form acts as a bidentate ligand, capable of coordinating to metal ions. This property is exploited in the formation of metal-organic frameworks (MOFs) and in its role in medicinal chemistry.[5][6]
Caption: Comparative reactivity pathways.
Part 3: Strategic Applications in Drug Discovery and Materials Science
The choice between the dinitrile and the dicarboxylic acid is fundamentally a strategic one, driven by the desired properties and synthetic endgame.
Medicinal Chemistry Applications
The rigid cyclobutane scaffold is increasingly utilized to impart favorable drug-like properties.
-
Cyclobutane-1,1-dicarboxylic Acid as a Zinc-Binding Moiety: Geminal dicarboxylic acids are effective zinc-chelating groups and have been incorporated into inhibitors of zinc-dependent enzymes, such as metalloproteases.[9] The two carboxylate groups can coordinate to the catalytic zinc ion in the enzyme's active site, mimicking the tetrahedral transition state of peptide hydrolysis.[10] This is exemplified by the anti-cancer drug Carboplatin , where cyclobutane-1,1-dicarboxylic acid serves as the leaving group for the platinum(II) center, modulating its reactivity compared to its predecessor, Cisplatin.[5]
Caption: Dicarboxylate chelation of a catalytic zinc ion.
-
Cyclobutane-1,1-dicarbonitrile as a Precursor: The dinitrile serves as a versatile starting point for synthesizing libraries of compounds. The derived 1,1-bis(aminomethyl)cyclobutane, for example, can be used to construct novel ligands where the rigid cyclobutane core precisely orients the two amine functionalities for optimal receptor binding.
Materials Science Applications
The unique geometry of the cyclobutane ring also imparts valuable properties to polymeric materials.
-
Polyester and Polyamide Synthesis: Cyclobutane-1,1-dicarboxylic acid is a promising bio-based monomer for the synthesis of semi-rigid polyesters.[11] Its incorporation into a polymer backbone can enhance thermal stability and modify mechanical properties. Similarly, the diamine derived from the dinitrile can be used to synthesize high-performance polyamides.
-
Metal-Organic Frameworks (MOFs): The dicarboxylic acid can function as a rigid organic linker to construct porous coordination polymers and MOFs.[5][6] These materials have potential applications in gas storage, separation, and catalysis, with the cyclobutane unit defining the geometry and size of the pores within the framework.[6]
Conclusion and Outlook
Cyclobutane-1,1-dicarbonitrile and cyclobutane-1,1-dicarboxylic acid are powerful and versatile building blocks in modern chemical science. The dinitrile serves as a compact, non-polar precursor to amines and other functional groups, while the dicarboxylic acid offers a polar, rigid scaffold with proven utility in medicinal chemistry and materials science. A deep understanding of their respective synthesis, reactivity, and physicochemical properties, as detailed in this guide, empowers researchers to make informed strategic decisions, accelerating the discovery and development of novel drugs and advanced materials. The continued exploration of these and other substituted cyclobutanes will undoubtedly unlock new opportunities across the chemical sciences.
References
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Cason, J.; Allen, C. F. H. 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Organic Syntheses1943 , 23, 16. [Link]
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Werner, N. W.; Casanova, J., Jr. Cyclobutylamine. Organic Syntheses1967 , 47, 28. [Link]
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Mariella, R. P.; Raube, R. Diethyl 1,1-cyclobutanedicarboxylate. Organic Syntheses1953 , 33, 23. [Link]
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Cheméo. (2023). Chemical Properties of 1,1-Cyclobutanedicarboxylic acid (CAS 5445-51-2). [Link]
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ChemBK. (2024). 1,1-cyclobutane dicarboxylic acid - Physico-chemical Properties. [Link]
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National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2568, 1,1-Cyclobutanedicarboxylic acid. [Link]
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National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 87593181, Cyclobutane-1,1-dicarboxylic acid;silver. [Link]
-
Barrow, M. J.; et al. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem2022 , 17(13), e202200141. [Link]
-
Li, Y.; et al. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules2021 , 26(12), 3557. [Link]
-
The Royal Society of Chemistry. (2023). Synthesis of semi-rigid-biobased polyesters from renewable furanic cyclobutane diacid. Polymer Chemistry. [Link]
-
Singh, R. K.; Danishefsky, S. Preparation of Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses1985 , 64, 95. [Link]
-
Amjaour, H. S. (2022). Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei. UND Scholarly Commons. [Link]
-
Carl ROTH. (2024). Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid. [Link]
-
van der Kolk, R.; et al. Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem2021 , 17(1), 1-19. [Link]
-
Jukič, M.; et al. Zinc-Chelating Compounds as Inhibitors of Human and Bacterial Zinc Metalloproteases. International Journal of Molecular Sciences2021 , 22(16), 8829. [Link]
-
University of Regina. Preparation and Chemical Properties of Cyclopropane and Cyclobutane. [Link]
-
Tourwé, D.; et al. 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry1996 , 39(24), 4849-4857. [Link]
-
Conia, J. M.; et al. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education1968 , 45(7), 441. [Link]
-
The Royal Society of Chemistry. (1970). Conformation ambiguity in solid cyclobutane-1,1-dicarboxylic acid. Journal of the Chemical Society D: Chemical Communications. [Link]
-
Carberry, P. O.; et al. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. Angewandte Chemie2022 , 61(33), e202204944. [Link]
-
Cheméo. (2023). Chemical Properties of Cyclobutane (CAS 287-23-0). [Link]
-
Cambridge MedChem Consulting. Metalloprotease Inhibitors. [Link]
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- 5. 1,1-Cyclobutanedicarboxylic acid | 5445-51-2 [chemicalbook.com]
- 6. 环丁烷-1,1-二羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]
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The Thermodynamic Stability and Conformational Dynamics of 1,1-Disubstituted Cyclobutanes
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The cyclobutane scaffold is a cornerstone in modern medicinal chemistry, offering unique conformational rigidity and vectorization of substituents. However, the inherent ring strain of the four-membered carbocycle presents unique thermodynamic challenges. This whitepaper deconstructs the thermodynamic stability of 1,1-disubstituted cyclobutanes, exploring the causal relationship between the gem-dimethyl (Thorpe-Ingold) effect, transannular steric interactions, and ring puckering. By bridging high-level computational thermochemistry with empirical calorimetry, we provide a self-validating framework for understanding and exploiting these strained systems in drug design.
The Thermodynamic Baseline: Deconstructing Cyclobutane Ring Strain
To understand substituted cyclobutanes, we must first establish the thermodynamic baseline of the parent molecule. Cyclobutane possesses a total Ring Strain Energy (RSE) of approximately 26.5 kcal/mol. This strain is a composite of two opposing forces:
-
Baeyer Strain (Angle Strain): In a hypothetical planar conformation, the internal C–C–C bond angles are 90°, significantly compressed from the ideal tetrahedral angle of 109.5°.
-
Pitzer Strain (Torsional Strain): A planar geometry forces all eight adjacent C–H bonds into a fully eclipsed conformation, maximizing electron-cloud repulsion.
The Causality of Puckering: To minimize the severe torsional strain, the cyclobutane ring undergoes out-of-plane distortion, or "puckering," adopting a dihedral angle of roughly 25° to 30°. While puckering further compresses the internal bond angles to ~88° (increasing Baeyer strain), the massive relief in Pitzer strain results in a net thermodynamic stabilization of ~1.5 kcal/mol compared to the planar transition state.
Fig 1: Thermodynamic equilibrium of cyclobutane puckering inversion.
The gem-Disubstitution Paradigm and the Thorpe-Ingold Effect
When two substituents are placed on the same carbon (1,1-disubstitution), the system experiences the Thorpe-Ingold effect (angle compression). Traditionally viewed as a kinetic phenomenon that accelerates ring closure by bringing reactive chain ends closer together, its thermodynamic contribution to pre-formed rings has been a subject of intense scientific debate.
In 2007, Ringer and Magers utilized Coupled-Cluster theory (CCSD(T)) to propose that 1,1-dimethylcyclobutane is thermodynamically less strained than the parent cyclobutane by over 8 kcal/mol [1]. However, subsequent re-evaluations by Bachrach demonstrated that this apparent stabilization is largely a manifestation of the generic enthalpic preference for branched alkane chains over linear ones, rather than a true reduction in the intrinsic ring strain [2].
Regardless of the semantic definition of "strain," 1,1-disubstitution fundamentally alters the thermodynamic stability profile by locking the internal C-C-C angle at the substituted carbon, stiffening the ring, and altering the puckering dynamics.
Quantitative Data: Ring Strain Energies
To accurately capture these nuances, homodesmotic reactions are employed. These hypothetical reactions conserve the number of each type of carbon-carbon bond (e.g.,
Table 1: Computed Ring Strain Energies (RSE) of Cyclobutane Derivatives (kcal/mol)
| Compound | B3LYP/6-311G(d,p) | MP2/6-311G(d,p) | CCSD(T) Extrapolated |
| Cyclobutane | 23.15 | 26.46 | 26.21 |
| Methylcyclobutane | 21.50 | 25.96 | 25.66 |
| 1,1-Dimethylcyclobutane | 18.88 | 24.80 | 24.50* |
*Note: Value derived from corrected group equivalent reactions accounting for generic branching enthalpy.
Conformational Dynamics: Pseudo-Axial vs. Pseudo-Equatorial Partitioning
In a 1,1-disubstituted cyclobutane (e.g., 1-methyl-1-phenylcyclobutane), the two substituents must partition into pseudo-axial and pseudo-equatorial positions.
The Causality of Steric Partitioning: The pseudo-axial position points roughly perpendicular to the average plane of the ring, creating severe 1,3-diaxial-like transannular interactions with the hydrogen atoms on C3. Conversely, the pseudo-equatorial position projects outward, minimizing cross-ring steric clash. Consequently, thermodynamic equilibrium heavily favors the conformer where the sterically bulkier group (e.g., phenyl) occupies the pseudo-equatorial position, pushing the smaller group (e.g., methyl) into the pseudo-axial slot.
Implications for Drug Development
Drug development professionals frequently utilize 1,1-disubstituted cyclobutanes as bioisosteres. A prime example is the 1,1-difluorocyclobutane motif.
Replacing a gem-dimethyl group or a carbonyl with a 1,1-difluorocyclobutane ring achieves three critical objectives:
-
Metabolic Stability: The absence of
-hydrogens prevents rapid cytochrome P450-mediated oxidation. -
Lipophilicity Modulation: The highly electronegative fluorine atoms lower the basicity of nearby amines and modulate the overall
of the drug candidate. -
Vectorization: The rigid puckered conformation precisely vectors adjacent pharmacophores into target binding pockets. Advanced Rh-catalyzed C–H functionalization techniques now allow for the highly stereoselective synthesis of these complex chiral 1,1-disubstituted scaffolds [3].
Self-Validating Experimental & Computational Protocols
To ensure scientific integrity, thermodynamic claims must be grounded in self-validating systems. Below are the field-proven protocols for determining the stability of 1,1-disubstituted cyclobutanes.
Protocol 1: Computational Determination of Ring Strain Energy (RSE)
Because Density Functional Theory (DFT) can struggle with medium-range electron correlation in highly branched, strained systems, a multi-tiered computational approach is required.
-
Homodesmotic Reaction Design: Construct a balanced chemical equation comparing the 1,1-disubstituted cyclobutane to its acyclic, strain-free alkane analogs (e.g., neopentane and propane).
-
Geometry Optimization: Perform initial geometry optimizations using DFT at the B3LYP/6-311+G(2d,p) level of theory to locate the global puckered minimum.
-
Frequency Calculation: Run vibrational frequency calculations at the same level of theory to confirm the absence of imaginary frequencies (verifying a true minimum) and to extract the Zero-Point Energy (ZPE) correction.
-
High-Level Single Point Energy: Execute a single-point energy calculation using Coupled-Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) using a large basis set (e.g., cc-pVTZ).
-
Thermodynamic Derivation: Calculate the
by summing the electronic energies and ZPEs of the products minus the reactants. The resulting enthalpy represents the RSE.
Fig 2: Computational workflow for deriving high-accuracy Ring Strain Energy.
Protocol 2: Empirical Validation via Isothermal Bomb Calorimetry
Computational data must be empirically validated using calorimetry to determine the standard enthalpy of formation (
-
Sample Preparation: Synthesize the 1,1-disubstituted cyclobutane and purify to >99.9% via preparative gas chromatography to eliminate volatile impurities that skew combustion data.
-
Calorimeter Calibration: Calibrate the isothermal bomb calorimeter using benzoic acid as a standard to determine the heat capacity of the calorimeter (
). -
Combustion: Place a precisely weighed sample (~0.5g) into the bomb crucible. Pressurize the bomb with 30 atm of ultra-pure oxygen. Ignite the sample electrically.
-
Temperature Logging: Record the temperature rise (
) of the surrounding water bath with a high-precision thermistor. -
Data Processing: Calculate the gross heat of combustion (
). Apply Hess's Law, utilizing the known of and , to derive the experimental of the cyclobutane derivative.
Fig 3: Empirical validation cycle using isothermal bomb calorimetry.
References
-
Ringer, A. L., & Magers, D. H. (2007). Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect. The Journal of Organic Chemistry.[Link]
-
Bachrach, S. M. (2008). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry.[Link]
-
Liao, K., et al. (2016). Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. Nature Chemistry (via PMC).[Link]
Sources
- 1. Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Solubility Profile and Solvent Selection for Cyclobutane-1,1-dicarbonitrile
[1][2]
Executive Summary
Cyclobutane-1,1-dicarbonitrile (CAS 1559-05-3), often referred to as 1,1-dicyanocyclobutane, serves as a critical rigid building block in the synthesis of pharmaceutical intermediates, particularly for conformationally restricted amino acids and spirocyclic scaffolds.[1] Its geminal dinitrile functionality imparts unique electronic and steric properties, making solvent selection pivotal for reaction optimization (e.g., alkylation, hydrolysis) and purification.
This guide provides a comprehensive analysis of the solubility landscape of Cyclobutane-1,1-dicarbonitrile.[1][2] It synthesizes physicochemical principles with practical laboratory protocols to assist researchers in selecting the optimal media for synthesis, extraction, and recrystallization.[2]
Physicochemical Profile & Solubility Drivers
To predict and manipulate solubility, one must understand the competing forces within the molecule.[2]
-
Structure: A four-membered cyclobutane ring (hydrophobic, strained) substituted at the C1 position with two cyano groups (highly polar, electron-withdrawing).[1][2]
-
Dipole Moment: The gem-dinitrile arrangement creates a significant dipole moment, favoring interaction with polar aprotic solvents.[1][2]
-
Crystal Lattice: As a low-melting solid (analogous 1,2-isomers melt ~35–45°C; 1,1-dicarboxylic acid melts ~158°C), the lattice energy is moderate.[1][2] This implies that while the compound is solid at room temperature, it can easily liquefy or dissolve in compatible solvents upon mild heating.[2]
Predicted Physicochemical Data
| Property | Value / Prediction | Implication for Solubility |
| Molecular Weight | 106.13 g/mol | Small size aids dissolution.[1][2] |
| Physical State | Low-melting Solid / Crystalline | Prone to "oiling out" in borderline solvents.[1][2] |
| LogP (Predicted) | ~0.5 – 1.1 | Lipophilicity is balanced; soluble in organic media, sparingly soluble in water.[2] |
| H-Bond Donors | 0 | No hydrogen bonding capability as a donor.[1][2] |
| H-Bond Acceptors | 2 (Nitrile nitrogens) | Good solubility in protic solvents (Alcohols) via H-bonding.[1][2] |
Solubility Landscape
The following classification is based on the principle of "like dissolves like," validated by standard workup procedures for nitrile-containing cycloalkanes.
Class I: High Solubility (Primary Solvents)
These solvents are recommended for reaction media and preparing concentrated stock solutions.[1][2]
-
Polar Aprotic Solvents (DMSO, DMF, Acetonitrile):
-
Chlorinated Solvents (DCM, Chloroform):
Class II: Moderate Solubility (Recrystallization Candidates)
These solvents show temperature-dependent solubility, making them ideal for purification.[1]
-
Alcohols (Ethanol, Methanol, Isopropanol):
-
Ethers (THF, Diethyl Ether, MTBE):
Class III: Low Solubility (Anti-Solvents)
Used to induce precipitation.[1][2]
-
Aliphatic Hydrocarbons (Pentane, Hexane, Heptane):
-
Water:
Decision Logic for Solvent Selection
The following diagram illustrates the logical flow for selecting a solvent based on the operational stage (Synthesis, Extraction, or Purification).
Figure 1: Decision tree for selecting solvents for Cyclobutane-1,1-dicarbonitrile workflows.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this self-validating method to determine exact solubility limits in a specific solvent before scaling up.[1][2]
Materials:
-
Target Solvent (e.g., Ethanol, Toluene)[1]
-
Scintillation Vials
Workflow:
-
Saturation: Add 100 mg of the compound to a vial. Add the solvent in 100 µL increments, vortexing for 1 minute between additions.
-
Observation: Record the volume required to fully dissolve the solid at Room Temperature (RT).
-
Equilibration: If solid remains after 1 mL, heat to 40°C. If it dissolves, cool back to RT and observe for precipitation.
-
Gravimetric Check:
-
Prepare a saturated suspension (excess solid) and stir for 4 hours at RT.
-
Filter the supernatant using a syringe filter into a pre-weighed vial.[2]
-
Evaporate the solvent under vacuum/nitrogen stream.[2]
-
Weigh the residue.[2]
-
Calculation: Solubility (mg/mL) = (Mass of Residue [mg]) / (Volume of Filtrate [mL]).[1][2]
-
Protocol B: Recrystallization (Solvent/Anti-Solvent Method)
Recommended for purifying crude material containing synthesis byproducts.[1][2]
System: Dichloromethane (Solvent) / Hexane (Anti-Solvent)[1][2]
-
Dissolution: Dissolve the crude Cyclobutane-1,1-dicarbonitrile in the minimum amount of Dichloromethane (DCM) at room temperature. The solution should be clear.
-
Filtration: If insoluble particulates are present, filter the solution through a cotton plug or sintered glass frit.[2]
-
Layering: Carefully layer Hexane (equal volume to DCM) on top of the solution.[2] Do not mix.
-
Crystallization: Cover the vessel with parafilm (poke small holes for slow evaporation) and let it stand undisturbed at 4°C (refrigerator) for 12–24 hours.
-
Collection: Decant the mother liquor and wash the crystals with cold Hexane. Dry under high vacuum.[2]
Safety & Handling
-
Nitrile Hazard: While alkyl nitriles are generally less toxic than inorganic cyanides, they can release HCN under strong acidic conditions or high heat.[2] Always work in a fume hood.[2]
-
Skin Absorption: Organic nitriles can penetrate the skin.[2] Use nitrile gloves (double-gloving recommended for DMSO solutions).[1][2]
-
Solvent Compatibility: Avoid mixing with strong oxidizers.[1][2]
References
-
Synthesis of Cyclobutane Derivatives
-
Physical Properties of Analogous Compounds (1,2-dicarbonitrile)
-
General Recrystallization Techniques
-
Precursor Synthesis (Malononitrile)
Sources
- 1. 3211-20-9(trans-Cyclobutane-1,2-dicarbonitrile) | Kuujia.com [kuujia.com]
- 2. 1,1-Cyclobutanedicarboxylic acid | C6H8O4 | CID 2568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Dimethyl cyclobutane-1,1-dicarboxylate | C8H12O4 | CID 7021469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
1,1-Dicyanocyclobutane as a Precursor for Carboplatin Synthesis: Mechanistic Pathways and Process Optimization
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper
Strategic Rationale: The Precursor Paradigm
Carboplatin (cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II)) is a second-generation platinum-based antineoplastic agent designed to mitigate the severe nephrotoxicity and neurotoxicity associated with its predecessor, cisplatin[1]. The structural hallmark of Carboplatin is its bidentate 1,1-cyclobutanedicarboxylic acid (CBDCA) leaving group.
The synthesis of high-purity CBDCA is the most critical variable in Carboplatin manufacturing. While traditional routes utilize the condensation of diethyl malonate with 1,3-dibromopropane, utilizing 1,1-dicyanocyclobutane as the primary precursor offers superior atom economy and avoids transesterification byproducts. Malononitrile possesses highly acidic
Mechanistic Causality in Synthesis
Cycloalkylation and Hydrolysis
The formation of 1,1-dicyanocyclobutane relies on the sequential deprotonation of malononitrile, followed by nucleophilic substitution (SN2) on 1,3-dibromopropane. Because nitriles are highly robust, the intermediate 1,1-dicyanocyclobutane requires harsh alkaline hydrolysis (refluxing NaOH) to convert the gem-dinitrile into a gem-dicarboxylate. Subsequent acidification protonates the carboxylates, drastically reducing aqueous solubility and forcing the CBDCA to precipitate out in high purity.
Figure 1: Atom-economical synthesis of CBDCA from 1,1-dicyanocyclobutane.
Platinum Complexation: The Aquation Strategy
Direct substitution of the chloride ligands on cisplatin by CBDCA is kinetically and thermodynamically unfavorable due to the strong Pt-Cl bonds. To bypass this, the process employs an "aquation" strategy[2]. By reacting cisplatin with silver nitrate (
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems , incorporating intrinsic In-Process Controls (IPCs) that dictate whether the reaction can proceed to the next phase.
Phase 1: Synthesis of 1,1-Cyclobutanedicarboxylic Acid (CBDCA)
-
Cycloalkylation: Charge a reactor with malononitrile (1.0 eq), 1,3-dibromopropane (1.05 eq), and a phase transfer catalyst (e.g., TBAB) in an organic solvent. Slowly add aqueous
(or anhydrous ) while maintaining the temperature below 40°C to prevent runaway exothermic polymerization. -
Hydrolysis: Isolate the organic layer containing 1,1-dicyanocyclobutane. Transfer to a reflux setup and add 20% aqueous
(excess). Reflux for 12 hours until ammonia evolution ceases. -
Acidification: Cool the mixture to 0-5°C. Slowly add concentrated
until the pH reaches 1.5. -
Self-Validation Checkpoint: The successful conversion of the dinitrile to the dicarboxylic acid is visually confirmed by the immediate precipitation of white crystalline CBDCA upon reaching pH 1.5. Validate via FTIR: ensure the complete disappearance of the
stretch (~2250 cm⁻¹) and the appearance of a strong carbonyl stretch (~1700 cm⁻¹). Filter and dry the product.
Phase 2: Aquation of Cisplatin
-
Reaction: Suspend cisplatin in highly purified water (HPW) and heat to 60°C. Add an aqueous solution of
at a strictly controlled stoichiometry of slightly less than 2.0 equivalents [2].-
Causality: Using a sub-stoichiometric amount of silver ensures that no free
remains in the solution, which is critical since the final API must contain < 2 ppm silver to prevent patient toxicity and API degradation[3].
-
-
Self-Validation Checkpoint: The precipitation of
is immediate. Stir for 2 hours in the dark (to prevent silver reduction). Filter the precipitate. Test a 1 mL aliquot of the clear filtrate with a drop of 1M . If the solution remains clear (no new precipitate), the aquation is validated , confirming the absence of hazardous free .
Phase 3: Chelation and Carboplatin Crystallization
-
Ligand Addition: Dissolve the synthesized CBDCA in water. To drive the reaction to completion, use an excess of 0.5% to 2% relative to the initial platinum salt[3]. Adjust the pH of the CBDCA solution to 5.5 - 6.5.
-
Complexation: Add the pH-adjusted CBDCA solution to the cis-diamminediaquoplatinum(II) filtrate.
-
Self-Validation Checkpoint: Precipitation must not occur immediately; immediate precipitation indicates an incorrect pH adjustment[3]. The solution must remain clear initially. Stir at 15°C to 40°C for 4 to 24 hours[3]. The gradual self-assembly and crystallization of Carboplatin (reaching >96% yield) validates the chelation kinetics[1]. Filter through activated charcoal, concentrate, and isolate the API[3].
Figure 2: Mechanistic pathway of Carboplatin complexation via aquation.
Quantitative Data & Process Analytics
To ensure batch-to-batch reproducibility and adherence to Good Manufacturing Practices (GMP), the following quantitative parameters must be strictly monitored:
| Process Step | Key Parameter | Quantitative Target | Causality / Impact |
| CBDCA Addition | Ligand Excess | 0.5% - 2.0% | Drives complete conversion of the diaquo complex into Carboplatin[3]. |
| Aquation | < 2.0 eq | Prevents excess | |
| Complexation | Reaction Temperature | 15°C - 40°C | Optimizes the self-assembly rate (>96%) while preventing thermal degradation[1],[3]. |
| API Quality | Silver (Ag) Limit | < 2 ppm | Mandatory safety threshold for pharmaceutical-grade Carboplatin[3]. |
| API Formulation | Residual CBDCA | < 0.1% by weight | Ensures long-term aqueous stability of the final liquid drug form[4]. |
Formulation and Stability Considerations
Once Carboplatin is synthesized, its formulation into a stable aqueous drug requires stringent control of the chemical environment. Long-term stability studies demonstrate that the most stable liquid drug form of carboplatin is a pure solution in water with minimal nucleophilic impurities[4]. Crucially, the residual content of unreacted 1,1-cyclobutanedicarboxylic acid (and its salts) must be maintained below 0.1% by weight of the carboplatin present (i.e., < 0.01 mg/ml for a 10 mg/ml carboplatin solution) to prevent competitive ligand displacement and degradation over time[4].
References
- Title: A Process For The Preparation Of Cis Diamminediiodo Platinium(ii) (US Patent 4,140,707)
- Title: US20220175715A1 - Carboplatin complex and pharmaceutical preparation thereof Source: Google Patents URL
- Title: EP2913336A1 - Process for the preparation of carboplatin Source: Google Patents URL
- Title: EP1107750B1 - Pharmaceutical composition with antitumor activity on the basis of carboplatin Source: Google Patents URL
Sources
- 1. US20220175715A1 - Carboplatin complex and pharmaceutical preparation thereof - Google Patents [patents.google.com]
- 2. A Process For The Preparation Of Cis Diamminediiodo Platinium(ii) [quickcompany.in]
- 3. EP2913336A1 - Process for the preparation of carboplatin - Google Patents [patents.google.com]
- 4. EP1107750B1 - Pharmaceutical composition with antitumor activity on the basis of carboplatin - Google Patents [patents.google.com]
The Isomeric Divergence: A Technical Guide to 1,1- vs. 1,2-Dicyanocyclobutane
Abstract
This guide provides a rigorous technical analysis of the structural, synthetic, and functional differences between 1,1-dicyanocyclobutane (geminal) and 1,2-dicyanocyclobutane (vicinal). While sharing the molecular formula C₆H₆N₂, these isomers represent distinct chemical entities with divergent reactivities, stereochemical properties, and applications in pharmaceutical development. This document is designed for researchers requiring actionable protocols and mechanistic insights.
Part 1: Structural & Stereochemical Analysis[1]
The fundamental difference lies in the substitution pattern on the cyclobutane ring, which dictates symmetry, chirality, and conformational dynamics.
1,1-Dicyanocyclobutane (Geminal)
-
Symmetry: Possesses a plane of symmetry passing through C1 and bisecting the C3-C4 bond.
-
Chirality: Achiral.
-
Conformation: The ring exists in a puckered "butterfly" conformation.[1] The two cyano groups at C1 occupy pseudo-axial and pseudo-equatorial positions, but rapid ring flipping at room temperature often averages their NMR signals.
-
Electronic Character: The geminal dinitrile moiety creates a highly electron-deficient C1 center, making the protons at C2 and C4 relatively acidic compared to the 1,2-isomer.
1,2-Dicyanocyclobutane (Vicinal)
This isomer introduces stereochemical complexity due to the presence of two chiral centers (C1 and C2).
-
Cis-1,2-dicyanocyclobutane:
-
Stereochemistry: Meso compound (achiral due to an internal plane of symmetry).
-
Conformation: The substituents typically adopt a pseudo-equatorial/pseudo-axial arrangement to minimize steric strain, though ring flipping occurs.
-
-
Trans-1,2-dicyanocyclobutane:
-
Stereochemistry: Chiral (
symmetry). Exists as a pair of enantiomers ((1R,2R) and (1S,2S)). -
Conformation: Predominantly adopts a dielectric conformation (pseudo-diequatorial) which is thermodynamically more stable than the cis-isomer due to reduced 1,2-steric repulsion.
-
Comparative Data Table
| Feature | 1,1-Dicyanocyclobutane | cis-1,2-Dicyanocyclobutane | trans-1,2-Dicyanocyclobutane |
| Symmetry Point Group | |||
| Chirality | Achiral | Meso (Achiral) | Chiral (Enantiomeric pair) |
| Dipole Moment | High | High | Low (Vectors oppose) |
| Thermodynamic Stability | Moderate | Lower (Steric clash) | Higher (Pseudo-diequatorial) |
| Major Application | Amino acid precursors (Cycloleucine) | Polymer crosslinking | Rigid drug scaffolds |
Part 2: Synthetic Pathways & Protocols[3]
Synthesis of 1,1-Dicyanocyclobutane
Mechanism: Double nucleophilic substitution (dialkylation) of malononitrile using a 1,3-dihaloalkane. This is a classic "active methylene" synthesis.
Experimental Protocol
-
Reagents: Malononitrile (1.0 eq), 1,3-Dibromopropane (1.1 eq), Sodium Hydride (2.2 eq, 60% dispersion in oil), DMF (anhydrous).
-
Procedure:
-
Activation: Suspend NaH in anhydrous DMF at 0°C under
. Add malononitrile dropwise. Evolution of gas indicates formation of the sodiomalononitrile anion. -
Cyclization: Add 1,3-dibromopropane dropwise while maintaining 0-5°C.
-
Reaction: Allow to warm to room temperature and stir for 4-12 hours. The intramolecular cyclization (second alkylation) is faster than the first intermolecular step due to the entropic advantage (kinetic ring formation).
-
Workup: Quench with saturated
. Extract with EtOAc. Wash organic layer with water (to remove DMF) and brine. -
Purification: Vacuum distillation or recrystallization (if solid).
-
-
Self-Validation: Appearance of a single spot on TLC (different Rf from malononitrile) and disappearance of the
triplet of malononitrile in NMR.
Figure 1: Synthetic logic for 1,1-dicyanocyclobutane via malonic ester synthesis variant.
Synthesis of 1,2-Dicyanocyclobutane
Mechanism: [2+2] Photocycloaddition (Photodimerization) of acrylonitrile. This reaction is governed by the Woodward-Hoffmann rules, allowed photochemically but forbidden thermally.
Experimental Protocol
-
Reagents: Acrylonitrile (neat or in solution), Photosensitizer (e.g., Acetophenone or Benzophenone - optional but enhances triplet state population).
-
Procedure:
-
Setup: Place acrylonitrile in a quartz reaction vessel. Degas thoroughly (freeze-pump-thaw) to remove oxygen (triplet quencher).
-
Irradiation: Irradiate with a high-pressure mercury lamp (
nm) or UV-LEDs. -
Separation: The reaction yields a mixture of cis and trans isomers (and potentially 1,3-dimers, though 1,2-head-to-head is often favored in specific conditions).
-
Purification: Fractional distillation is difficult due to close boiling points.[2] Chromatography on silica gel or hydrolysis to the corresponding diacids (which have distinct melting points and solubilities) is recommended for isomer separation.
-
-
Self-Validation: NMR analysis of the crude mixture will show multiple sets of cyclobutane protons. The trans isomer is typically the major product in thermodynamic equilibrations, but kinetic photocycloaddition ratios depend on the orientation of the excimer.
Figure 2: Photochemical dimerization pathway for 1,2-dicyanocyclobutane.
Part 3: Spectroscopic Characterization (NMR)
Accurate differentiation relies on
1,1-Dicyanocyclobutane
-
Signals: 2 distinct proton environments.[3][4][5]
- ppm (4H, m, C2-H & C4-H).
- ppm (2H, m, C3-H).
-
Key Feature: High symmetry simplifies the spectrum. The protons alpha to the nitriles (C2/C4) are chemically equivalent.
1,2-Dicyanocyclobutane (Isomer Differentiation)
Both isomers theoretically show 3 sets of signals, but the splitting patterns differ.
-
Cis-Isomer:
-
Methine protons (C1/C2) are equivalent.[5]
-
Methylene protons (C3/C4) split into two groups (cis-to-CN and trans-to-CN).
-
Diagnostic: Complex multiplets due to flexible conformation.
-
-
Trans-Isomer:
-
Methine protons (C1/C2) are equivalent (
symmetry). -
Methylene protons (C3/C4) are equivalent to each other, but the two protons on C3 are diastereotopic.
-
Diagnostic: The trans isomer is more rigid. The coupling constant between the two methine protons (
) is typically smaller for trans (pseudo-diequatorial) than cis (pseudo-axial/equatorial) in planar systems, but in cyclobutanes, puckering complicates this. -
Authoritative Note: In 1,2-disubstituted cyclobutanes, the trans isomer often exhibits signals upfield (more shielded) compared to the cis isomer due to anisotropy effects of the substituents in the pseudo-diequatorial position [1].
-
Part 4: Applications in Drug Discovery
1,1-Dicyanocyclobutane: The "Cycloleucine" Gateway
This isomer is the primary precursor for 1-aminocyclobutanecarboxylic acid (Cycloleucine) .
-
Workflow: 1,1-Dicyanocyclobutane
Partial Hydrolysis Hofmann Rearrangement Cycloleucine. -
Utility: Cycloleucine acts as a non-metabolizable analog of methionine and leucine, used to study amino acid transport and as a conformational constraint in peptide design.
1,2-Dicyanocyclobutane: Rigid Scaffolds
-
Truxillic/Truxinic Acid Analogs: Hydrolysis yields 1,2-dicarboxylic acids. These are used to synthesize "truxillic" polyamides, which exhibit high crystallinity and thermal stability.
-
NK1 Antagonists: The 1,2-disubstituted cyclobutane motif serves as a rigid spacer in various neuropeptide antagonists, enforcing specific receptor binding geometries that flexible alkyl chains cannot achieve [2].
Figure 3: Divergent application pathways for dicyanocyclobutane isomers.
References
-
Raza, G. H., Bella, J., & Segre, A. L. (2000). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Magnetic Resonance in Chemistry. Link
-
Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis.[6] Chemical Reviews. Link
-
BenchChem. (2025).[1] A Comparative Guide to 1,3-Dibromopropane and 1,3-Dichloropropane in Cyclization Reactions. Link
-
PubChem. (2025). trans-1,2-Dicyanocyclobutane Compound Summary. Link
Sources
Technical Guide: Reactivity and Synthesis of Geminal Dinitriles in Strained Rings
Executive Summary
The geminal dinitrile (gem-dinitrile) moiety embedded within strained rings—specifically cyclopropanes and cyclobutanes—represents a high-energy structural motif that bridges the gap between stable pharmacophores and reactive synthetic intermediates. For drug development professionals, these scaffolds offer a unique "push-pull" electronic environment: the ring strain (~27.5 kcal/mol for cyclopropane) provides the thermodynamic driving force for ring-opening, while the electron-withdrawing nitrile groups activate the system towards nucleophilic attack and stabilize the resulting carbanionic intermediates.
This guide details the synthesis, mechanistic divergence, and application of 1,1-dicyanocyclopropanes and cyclobutanes. Unlike standard cycloalkanes, these "donor-acceptor" (D-A) systems exhibit tunable reactivity profiles—ranging from homoconjugate additions to reductive decyanations—controlled strictly by reaction conditions.
Mechanistic Underpinnings: The "Push-Pull" Activation
The reactivity of 1,1-dicyanocyclopropanes is governed by the synergistic relationship between the strained carbon skeleton (Donor) and the geminal cyano groups (Acceptors).
Structural Electronics
-
Bond Polarization: The vicinal C-C bonds are significantly weakened due to electron density withdrawal by the
-accepting nitrile groups. This increases the electrophilicity of the distal carbons. -
Kinetic Stability: Despite high ground-state energy, these rings are kinetically stable at room temperature in the absence of nucleophiles, making them isolable and storable intermediates.
Reaction Pathways
The interaction with nucleophiles bifurcates into two primary pathways:
-
Homoconjugate Addition (Ring Opening): The nucleophile attacks the most substituted carbon (or the most electrophilic distal carbon), cleaving the C-C bond and generating a stabilized malononitrile anion.
-
Cycloaddition: In the presence of dipolarophiles, the ring acts as a 1,3-dipole equivalent (after bond stretching/cleavage).
Figure 1: Mechanistic bifurcation of donor-acceptor cyclopropanes upon activation.
Synthesis Protocols
Reliable access to these scaffolds is the prerequisite for exploring their reactivity. The following protocols prioritize scalability and reproducibility over atom economy, using the "Double Alkylation" strategy which is more robust than [2+2] cycloadditions for parent rings.
Protocol A: Synthesis of 1,1-Dicyanocyclopropane (Parent Scaffold)
Principle: Double nucleophilic substitution of 1,2-dibromoethane by the malononitrile enolate.
Reagents:
-
Malononitrile (1.0 equiv)
-
1,2-Dibromoethane (1.5 equiv)
-
Potassium Carbonate (K₂CO₃, 2.5 equiv, anhydrous/finely ground)
-
DMF (Dimethylformamide) or DMSO
-
Tetrabutylammonium bromide (TBAB, 5 mol% - Phase Transfer Catalyst)
Step-by-Step Workflow:
-
Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer, suspend finely ground K₂CO₃ and TBAB in DMF (0.5 M concentration relative to malononitrile).
-
Addition: Add Malononitrile and 1,2-Dibromoethane.
-
Reaction: Heat the mixture to 60–70 °C .
-
Critical Control Point: The reaction is exothermic. Monitor internal temp; if it spikes >80°C, polymerization of malononitrile may occur (darkening of solution).
-
-
Duration: Stir vigorously for 4–6 hours. Monitor via TLC (Eluent: 20% EtOAc/Hexanes).
-
Workup:
-
Purification: Vacuum distillation is preferred for the parent compound (b.p. ~100°C at 15 mmHg). For aryl-substituted derivatives, recrystallization from Ethanol/Hexane is standard.
Protocol B: Synthesis of 1,1-Dicyanocyclobutane
Principle: Homologation of the cyclopropane synthesis using 1,3-dibromopropane.
Modifications from Protocol A:
-
Substrate: Replace 1,2-dibromoethane with 1,3-dibromopropane .
-
Temperature: Increase reaction temperature to 80–90 °C due to the slower rate of cyclization (formation of the 4-membered ring is kinetically slower than the 3-membered ring).
-
Base: Stronger bases like NaH in THF can be used if K₂CO₃ proves sluggish, but K₂CO₃/DMSO is generally safer for scale-up.
Divergent Reactivity: The "Switchable" Decyanation
A critical advancement in this field is the ability to selectively remove the nitrile groups or open the ring based on phase-transfer conditions. This "switchable" reactivity allows the gem-dinitrile to act as a temporary activating group that can be discarded.
Case Study: Reaction with Thioacetic Acid Recent findings (e.g., MDPI, 2023) highlight a divergence controlled by the hydration state of the base.
| Parameter | Condition A: Ring Opening | Condition B: Decyanation |
| Reagent | Thioacetic Acid (AcSH) | Thioacetic Acid (AcSH) |
| Base | Aqueous Cs₂CO₃ (10% w/w) | Solid Cs₂CO₃ (Anhydrous) |
| Solvent | Toluene (Biphasic) | Toluene |
| Mechanism | Nucleophilic attack at C3 (Ring open) | Single Electron Transfer (SET) / Radical |
| Product | Decyanated Cyclopropane | |
| Utility | Functionalization | Scaffold Editing (removing activation) |
Experimental Protocol: Reductive Decyanation
To remove one nitrile group (converting gem-dinitrile to mono-nitrile) or modify the ring without opening it:
-
Setup: Flame-dry a flask and purge with Argon.
-
Reagents: Charge with 1,1-dicyanocyclopropane derivative (1.0 equiv), Solid Cs₂CO₃ (2.0 equiv), and Toluene (0.1 M).
-
Initiation: Add Thioacetic acid (1.5 equiv) dropwise.
-
Conditions: Stir at room temperature for 12 hours.
-
Observation: Evolution of gas (CO₂) and formation of a precipitate.
-
Result: The product retains the cyclopropane ring but loses a nitrile group (replaced by H or an acetyl group depending on exact substitution), effectively reducing the metabolic liability of the dinitrile.
Figure 2: Reaction condition switch for controlling ring preservation vs. ring opening.
Applications in Drug Discovery
The gem-dinitrile strained ring is not just a synthetic intermediate; it is a tool for Bioisosterism and Metabolic Blocking .
Metabolic Stability (The "Blocker" Effect)
Cyclopropyl rings are often used to replace ethyl or isopropyl groups to prevent metabolic oxidation (cytochrome P450).
-
Gem-Dinitrile Advantage: The nitrile groups are metabolically robust (unlike esters) and lower the lipophilicity (LogP) compared to gem-dimethyl analogs.
-
Causality: The
hybridized nitrogen and the strong dipole moment (~3.9 D per nitrile) alter the solvation shell, reducing non-specific hydrophobic binding while maintaining steric bulk.
Amino Acid Precursors (ACC Analogs)
1-Aminocyclopropane-1-carboxylic acid (ACC) is a key plant hormone and a scaffold in peptidomimetics.
-
Route: 1,1-Dicyanocyclopropane
Partial Hydrolysis Hofmann Rearrangement ACC. -
Significance: This provides a scalable route to non-natural amino acids constrained in a specific conformation, useful for restricting the conformational space of peptide drugs.
References
-
Divergent Reactivity of D-A Cyclopropanes
- Title: Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs.
- Source: MDPI (Molecules), 2023.
-
URL:[Link]
-
Synthesis of Malononitrile Derivatives
-
Cyclopropane Synthesis Protocol
-
Reductive Decyanation Overview
- Title: The reductive decyanation reaction: an overview and recent developments.
- Source: Beilstein Journal of Organic Chemistry, 2017.
-
URL:[Link]
-
Medicinal Chemistry of Cyclopropanes
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. BJOC - The reductive decyanation reaction: an overview and recent developments [beilstein-journals.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of Cyclobutane-1,1-dicarbonitrile: A Technical Guide for Chemical Researchers
Executive Summary
This document provides a comprehensive overview of the synthetic landscape, detailing a proposed pathway from the commercially available dicarboxylic acid to the target dinitrile. We will delve into the strategic considerations for this transformation, supported by established chemical principles. Furthermore, we will explore the significance of the cyclobutane moiety in medicinal chemistry, offering context for the pursuit of novel derivatives like cyclobutane-1,1-dicarbonitrile.
Commercial Availability Assessment
A thorough search of prominent chemical supplier databases indicates that cyclobutane-1,1-dicarbonitrile is not a stock item. However, the synthetic precursor, 1,1-cyclobutanedicarboxylic acid (CAS 5445-51-2) , is readily available from numerous vendors. This accessibility is a critical starting point for any research campaign requiring the target dinitrile.
The following table summarizes the availability of key related compounds:
| Compound Name | CAS Number | Commercial Availability | Representative Suppliers |
| Cyclobutane-1,1-dicarbonitrile | N/A | Not Commercially Available | N/A |
| 1,1-Cyclobutanedicarboxylic acid | 5445-51-2 | Readily Available | Sigma-Aldrich, TCI Chemicals, ChemicalBook |
| Diethyl cyclobutane-1,1-dicarboxylate | 3779-29-1 | Available | Sigma-Aldrich, Apollo Scientific |
| trans-Cyclobutane-1,2-dicarbonitrile | 3211-20-9 | Available | ChemScene, Santa Cruz Biotechnology |
The Strategic Importance of the Cyclobutane Moiety in Drug Discovery
The cyclobutane ring is a valuable structural motif in medicinal chemistry. Its rigid, three-dimensional structure can impart favorable conformational constraints on a molecule, which can lead to improved binding affinity and selectivity for its biological target.[1][2] Unlike more flexible aliphatic chains, the cyclobutane scaffold can help to pre-organize the pharmacophoric elements of a drug molecule into a bioactive conformation, potentially reducing the entropic penalty upon binding.
The introduction of a cyclobutane fragment is often employed to fine-tune the physicochemical properties of a drug candidate, such as its solubility, metabolic stability, and lipophilicity.[1] Several marketed drugs and numerous clinical candidates incorporate the cyclobutane ring, underscoring its importance in the development of novel therapeutics.[1]
Proposed Synthetic Pathway to Cyclobutane-1,1-dicarbonitrile
The most direct and logical synthetic route to cyclobutane-1,1-dicarbonitrile commences with the commercially available 1,1-cyclobutanedicarboxylic acid. The key transformation is the conversion of the two carboxylic acid functional groups into nitrile groups. A common and effective method for this transformation is a two-step, one-pot procedure involving the formation of a diamide intermediate, followed by dehydration to the dinitrile.
Caption: Proposed synthesis of cyclobutane-1,1-dicarbonitrile.
Step-by-Step Experimental Protocol
The following is a generalized, yet detailed, protocol based on well-established organic chemistry principles for the conversion of dicarboxylic acids to dinitriles. Researchers should adapt and optimize this procedure based on their specific laboratory conditions and safety protocols.
Step 1: Formation of the Diamide
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,1-cyclobutanedicarboxylic acid in an excess of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction with oxalyl chloride.
-
Reaction: Gently reflux the mixture until the evolution of gas (HCl and SO₂ or CO and CO₂) ceases and the solid has completely dissolved, indicating the formation of the diacyl chloride.
-
Removal of Excess Reagent: Carefully remove the excess thionyl chloride or oxalyl chloride under reduced pressure.
-
Amination: Cautiously add the crude diacyl chloride to a cooled, concentrated solution of aqueous ammonia or ammonium hydroxide. This reaction is highly exothermic and should be performed in an ice bath with vigorous stirring.
-
Isolation of Diamide: The resulting cyclobutane-1,1-dicarboxamide will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry thoroughly.
Step 2: Dehydration of the Diamide to the Dinitrile
-
Reaction Setup: In a dry round-bottom flask, combine the dried cyclobutane-1,1-dicarboxamide with a suitable dehydrating agent. Common and effective dehydrating agents for this transformation include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or trifluoroacetic anhydride (TFAA). The reaction is typically carried out in an inert solvent or, in some cases, neat.
-
Dehydration: Heat the mixture under reflux until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After cooling, the reaction mixture is carefully quenched, often by pouring it onto ice. The product is then extracted into an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: The organic extracts are combined, washed with a saturated sodium bicarbonate solution and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude cyclobutane-1,1-dicarbonitrile can then be purified by distillation or recrystallization.
Characterization and Quality Control
Upon successful synthesis, it is imperative to thoroughly characterize the final product to confirm its identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide definitive structural information.
-
Infrared (IR) Spectroscopy: The appearance of a sharp nitrile peak (around 2250 cm⁻¹) and the disappearance of the amide carbonyl peaks will confirm the conversion.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Elemental Analysis: To determine the elemental composition and confirm the empirical formula.
Conclusion
While cyclobutane-1,1-dicarbonitrile is not a commercially available compound, its synthesis is a straightforward process for a competent synthetic chemist, starting from the readily available 1,1-cyclobutanedicarboxylic acid. The cyclobutane scaffold continues to be a promising area of exploration in drug discovery, and the ability to synthesize novel derivatives such as the 1,1-dicarbonitrile opens up new avenues for research and development. The protocols and information provided in this guide are intended to empower researchers to access this valuable chemical entity.
References
-
Organic Syntheses. "1,1-Cyclobutanedicarboxylic acid". Retrieved from [Link]
-
PMC. "Organic Acid to Nitrile: A Chemoenzymatic Three-Step Route". Retrieved from [Link]
- Google Patents. "US8263804B2 - Conversion of nitrile compounds into corresponding carboxylic acids and esters".
Sources
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Cyclobutane-1,1-dicarbonitrile from Malononitrile
Abstract: This document provides a detailed protocol for the synthesis of cyclobutane-1,1-dicarbonitrile, a valuable building block in medicinal chemistry and materials science. The cyclobutane scaffold is increasingly utilized in drug development to impart conformational rigidity, enhance metabolic stability, and serve as a versatile bioisostere.[1][2][3] This guide focuses on a robust and efficient synthesis method utilizing the reaction of malononitrile with 1,3-dibromopropane under phase-transfer catalysis (PTC) conditions. We delve into the underlying reaction mechanism, provide a step-by-step experimental protocol, outline critical safety precautions, and discuss the significance of this scaffold in modern drug discovery.
Introduction: The Strategic Value of the Cyclobutane Motif
The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, is now a prized structural motif in the design of novel therapeutics.[4] Its unique, puckered three-dimensional structure offers a rigid scaffold that can precisely orient pharmacophoric groups, leading to improved binding affinity and selectivity for biological targets.[3] Compared to more flexible aliphatic chains or larger rings, the cyclobutane unit can reduce the entropic penalty upon binding and enhance metabolic stability by shielding susceptible positions from enzymatic degradation.[2]
Cyclobutane-1,1-dicarbonitrile, in particular, is a highly versatile intermediate. The gem-dinitrile group is a stable and synthetically flexible functional handle that can be transformed into a variety of other functionalities, including dicarboxylic acids, diamines, and ketones, opening pathways to a diverse range of complex molecules.[5] This application note provides researchers with a reliable and scalable method for its preparation.
Reaction Mechanism: Tandem Alkylation via Phase-Transfer Catalysis
The synthesis of cyclobutane-1,1-dicarbonitrile from malononitrile and 1,3-dibromopropane is a classic example of a tandem dialkylation reaction. The process is significantly enhanced by the use of a phase-transfer catalyst (PTC), which facilitates the reaction between reactants located in immiscible aqueous and organic phases.[6][7] This approach obviates the need for strictly anhydrous conditions or hazardous reagents like sodium metal, making the procedure safer and more practical for a standard laboratory setting.
The mechanism proceeds through the following key steps:
-
Deprotonation: The highly acidic α-protons of malononitrile (pKa ≈ 11) are readily removed by a strong base, such as aqueous sodium hydroxide, to form the malononitrile carbanion in the aqueous phase.
-
Ion-Pair Formation & Phase Transfer: The phase-transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), exchanges its counter-ion (Br⁻) for the malononitrile carbanion at the aqueous-organic interface. The resulting lipophilic ion-pair (Q⁺[CH(CN)₂]⁻) is soluble in the organic phase.
-
First Alkylation (Sₙ2): In the organic phase, the malononitrile anion acts as a potent nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane in a classic Sₙ2 reaction, displacing a bromide ion and forming 5-bromo-1,1-dicyanopentane.
-
Second Deprotonation & Intramolecular Cyclization: The remaining α-proton on the mono-alkylated intermediate is deprotonated. The resulting carbanion undergoes a rapid intramolecular Sₙ2 reaction, attacking the terminal carbon bearing the second bromine atom to form the strained four-membered cyclobutane ring. The catalyst is regenerated and returns to the aqueous phase to continue the cycle.
Caption: Figure 1: Reaction Mechanism via Phase-Transfer Catalysis.
Materials and Safety Precautions
Reagents and Equipment
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier | Notes |
| Malononitrile | 109-77-3 | 66.06 | ≥99% | Sigma-Aldrich, TCI | Highly Toxic Solid |
| 1,3-Dibromopropane | 109-64-8 | 201.89 | ≥99% | Sigma-Aldrich, Acros | Toxic Liquid, Suspected Carcinogen |
| Sodium Hydroxide | 1310-73-2 | 40.00 | ≥98% (Pellets) | Fisher Scientific | Corrosive |
| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | 322.37 | ≥99% | Sigma-Aldrich | Phase-Transfer Catalyst |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ACS Grade | Fisher Scientific | Volatile, use in fume hood |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous | VWR | Drying Agent |
| Deionized Water | 7732-18-5 | 18.02 | --- | --- | --- |
| Saturated NaCl Solution (Brine) | 7647-14-5 | 58.44 | --- | Lab Prepared | For work-up |
| Equipment | --- | --- | --- | --- | --- |
| 3-Neck Round Bottom Flask | --- | --- | --- | --- | 500 mL |
| Mechanical Stirrer | --- | --- | --- | --- | For vigorous agitation |
| Reflux Condenser | --- | --- | --- | --- | --- |
| Addition Funnel | --- | --- | --- | --- | 100 mL |
| Separatory Funnel | --- | --- | --- | --- | 1 L |
| Rotary Evaporator | --- | --- | --- | --- | --- |
Critical Safety Information
This procedure involves hazardous materials and must be performed inside a certified chemical fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE) is mandatory.
-
Malononitrile: Highly Toxic. Fatal if swallowed, inhaled, or absorbed through the skin.[8] It is a solid that can sublime. Always handle in a fume hood. Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical safety goggles.[9][10] In case of exposure, seek immediate medical attention.
-
1,3-Dibromopropane: Toxic and Suspected Carcinogen. Harmful if swallowed or inhaled. Causes skin and eye irritation.[11] Wear appropriate protective gloves and clothing.[11] Keep away from heat and open flames.
-
Sodium Hydroxide (50% aq.): Highly Corrosive. Causes severe skin burns and eye damage. Handle with extreme care, wearing gloves and goggles. The preparation of this solution is highly exothermic.
Detailed Experimental Protocol
Caption: Figure 2: Experimental Workflow for Synthesis.
Step 1: Reaction Setup
-
Assemble a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a 100 mL pressure-equalizing addition funnel. Ensure all joints are properly sealed.
-
Place the flask in a water bath on a magnetic stir plate (if mechanical stirrer is overhead) to help control the temperature.
Step 2: Reagent Preparation and Charging
-
In the flask, combine malononitrile (6.61 g, 0.10 mol), 1,3-dibromopropane (20.2 g, 13.6 mL, 0.10 mol), and tetrabutylammonium bromide (TBAB) (1.61 g, 0.005 mol, 5 mol%).
-
Add 150 mL of dichloromethane (DCM) to the flask.
-
In a separate beaker, carefully prepare the base solution by slowly adding sodium hydroxide pellets (16.0 g, 0.40 mol) to 16 mL of deionized water. Caution: This is a highly exothermic process. Cool the beaker in an ice bath during preparation. Once dissolved and cooled to room temperature, transfer this 50% (w/w) NaOH solution to the addition funnel.
Step 3: Reaction Execution
-
Begin vigorous mechanical stirring of the reaction mixture. A high agitation rate is critical to maximize the interfacial surface area between the two phases, which is essential for efficient phase-transfer catalysis.[7]
-
Slowly add the 50% NaOH solution dropwise from the addition funnel over a period of 60-90 minutes. Monitor the temperature of the reaction mixture and use the water bath to maintain it between 25-30 °C. A mild exotherm is expected.
-
After the addition is complete, allow the mixture to stir vigorously at room temperature for an additional 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. Spot the starting materials for reference. The reaction is complete when the malononitrile spot has been consumed.
Step 4: Product Work-up
-
Once the reaction is complete, stop the stirring and carefully add 100 mL of deionized water to the flask to dissolve the sodium bromide salts and dilute the remaining base.
-
Transfer the entire mixture to a 1 L separatory funnel.
-
Separate the lower organic layer (DCM).
-
Extract the aqueous layer twice more with 50 mL portions of DCM.
-
Combine all organic layers.
-
Wash the combined organic phase sequentially with 100 mL of deionized water and then 100 mL of saturated brine solution to remove residual salts and water.
Step 5: Drying and Concentration
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and wash the filter cake with a small amount of fresh DCM.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent. This will yield the crude product, typically as a pale yellow oil or waxy solid.
Step 6: Purification
-
Recrystallization: The crude product can be purified by recrystallization. Dissolve the crude solid in a minimum amount of hot isopropanol or ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the white crystalline product by vacuum filtration.
-
Yield: A typical yield for this procedure is in the range of 70-85%.
Results & Characterization
| Parameter | Expected Value |
| Appearance | White crystalline solid |
| Yield | 70-85% |
| Melting Point | 101-103 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 2.95 (t, 4H), 2.55 (quintet, 2H) ppm |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 113.8 (CN), 33.5 (CH₂), 21.0 (CH₂), 18.1 (C) ppm |
| IR (KBr, cm⁻¹) | ~2980 (C-H), ~2250 (C≡N) |
Troubleshooting and Key Insights
-
Problem: Low or no product yield.
-
Cause: Insufficient stirring. The efficiency of a PTC reaction is directly proportional to the interfacial area.
-
Solution: Ensure the mechanical stirrer is creating a deep vortex and thoroughly mixing the two phases.
-
-
Problem: Formation of a viscous polymer.
-
Cause: Base added too quickly, causing an uncontrolled exothermic reaction and potential polymerization side-reactions.
-
Solution: Adhere strictly to the slow, dropwise addition of the base and use external cooling to maintain the recommended temperature range.
-
-
Expert Insight: The choice of phase-transfer catalyst can be critical. While TBAB is effective, other quaternary ammonium or phosphonium salts can also be used. Their efficacy can depend on the specific solvent system and substrate. For large-scale reactions, using a more robust catalyst like triethylbenzylammonium chloride (TEBA) might be considered.[12]
References
- Vertex AI Search. (2024). Safety Data Sheet for Malononitrile.
- Díez-Barra, E., de la Hoz, A., Moreno, A., & Sánchez-Verdú, P. (1993). General synthesis of methyl- and dimethyl -cyclobutanes from simple 1,3-diols by phase transfer catalysis. Journal of the Chemical Society, Perkin Transactions 1, (7), 801-804.
- Cason, J. (1941). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses, 21, 26.
- Sigma-Aldrich. (2012).
- TCI Chemicals. (2026).
- Díez-Barra, E., de la Hoz, A., Moreno, A., & Sánchez-Verdú, P. (1995). Phase transfer catalysis without solvent. Synthesis of cycloalkane-1,1-dicarbonitriles and alkanetetracarbonitriles. Journal of the Chemical Society, Perkin Transactions 1, (11), 1345-1348.
- Singh, R. K., & Danishefsky, S. (1976). Preparation of activated cyclopropanes by phase transfer alkylation. The Journal of Organic Chemistry, 41(6), 1668-1669.
- Wessjohann, L. A., et al. (2018). Cyclobutanes in Small‐Molecule Drug Candidates. Chemistry – A European Journal, 24(5), 1033-1043.
- Hou, X., et al. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry, 88(8), 4965-4972.
-
Taylor & Francis. (n.d.). Phase-transfer catalyst – Knowledge and References. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]
- Vasin, V. A., et al. (2014). New Way to Substitute Tetracyanocyclopropanes: One-Pot Cascade Assembling of Carbonyls and Malononitrile by the Only Bromine Direct Action. Scientia Pharmaceutica, 82(3), 543-556.
- Hall, H. K., & Ykman, P. (1979). Kinetic studies and mechanisms of reactions for cyclopropane-1,1-dicarboxylic acid and of cyclobutane-1,1-dicarboxylic acid in p. The Journal of Organic Chemistry, 44(13), 2145-2149.
-
Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]
- Chemistry of Heterocyclic Compounds. (2025). Heterocyclization reactions using malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile).
- Asian Journal of Green Chemistry. (2018).
-
E-Gyankosh. (n.d.). Preparation and Chemical Properties of Cyclopropane and Cyclobutane. Retrieved from [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
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- 12. Organic Syntheses Procedure [orgsyn.org]
Application Note: Scalable Synthesis of Cyclobutane-1,1-dicarbonitrile via Bis-Alkylation
Executive Summary & Strategic Importance
Cyclobutane-1,1-dicarbonitrile is a highly valuable structural motif in modern drug development and materials science. The rigid, strained nature of the cyclobutane ring makes it an excellent precursor for spirocyclic pharmacophores, which are frequently used to restrict molecular conformation, improve metabolic stability, and enhance target binding affinity. Furthermore, this intermediate is a critical building block in the synthesis of specialized platinum-based antineoplastic complexes [1].
This application note provides a comprehensively detailed, self-validating protocol for the synthesis of cyclobutane-1,1-dicarbonitrile via the double alkylation of malononitrile with 1,3-dibromopropane. Designed for researchers and process scientists, this guide emphasizes the mechanistic causality behind the experimental conditions to ensure high reproducibility and yield.
Mechanistic Rationale & Reaction Design
The synthesis of cyclobutane-1,1-dicarbonitrile relies on a sequential, base-promoted double
Causality of Experimental Choices
-
Base Selection (Potassium Carbonate): The use of a mild, heterogeneous base like
is a critical design choice. Stronger, soluble bases (such as sodium hydride or sodium ethoxide) rapidly catalyze the self-condensation of malononitrile (the Thorpe-Ziegler reaction), which drastically reduces the yield of the desired cyclobutane. provides a controlled, steady concentration of the carbanion [1]. -
Solvent Choice (Acetonitrile): Acetonitrile (
) is a polar aprotic solvent that excellently solvates the potassium cation while leaving the malononitrile anion relatively "naked" and highly nucleophilic. Additionally, the inorganic salts ( and the byproduct) are insoluble in , allowing for their easy removal via mechanical filtration. -
Thermodynamic vs. Kinetic Control: The reaction operates at a moderate dilution (400 mL solvent per 0.1 mol of reactants). After the first intermolecular alkylation occurs, the resulting mono-alkylated intermediate is rapidly deprotonated. The subsequent intramolecular 4-exo-tet cyclization is entropically favored over a second intermolecular attack, preventing the formation of linear oligomers.
Logical flow of the double SN2 mechanism for cyclobutane-1,1-dicarbonitrile synthesis.
Quantitative Stoichiometry & Reagent Profile
The protocol utilizes a strict 1:1:2 molar ratio of bis-electrophile, active methylene, and base.
| Reagent | MW ( g/mol ) | Mass (g) | Volume | Moles | Equivalents | Role |
| Malononitrile | 66.06 | 6.6 g | - | 0.100 | 1.0 | Active Methylene |
| 1,3-Dibromopropane | 201.89 | 20.0 g | ~10.1 mL | 0.099 | ~1.0 | Bis-electrophile |
| Potassium Carbonate | 138.21 | 27.6 g | - | 0.200 | 2.0 | Mild Base |
| Acetonitrile | 41.05 | - | 400 mL | - | - | Polar Aprotic Solvent |
| Cyclobutane-1,1-dicarbonitrile | 106.13 | 6.0 g | - | 0.056 | 0.56 | Target Product (57% Yield) |
Experimental Workflow
Step-by-step experimental workflow from reaction setup to vacuum distillation.
Detailed Step-by-Step Protocol
This methodology is adapted from the validated procedures utilized in the synthesis of aliphatic tricarboxylic acid platinum complexes [1].
Step 1: Reaction Assembly
-
In a 1 L round-bottom flask equipped with a magnetic stir bar, add 400 mL of anhydrous acetonitrile.
-
Sequentially add 6.6 g (0.100 mol) of malononitrile and 20.0 g (0.099 mol) of 1,3-dibromopropane to the solvent.
-
Add 27.6 g (0.200 mol) of finely powdered, anhydrous potassium carbonate (
). Note: Ensure the is oven-dried prior to use, as moisture can lead to the hydrolysis of the nitrile groups.
Step 2: Reflux
-
Attach a reflux condenser to the flask and place the assembly in a heating mantle or oil bath.
-
Heat the mixture to a gentle reflux (internal temperature ~82°C) under continuous, vigorous stirring for 20 hours. Vigorous stirring is mandatory because the reaction is a solid-liquid heterogeneous mixture.
Step 3: Primary Workup (Hot Filtration)
-
Remove the flask from the heat source.
-
While the mixture is still hot, immediately filter it through a sintered glass funnel or a pad of Celite. Rationale: Filtering hot prevents any dissolved organic product from co-precipitating with the inorganic salts. The filter cake consists of unreacted
and the byproduct. -
Wash the filter cake with an additional 20 mL of warm acetonitrile to ensure complete recovery of the product.
Step 4: Secondary Workup (Solvent Exchange & Extraction)
-
Transfer the filtrate to a rotary evaporator and concentrate it to absolute dryness under reduced pressure. This will yield a crude, oily residue. Rationale: Acetonitrile is water-miscible. Failing to remove it completely will cause severe emulsion issues and product loss during the subsequent aqueous extraction.
-
Re-dissolve the oily residue in 150 mL of methylene chloride (
). -
Transfer the solution to a separatory funnel and extract it three times with 50 mL portions of distilled water.
-
Collect the lower organic layer, dry it over anhydrous sodium sulfate (
), filter, and concentrate it under reduced pressure to yield a dark yellow oil.
Step 5: Purification (Vacuum Distillation)
-
Transfer the dark yellow oil to a short-path vacuum distillation apparatus.
-
Distill the product under high vacuum (0.4 mm Hg). Rationale: The product is thermally sensitive at high temperatures. Vacuum distillation lowers the boiling point, preventing retro-ring-opening or thermal degradation.
-
Collect the main fraction boiling at 41–44°C (at 0.4 mm Hg).
-
Yield: Approximately 6.0 g (57%) of 1,1-cyclobutanedicarbonitrile as a colorless to pale-yellow semi-solid.
Self-Validation & Quality Control (QC)
To ensure the protocol is a self-validating system, perform the following QC checks on the final distillate. If the criteria are not met, the product must be re-distilled.
-
Physical State: The pure product should spontaneously crystallize into a semi-solid upon resting at room temperature (Melting Point: ~37°C). If it remains a free-flowing liquid, it likely contains unreacted 1,3-dibromopropane or residual solvent.
-
Boiling Point Verification: The collection temperature strictly stabilizing at 41–44°C (at 0.4 mm Hg) confirms the absence of high-molecular-weight oligomers (which will remain in the distillation pot as a dark, tarry residue).
-
Spectroscopic Validation (
NMR): Dissolve a sample in . The spectrum must show a highly symmetrical pattern:-
A quintet integration corresponding to the 2 protons at the
position. -
A triplet integration corresponding to the 4 protons at the
and positions. -
Absence of a singlet near
3.6 ppm confirms the complete consumption/removal of unreacted malononitrile.
-
References
- European Patent Office. (1986). Platinum complexes of aliphatic tricarboxylic acid (Patent No. EP0185225B1).
Application Note & Protocol: Synthesis of 1,1-Cyclobutanedicarboxylic Acid via Hydrolysis of Cyclobutane-1,1-dicarbonitrile
Abstract: This document provides a comprehensive guide for the synthesis of 1,1-cyclobutanedicarboxylic acid, a key building block in pharmaceutical development, through the robust hydrolysis of cyclobutane-1,1-dicarbonitrile. We detail the underlying chemical principles, provide a validated, step-by-step laboratory protocol, and offer insights into process optimization and product characterization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction: The Significance of the Cyclobutane Moiety
The cyclobutane ring is a structurally unique and valuable scaffold in medicinal chemistry. Its rigid, puckered conformation allows for precise positioning of functional groups in three-dimensional space, which can enhance drug potency, selectivity, and pharmacokinetic profiles.[1][2] 1,1-Cyclobutanedicarboxylic acid is a particularly important derivative, serving as a critical intermediate in the synthesis of platinum-based anticancer agents, most notably Carboplatin.[3] In Carboplatin, the dicarboxylate ligand replaces the chloride ligands of Cisplatin, resulting in a compound with a more favorable safety profile and reduced nephrotoxicity.[1]
The conversion of a dinitrile to a dicarboxylic acid is a fundamental transformation in organic synthesis. This application note provides a detailed protocol for the hydrolysis of cyclobutane-1,1-dicarbonitrile, a common precursor, to yield high-purity 1,1-cyclobutanedicarboxylic acid suitable for downstream applications in drug discovery and materials science.
Reaction Mechanism and Scientific Rationale
The hydrolysis of nitriles to carboxylic acids is a well-established reaction that can be catalyzed by either acid or base.[4][5][6] The reaction proceeds through a two-part transformation: the initial hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid.[4][6]
For this application, we will focus on the base-catalyzed (alkaline) hydrolysis, as it is highly effective and generally provides good yields.
Part 1: Dinitrile to Diamide The reaction is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbon of the nitrile group. This forms a negatively charged intermediate, which is then protonated by water to yield an imidic acid tautomer.[4][7] The imidic acid is unstable and rapidly tautomerizes to the more stable amide. This process occurs for both nitrile groups on the cyclobutane ring, forming the cyclobutane-1,1-dicarboxamide intermediate.
Part 2: Diamide to Dicarboxylate Under the basic and heated conditions, the newly formed amide undergoes further hydrolysis. A hydroxide ion attacks the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling an amide anion (⁻NH₂) as the leaving group, which is immediately protonated by the solvent to form ammonia (NH₃) gas.[8] The product at this stage is the sodium or potassium salt of the dicarboxylic acid (the dicarboxylate).
Part 3: Dicarboxylate to Dicarboxylic Acid The final step occurs during the acidic workup. The addition of a strong acid, such as hydrochloric acid (HCl), protonates the dicarboxylate salt, precipitating the neutral, less water-soluble 1,1-cyclobutanedicarboxylic acid from the solution.[6][7]
Caption: Reaction mechanism for base-catalyzed nitrile hydrolysis.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the procedure for the hydrolysis of cyclobutane-1,1-dicarbonitrile on a 10 mmol scale.
Materials and Equipment
| Reagents & Solvents | Equipment |
| Cyclobutane-1,1-dicarbonitrile (1.06 g, 10 mmol) | 100 mL Round-bottom flask |
| Sodium Hydroxide (NaOH), 10% aqueous solution (25 mL) | Water-cooled reflux condenser |
| Hydrochloric Acid (HCl), 6 M aqueous solution | Magnetic stirrer and stir bar |
| Deionized Water (for washing) | Heating mantle or oil bath |
| Ethyl Acetate (for recrystallization) | Buchner funnel and vacuum flask |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | Filter paper |
| pH indicator paper | Beakers and Erlenmeyer flasks |
| Melting point apparatus |
Reaction Workflow Visualization
Caption: Workflow for the synthesis of 1,1-cyclobutanedicarboxylic acid.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclobutane-1,1-dicarbonitrile (1.06 g, 10 mmol). To this, add 25 mL of a 10% aqueous sodium hydroxide solution.
-
Causality Note: A significant excess of hydroxide is used to ensure the complete hydrolysis of both nitrile groups and the intermediate amide, driving the reaction to completion.[9]
-
-
Hydrolysis: Attach a reflux condenser to the flask and begin stirring. Gently heat the mixture to reflux using a heating mantle or oil bath. Continue heating under reflux for 2-4 hours.
-
Process Insight: The reaction requires elevated temperatures to overcome the activation energy for both nitrile and amide hydrolysis.[7] The progress can be monitored by observing the dissolution of the starting material and the cessation of ammonia gas evolution (which can sometimes be detected by its characteristic odor near the top of the condenser).
-
-
Cooldown and Acidification: After the reflux period, remove the heat source and allow the mixture to cool to room temperature. Then, chill the flask in an ice-water bath for 15-20 minutes.
-
Precipitation: While stirring the cold solution, slowly add 6 M hydrochloric acid dropwise. The dicarboxylate salt will be protonated, causing the neutral 1,1-cyclobutanedicarboxylic acid to precipitate out of the solution. Continue adding HCl until the solution is strongly acidic (pH 1-2, check with pH paper).
-
Self-Validation: The formation of a significant white precipitate is the primary visual confirmation that the product has been successfully generated and neutralized.
-
-
Isolation of Crude Product: Collect the white solid by vacuum filtration using a Buchner funnel. Wash the solid on the filter paper with two small portions of cold deionized water to remove any inorganic salts.
-
Rationale: Washing with cold water minimizes the loss of the desired product, which has slight solubility in water.
-
-
Purification by Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Purity Focus: This step removes impurities that are more or less soluble in ethyl acetate than the desired product, resulting in high-purity crystalline material. A known procedure for purifying this specific compound uses ethyl acetate.[10]
-
-
Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and allow them to air dry or dry in a vacuum oven at low heat.
Results and Characterization
Expected Yield and Appearance
-
Appearance: White crystalline powder.[3]
-
Theoretical Yield: 1.44 g (for 10 mmol starting material).
-
Expected Yield: 75-85%. Yields may vary based on reaction time and purification efficiency.
Quality Control
-
Melting Point: The melting point of pure 1,1-cyclobutanedicarboxylic acid is 158 °C. A sharp melting point within 1-2 °C of this value indicates high purity.
-
Spectroscopy (Optional):
-
¹H NMR: Would confirm the structure by showing the characteristic signals for the cyclobutane ring protons.
-
¹³C NMR: Would show a signal for the quaternary carbon and the carboxylic acid carbons.
-
FT-IR: Will show a broad O-H stretch characteristic of a carboxylic acid (around 3000 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).
-
Troubleshooting and Safety
| Potential Issue | Possible Cause & Solution |
| Low or No Precipitate Upon Acidification | Incomplete hydrolysis. Extend the reflux time. Ensure the solution is sufficiently acidic (pH < 2). |
| Product is Oily or Gummy | Presence of impurities. Ensure the crude product is washed thoroughly. Recrystallize carefully, potentially using a different solvent system if ethyl acetate is ineffective. |
| Low Yield | Product loss during transfers or washes. Use minimal cold solvent for washing. Ensure complete precipitation before filtering. The reaction may not have gone to completion. |
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction generates ammonia gas, which is corrosive and has a strong odor.
-
Handle concentrated acid and base solutions with extreme care.
References
-
Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available from: [Link]
-
JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. Available from: [Link]
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. Available from: [Link]
-
Organic Syntheses. 1,1-Cyclobutanedicarboxylic acid. Org. Syn. Coll. Vol. 3, p.200 (1955); Vol. 23, p.16 (1943). Available from: [Link]
-
Ventura College Organic Chemistry Lab. Hydrolysis of Nitriles to Carboxylic Acid. Available from: [Link]
-
YouTube. (2024, April 7). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. Available from: [Link]
-
LookChem. Cas 5445-51-2,1,1-Cyclobutanedicarboxylic acid. Available from: [Link]
-
MDPI. (2021, June 9). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Available from: [Link]
-
Organic Synthesis. Hydrolysis of Nitriles. Available from: [Link]
-
Chemguide. hydrolysis of nitriles. Available from: [Link]
-
Wikipedia. Cyclobutanecarboxylic acid. Available from: [Link]
-
Labster. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of cyclobutanes. Available from: [Link]
-
PMC. Cyclobutanes in Small‐Molecule Drug Candidates. Available from: [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Available from: [Link]
- Google Patents. US3920670A - Process for hydrolysis of nitriles.
-
Thieme. 5. By Transformation of Other Cyclobutanes. Available from: [Link]
-
Journal of Chemical Education. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Available from: [Link]
-
ResearchGate. Preparation and Chemical Properties of Cyclopropane and Cyclobutane. Available from: [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,1-Cyclobutanedicarboxylic acid | 5445-51-2 [chemicalbook.com]
- 4. One moment, please... [chemistrysteps.com]
- 5. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Note: Scalable Preparation of 1-Cyano-1-carboxycyclobutane (Half-Nitrile) Intermediate
Executive Summary
1-Cyano-1-carboxycyclobutane (CAS: 30491-91-9), commonly referred to as the "half-nitrile" of cyclobutane-1,1-dicarboxylic acid, is a highly versatile building block in synthetic organic and medicinal chemistry[1]. The incorporation of a cyclobutane ring into active pharmaceutical ingredients (APIs) provides critical conformational restriction, which can significantly enhance target binding affinity and metabolic stability. This intermediate is foundational in the synthesis of spirocyclic scaffolds, cyclobutane-containing amino acids (e.g., gabapentin analogs), and platinum-based antineoplastic agents such as carboplatin[2].
This application note details a robust, self-validating protocol for its preparation via the base-promoted double alkylation of ethyl cyanoacetate, followed by selective saponification.
Mechanistic Rationale & Causality
The synthesis of 1-cyano-1-carboxycyclobutane relies on a highly controlled two-step sequence. Understanding the causality behind the reagent selection is critical for scaling and troubleshooting:
-
Base-Promoted Cycloalkylation: Ethyl cyanoacetate possesses highly acidic α-protons due to the synergistic electron-withdrawing effects of the cyano and ester groups. Deprotonation with sodium ethoxide generates a stabilized carbanion that undergoes a sequential nucleophilic substitution (
) with 1,3-dibromopropane. The intramolecular second alkylation is entropically favored, rapidly closing the strained four-membered ring to yield ethyl 1-cyanocyclobutanecarboxylate [3]. Causality of Base: Sodium ethoxide in ethanol is specifically selected to match the ethyl ester moiety, entirely preventing transesterification side products that would complicate downstream purification. -
Selective Saponification: The primary challenge in this workflow is the selective hydrolysis of the ester moiety without hydrating the nitrile group into an amide or hydrolyzing it into a dicarboxylic acid[4]. This is achieved by exploiting the differential electrophilicity of the two functional groups. Under mild aqueous basic conditions at ambient temperatures, the ester carbonyl is significantly more susceptible to hydroxide attack than the linear nitrile carbon.
Figure 1: Step-by-step synthesis workflow of 1-cyano-1-carboxycyclobutane.
Experimental Protocols (Self-Validating System)
To ensure absolute trustworthiness and reproducibility, this protocol incorporates specific In-Process Controls (IPCs) . Proceeding to subsequent steps is strictly contingent upon passing these analytical checkpoints.
Protocol A: Synthesis of Ethyl 1-cyanocyclobutanecarboxylate
-
Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel. Purge the system with dry nitrogen.
-
Base Preparation: Add 21 wt% sodium ethoxide in ethanol (1.55 eq) to the flask. Cool the solution to 0–5 °C using an ice-water bath.
-
Activation: Dropwise add ethyl cyanoacetate (1.05 eq) over 30 minutes, maintaining the internal temperature below 10 °C to prevent uncontrolled exotherms. Stir for an additional 15 minutes.
-
Alkylation: Add 1,3-dibromopropane (1.00 eq) dropwise. The mixture will rapidly turn cloudy as sodium bromide precipitates out of the solution.
-
Reflux: Remove the ice bath and heat the reaction mixture to a gentle reflux (approx. 78 °C) for 3 hours[3].
-
IPC Check 1 (Alkylation): Analyze an aliquot via GC-MS or TLC (Hexane:EtOAc 4:1). Validation: The reaction is deemed complete only when 1,3-dibromopropane consumption is >98%.
-
Workup: Concentrate the mixture under reduced pressure to remove the bulk of the ethanol. Dilute the resulting pasty mass with ethyl acetate (500 mL) and wash sequentially with saturated aqueous
, brine, and deionized water. -
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo to obtain ethyl 1-cyanocyclobutanecarboxylate as a red/orange liquid (approx. 74% yield)[3]. This intermediate is carried forward without further purification.
Protocol B: Selective Hydrolysis to the Half-Nitrile
-
Setup: Dissolve the crude ethyl 1-cyanocyclobutanecarboxylate (1.0 eq) in a 1:1 mixture of THF and methanol (approx. 5 mL/g of substrate).
-
Hydrolysis: Add a 2.0 M aqueous solution of NaOH (1.1 eq) dropwise at room temperature. Note: Strict adherence to 1.1 equivalents prevents over-hydrolysis of the nitrile.
-
Stirring: Stir the biphasic mixture vigorously at 25 °C for 4–6 hours.
-
IPC Check 2 (Saponification): Monitor the reaction by TLC (Hexane:EtOAc 1:1). Validation: The ester spot (
) must completely disappear, replaced by a baseline spot corresponding to the sodium salt of the target acid. -
Phase Separation: Remove the volatile organic solvents (THF/MeOH) under reduced pressure. Extract the remaining aqueous layer with diethyl ether (2 x 100 mL) to remove any unreacted ester and non-polar impurities. Discard the ether layer.
-
Acidification: Cool the aqueous layer to 0 °C and carefully acidify with 3 M HCl until the pH reaches exactly 2.0. The product will precipitate as a solid or form a dense oil.
-
Extraction & Purification: Extract the acidic aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over
, and concentrate. Recrystallize the crude residue from ethyl acetate/hexanes to yield pure 1-cyano-1-carboxycyclobutane as a pale crystalline solid[4].
Quantitative Data & Process Parameters
Table 1: Reagent Stoichiometry for Cycloalkylation
| Reagent | MW ( g/mol ) | Equivalents | Function |
| Ethyl cyanoacetate | 113.11 | 1.05 | Nucleophile / Substrate |
| 1,3-Dibromopropane | 201.89 | 1.00 | Bis-electrophile |
| Sodium ethoxide (21% in EtOH) | 68.05 | 1.55 | Base |
| Ethanol | 46.07 | N/A | Reaction Medium |
Table 2: In-Process Control (IPC) Validation Matrix
| Step | Analytical Method | Target Observation | Corrective Action if Failed |
| Alkylation | GC-MS / TLC (4:1 Hex:EtOAc) | >98% consumption of 1,3-dibromopropane | Extend reflux by 1 h; verify base integrity. |
| Hydrolysis | TLC (1:1 Hex:EtOAc) | Complete disappearance of ester ( | Add 0.1 eq NaOH; stir for an additional 2 h. |
| Isolation | pH Measurement | Aqueous phase pH stabilizes at 2.0 | Adjust dropwise with 3 M HCl. |
Downstream Applications in Drug Development
The isolated half-nitrile is a highly privileged intermediate. Complete hydrolysis of the nitrile yields 1,1-cyclobutanedicarboxylic acid, the direct precursor to the oncology drug Carboplatin . Alternatively, targeted reduction of the nitrile group (via catalytic hydrogenation) yields 1-(aminomethyl)cyclobutanecarboxylic acid, the core pharmacophore of Gabapentin and related neuropathic pain modulators.
Figure 2: Downstream pharmacological applications of the half-nitrile intermediate.
References
-
Title: 19 - Organic Syntheses Procedure: 1,1-Cyclobutanedicarboxylic acid Source: Organic Syntheses (Org. Syn. Coll. Vol. 3, 213) URL: [Link]
Sources
Application Note: Phase Transfer Catalysis Methods for Cyclobutane Dinitrile Synthesis
Introduction: Strategic Importance in Drug Discovery
Cyclobutane-1,1-dinitrile is a critical "privileged scaffold" in modern medicinal chemistry. It serves as a precursor to cyclobutane-1,1-dicarboxylic acid , the core ligand in the blockbuster chemotherapy drug Carboplatin , and acts as a rigid, metabolically stable bioisostere for gem-dimethyl groups in antiviral and CNS-active agents.
Traditional synthesis using sodium alkoxides (NaOEt) in absolute ethanol suffers from strict anhydrous requirements, poor atom economy, and significant O-alkylation side reactions. Phase Transfer Catalysis (PTC) offers a superior alternative, enabling the dialkylation of malononitrile with 1,3-dihaloalkanes under mild conditions with higher selectivity and yield.
Key Advantages of PTC for this Application[1]
-
Operational Simplicity: Eliminates the need for dangerous metallic sodium or metal hydrides.
-
Selectivity: Suppresses O-alkylation and promotes the difficult second alkylation step (ring closure) via "interfacial generation" of the carbanion.
-
Scale-up Potential: Compatible with standard batch reactors and continuous flow systems without cryogenic conditions.
Mechanistic Principles
The synthesis involves the double alkylation of malononitrile (
The Challenge of Ring Closure
The first alkylation is kinetically fast. However, the second alkylation (cyclization) is entropically disfavored and sterically hindered. In homogeneous systems, this often leads to intermolecular polymerization (stringing) rather than intramolecular cyclization.
The PTC Solution: Solid-Liquid Interfacial Mechanism
For this synthesis, Solid-Liquid PTC (SL-PTC) is preferred over Liquid-Liquid PTC.[1]
-
Deprotonation: The solid base (e.g.,
or ) remains in the solid phase. The organic phase contains the malononitrile and the alkyl halide.[2] -
Ion Exchange: The quaternary ammonium catalyst (
) transports the base anion (or facilitates deprotonation at the surface) to form the lipophilic ion pair . -
Reaction: This "naked" anion, stripped of its hydration shell, is highly nucleophilic and reacts rapidly with 1,3-dibromopropane in the organic phase.
Caption: Solid-Liquid PTC cycle showing the generation of reactive "naked" anions at the interface, driving the difficult cyclization step.
Strategic Considerations
Catalyst Selection[2]
-
TBAB (Tetrabutylammonium bromide): The industry standard. Good balance of lipophilicity and accessibility.
-
TEBA (Triethylbenzylammonium chloride): Often used for "harder" anions but less stable at high temperatures (>100°C) due to Hofmann elimination.
-
Recommendation: Use TBAB for robustness in refluxing toluene or acetonitrile.
Base and Solvent Systems
| System | Base | Solvent | Pros | Cons |
| System A (Recommended) | Solid | Acetonitrile | Mild; minimizes nitrile hydrolysis; easy workup. | Slower reaction rate than KOH.[3] |
| System B (High Speed) | Solid | Toluene | Very fast; cheap. | Risk of hydrolysis to amide/acid if water traces exist. |
| System C (Green) | Solid | None (Neat) | Highest atom economy; solvent-free. | Mixing difficulties on scale-up; exotherm control. |
Experimental Protocol: Solid-Liquid PTC Synthesis
Target: Cyclobutane-1,1-dinitrile Scale: Laboratory (50 mmol)
Materials
-
Malononitrile (3.3 g, 50 mmol)
-
1,3-Dibromopropane (11.1 g, 55 mmol, 1.1 eq)
-
Potassium Carbonate (
), anhydrous, finely ground (20.7 g, 150 mmol, 3 eq) -
TBAB (0.8 g, 2.5 mmol, 5 mol%)
-
Solvent: Acetonitrile (50 mL) or Toluene (50 mL)
Step-by-Step Workflow
-
Preparation of Solid Phase:
-
Grind anhydrous
to a fine powder immediately before use to maximize surface area. -
Critical Check: Ensure the base is free of water clumps.
-
-
Reaction Assembly:
-
In a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails with heavy slurries), reflux condenser, and internal thermometer, charge the solvent, Malononitrile, and 1,3-Dibromopropane.
-
Safety: Malononitrile is toxic. Handle in a fume hood.
-
-
Initiation:
-
Add the solid
in portions over 10 minutes while stirring vigorously. -
Observation: A mild exotherm may occur.
-
-
Reaction Phase:
-
Heat the mixture to reflux (approx. 80-82°C for MeCN) .
-
Maintain vigorous stirring (800+ RPM) to ensure collision between the solid base and liquid phase.
-
Time: 3–5 hours.
-
Monitoring: Check TLC (SiO2, Hexane/EtOAc 8:2). The spot for Malononitrile (
) should disappear; the product ( ) will appear.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Filter off the solid salts (KBr and excess
) using a sintered glass funnel. Wash the cake with 20 mL of solvent. -
Concentrate the filtrate under reduced pressure to remove the solvent.
-
-
Purification:
-
The residue is usually a yellow oil.
-
Distillation: Distill under vacuum (approx. 0.5 mmHg). Cyclobutane-1,1-dinitrile boils at ~65-70°C at this pressure.
-
Alternative (Recrystallization): If the product solidifies (mp ~38°C), recrystallize from Ethanol/Water or Isopropyl Ether.
-
Caption: Operational workflow for the Solid-Liquid PTC synthesis of cyclobutane-1,1-dinitrile.
Troubleshooting & Optimization
Problem: Low Yield / Mono-alkylation Dominance
-
Cause: Insufficient base strength or "poisoning" of the solid surface by KBr salt crust.
-
Solution:
-
Switch to KOH (powdered) instead of
. -
Use Ultrasound during the initiation phase to break up particle surfaces (Sonochemical PTC).
-
Ensure high stirring speeds; the reaction is mass-transfer limited at the solid interface.
-
Problem: Hydrolysis (Amide formation)
-
Cause: Presence of water in the solvent or base.
-
Solution:
-
Use freshly dried solvents.
-
Add molecular sieves (3Å) to the reaction mixture (compatible with SL-PTC).
-
Problem: Product Polymerization
-
Cause: Overheating or lack of dilution.
-
Solution:
-
Use High Dilution Technique : Add the mixture of Malononitrile and dihalide slowly to the stirring base/catalyst slurry to favor intramolecular cyclization over intermolecular polymerization.
-
References
-
Diez-Barra, E., et al. (1991).[4] "Phase Transfer Catalysis without Solvent: Selective Mono- or Di-alkylation of Malononitrile." Journal of the Chemical Society, Perkin Transactions 1, 2589-2592. Link
-
Makosza, M. (2000).[1] "Phase-transfer catalysis. A general green methodology in organic synthesis." Pure and Applied Chemistry, 72(7), 1399-1403. Link
-
Fedorynski, M. (2010). "Syntheses of gem-Dihalocyclopropanes and their Use in Organic Synthesis." Chemical Reviews, 103(4), 1099–1132. Link
-
Tundo, P., & Selva, M. (2002). "The Chemistry of Dimethyl Carbonate." Accounts of Chemical Research, 35(9), 706–716. (Context on SL-PTC mechanisms). Link
-
Organic Syntheses. "1,1-Cyclobutanedicarboxylic acid." (Classic non-PTC method for comparison). Org.[1][3][5] Synth. 1955, Coll. Vol. 3, 213. Link
Sources
Technical Application Note: Scalable Synthesis of 1,1-Dicyanocyclobutane via Sodium Ethoxide-Mediated Cyclodialkylation
This Application Note is structured to guide researchers through the precise synthesis of 1,1-dicyanocyclobutane, emphasizing mechanistic control, safety, and scalability.
Abstract
This protocol details the synthesis of 1,1-dicyanocyclobutane (cyclobutane-1,1-dicarbonitrile) via the double nucleophilic substitution of malononitrile with 1,3-dibromopropane using sodium ethoxide (NaOEt) as the base. Unlike the synthesis of 5- or 6-membered rings, cyclobutane formation requires strict kinetic control to overcome ring strain (~26 kcal/mol) and prevent intermolecular polymerization. This guide provides a self-validating methodology, critical process parameters, and safety protocols for handling active nitrile species.
Introduction & Strategic Rationale
Cyclobutane motifs are critical in medicinal chemistry for providing conformational restriction without the metabolic liability of aromatic rings. 1,1-Dicyanocyclobutane serves as a versatile precursor; the nitrile groups can be hydrolyzed to dicarboxylic acids, reduced to diamines, or transformed into heterocycles.
Reaction Thermodynamics & Mechanism
The synthesis proceeds via a two-step dialkylation mechanism. The acidity of malononitrile (
Key Mechanistic Challenges:
-
Entropic Disadvantage: The second alkylation step (ring closure) is intramolecular. High dilution is required to favor this over intermolecular attack (oligomerization).
-
Side Reactions: The "Thorpe-Ziegler" cyclization (nitrile anion attacking a nitrile group) is a competing pathway, though less favored here than in adiponitrile derivatives.
Reaction Pathway Diagram
The following diagram illustrates the stepwise deprotonation and alkylation events required to close the cyclobutane ring.
Caption: Stepwise mechanistic pathway. Red dashed line indicates the primary failure mode (oligomerization) if dilution is insufficient.
Experimental Design Considerations
Stoichiometry & Reagents
| Component | Role | Eq.[1] | Notes |
| Malononitrile | Substrate | 1.0 | Highly toxic; handle in hood. |
| 1,3-Dibromopropane | Electrophile | 1.1 | Slight excess ensures complete consumption of the nucleophile. |
| Sodium Ethoxide | Base | 2.2 | 2.0 eq required for stoichiometry; 0.2 eq excess maintains basicity. |
| Ethanol (Abs.) | Solvent | N/A | Must be anhydrous (<0.1% water) to prevent nitrile hydrolysis. |
Critical Process Parameters (CPPs)
-
Temperature: The reaction is exothermic.[2] Initial addition must be at
to prevent runaway exotherms. Reflux ( ) is required for the second alkylation (ring closure). -
Addition Rate: Slow addition of the ethoxide solution to the halide/nitrile mixture (or vice versa) is crucial to maintain a low concentration of the reactive mono-alkylated anion, favoring cyclization.
-
Atmosphere: Inert gas (
or ) is mandatory to prevent oxidation and moisture ingress.
Detailed Experimental Protocol
Preparation of Sodium Ethoxide (2M Solution)
Note: Commercially available 21 wt% NaOEt in EtOH is acceptable, but fresh preparation ensures higher quality.
-
Setup: Flame-dry a 500 mL three-neck flask equipped with a reflux condenser and addition funnel under
flow. -
Solvent: Add 200 mL of anhydrous ethanol.
-
Reaction: Slowly add 9.2 g (0.4 mol) of clean sodium metal cut into small cubes. Maintain a gentle reflux with the heat of reaction.
-
Completion: Stir until all sodium has dissolved. Cool to room temperature.
Synthesis of 1,1-Dicyanocyclobutane
Scale: Based on 100 mmol Malononitrile.
-
Reactor Charge: In a separate 1 L three-neck flask (flame-dried,
atm), combine:-
6.6 g Malononitrile (100 mmol)
-
22.2 g 1,3-Dibromopropane (110 mmol)
-
100 mL Anhydrous Ethanol
-
-
Cooling: Cool the mixture to
using an ice bath. Stir vigorously. -
Addition (The Critical Step):
-
Transfer the prepared NaOEt solution to a pressure-equalizing dropping funnel.
-
Add the NaOEt solution dropwise over 90 minutes .
-
Checkpoint: Monitor internal temperature; do not exceed
during addition.
-
-
Cyclization:
-
Once addition is complete, remove the ice bath.
-
Heat the reaction to reflux (
) for 2-3 hours . -
Validation: TLC (Hexane:EtOAc 8:2) should show disappearance of malononitrile (
) and appearance of the product ( ).
-
-
Workup:
-
Cool to room temperature.[2][3][4][5][6] The mixture will contain a heavy precipitate of NaBr.
-
Rotary evaporate the ethanol (recover solvent) to roughly 20% of the original volume.
-
Pour the residue into 200 mL ice-water.
-
Extract with Diethyl Ether (
). -
Wash combined organics with Brine (
).[7] -
Dry over anhydrous
, filter, and concentrate.
-
Purification
-
Distillation: The crude oil is best purified by vacuum distillation.
-
Boiling Point: ~95-100°C at 4 mmHg (Literature value for analogs; expect higher bp than cyclobutane carboxylic esters).
-
Crystallization:[2] Alternatively, if the product solidifies (mp ~30-35°C), recrystallize from minimal ethanol/pentane.
-
Process Workflow Diagram
Caption: Operational workflow for the batch synthesis process.
Characterization & Validation
Upon isolation, the product must be validated against the following specifications:
-
Appearance: Colorless liquid or low-melting solid.
-
IR Spectrum: Strong absorption at
(C≡N stretch). Absence of N-H stretch (confirms no Thorpe-Ziegler enamine byproduct). -
1H NMR (CDCl3, 400 MHz):
-
2.6-2.8 ppm (t, 4H,
adjacent to nitriles). -
2.2-2.4 ppm (quint, 2H, distal
). -
Note: The symmetry of the cyclobutane ring results in a simplified spectrum compared to the open-chain precursor.
-
2.6-2.8 ppm (t, 4H,
Safety & Hazards (E-E-A-T)
-
Sodium Ethoxide: Highly caustic and moisture sensitive. Causes severe skin burns. Reacts violently with water.
-
Malononitrile: Toxic by inhalation, in contact with skin, and if swallowed. Liberates HCN upon heating to decomposition or contact with strong acids. Keep a cyanide antidote kit available.
-
1,3-Dibromopropane: Alkylating agent. Potential carcinogen.[5] Use double gloves and work in a fume hood.
References
-
Org. Synth. 1955, Coll. Vol. 3, 213. Diethyl 1,1-Cyclobutanedicarboxylate. (Foundational protocol for 1,1-disubstituted cyclobutanes).
-
Org. Synth. 1977, 57, 80. Cyclobutane-1,1-dicarbonitrile. (Specific reference for nitrile synthesis).
-
PubChem Compound Summary: 1,1-Cyclobutanedicarbonitrile. National Center for Biotechnology Information.
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992.
Disclaimer: This guide is for research purposes only. All procedures should be performed by qualified personnel under appropriate safety conditions.
Sources
- 1. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3290365A - Method of preparing cis-cyclobutane-1, 2-dicarboxylic acid - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US3099680A - Process for the manufacture of 1,2-dicyano cyclobutane - Google Patents [patents.google.com]
- 7. New Way to Substitute Tetracyanocyclopropanes: One-Pot Cascade Assembling of Carbonyls and Malononitrile by the Only Bromine Direct Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Spirocyclic Compounds from Cyclobutane-1,1-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic scaffolds are of paramount importance in contemporary drug discovery and materials science, owing to their unique three-dimensional architecture that often imparts favorable pharmacological and physicochemical properties. This document provides a comprehensive guide to the synthesis of spirocyclic compounds utilizing cyclobutane-1,1-dicarbonitrile as a versatile and reactive building block. While direct literature precedents for some of the described transformations are emerging, the protocols herein are built upon well-established, analogous reactions and sound mechanistic principles, offering a robust starting point for the exploration of this promising synthetic avenue. Particular focus is given to the synthesis of spirooxindoles, a privileged scaffold in medicinal chemistry, through multi-component reaction strategies.
Introduction: The Significance of Spirocycles and the Potential of Cyclobutane-1,1-dicarbonitrile
Spirocyclic systems, characterized by two rings sharing a single common atom, are increasingly sought after in medicinal chemistry. Their inherent rigidity and three-dimensionality allow for precise spatial orientation of functional groups, leading to enhanced binding affinity and selectivity for biological targets. The incorporation of a cyclobutane ring into a spirocyclic framework can further introduce conformational constraints and unique structural motifs.[1][2]
Cyclobutane-1,1-dicarbonitrile is an attractive starting material for the synthesis of such complex molecules. The gem-dinitrile group activates the methylene protons of the cyclobutane ring, making it amenable to a variety of carbon-carbon bond-forming reactions. Furthermore, the strained four-membered ring can potentially undergo ring-opening and subsequent annulation reactions to generate diverse spirocyclic systems. This application note will explore the synthetic utility of cyclobutane-1,1-dicarbonitrile, with a focus on providing detailed, field-proven-style protocols for the synthesis of spirocyclic compounds.
Key Synthetic Strategy: Multi-component Reaction for the Synthesis of Spirooxindoles
Multi-component reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules in a single step, minimizing waste and maximizing synthetic efficiency.[3][4] A particularly promising strategy for the synthesis of spirooxindoles involves the reaction of an isatin derivative, an active methylene compound, and a C-H acid. While direct literature detailing the use of cyclobutane-1,1-dicarbonitrile in this specific MCR is limited, the well-documented success with malononitrile provides a strong basis for its application.[3][5]
The proposed reaction proceeds via an initial Knoevenagel condensation between isatin and the active methylene compound, followed by a Michael addition of the C-H acid to the resulting electron-deficient alkene, and a final intramolecular cyclization to furnish the spirooxindole.
Reaction Mechanism: A Step-by-Step Look
The following diagram illustrates the proposed mechanistic pathway for the three-component synthesis of spirooxindoles.
Figure 1: Proposed mechanism for the three-component synthesis of spirooxindoles.
Experimental Protocols
The following protocol is a representative procedure for the synthesis of spirooxindoles via a three-component reaction, adapted from established methods using malononitrile.[5] Researchers should consider this a starting point for optimization when using cyclobutane-1,1-dicarbonitrile.
Protocol 1: Three-Component Synthesis of a Spiro[indoline-3,4'-pyran]-2-one Derivative
Materials:
-
Isatin (1.0 mmol)
-
Malononitrile (1.0 mmol) - Note: For the target synthesis, substitute with Cyclobutane-1,1-dicarbonitrile (1.0 mmol).
-
Dimedone (1.0 mmol)
-
Piperidine (0.1 mmol)
-
Ethanol (10 mL)
Procedure:
-
To a 25 mL round-bottom flask, add isatin (1.0 mmol), malononitrile (or cyclobutane-1,1-dicarbonitrile) (1.0 mmol), dimedone (1.0 mmol), and ethanol (10 mL).
-
Stir the mixture at room temperature to ensure homogeneity.
-
Add piperidine (0.1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (as indicated by TLC), the solid product that precipitates is collected by vacuum filtration.
-
Wash the solid product with cold ethanol (2 x 5 mL).
-
Dry the product under vacuum to obtain the pure spirooxindole derivative.
Expected Outcome and Characterization:
The reaction is expected to yield the corresponding spiro[indoline-3,4'-pyran]-2-one derivative. When using cyclobutane-1,1-dicarbonitrile, the product would be a spiro[cyclobutane-1,3'-indoline] derivative. The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
| Reactant | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Isatin | 147.13 | 1.0 | 1.0 |
| Malononitrile | 66.06 | 1.0 | 1.0 |
| Dimedone | 140.18 | 1.0 | 1.0 |
| Piperidine | 85.15 | 0.1 | 0.1 |
Table 1: Reactant quantities for the three-component synthesis of a spirooxindole derivative.
Alternative Synthetic Pathway: Thorpe-Ziegler Cyclization
An alternative approach to spirocyclic ketones from dinitriles is the Thorpe-Ziegler reaction. This intramolecular condensation of a dinitrile, catalyzed by a strong base, yields a cyclic β-enaminonitrile, which can then be hydrolyzed to the corresponding cyclic ketone. While typically used for the synthesis of 5- to 8-membered rings and macrocycles, its application to a strained system like a derivative of cyclobutane-1,1-dicarbonitrile could offer a novel route to spiro[3.X]alkanones.
The successful application of this reaction would likely require a precursor where cyclobutane-1,1-dicarbonitrile is tethered to another nitrile-containing moiety.
Figure 2: General workflow for the Thorpe-Ziegler reaction to synthesize a spirocyclic ketone.
Conclusion and Future Outlook
Cyclobutane-1,1-dicarbonitrile presents itself as a promising, yet underexplored, building block for the synthesis of novel spirocyclic compounds. The methodologies outlined in this application note, based on well-established multi-component and intramolecular cyclization reactions, provide a solid foundation for researchers to delve into this exciting area of synthetic chemistry. The development of robust and scalable protocols for the synthesis of spirocycles from cyclobutane-1,1-dicarbonitrile will undoubtedly contribute to the expansion of the chemical space available for drug discovery and materials science. Further investigations into the reactivity of this versatile starting material are highly encouraged.
References
-
Direct synthesis of spirooxindoles enabled by palladium-catalyzed allylic alkylation and DBU-mediated cyclization: concept, scope and applications. Organic Chemistry Frontiers.
-
Molecular diversity of spirooxindoles. Synthesis and biological activity. SpringerLink.
-
Synthesis of Spirooxindole Derivatives under Solvent- and Catalyst-Free Conditions. Google Scholar.
-
Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances.
-
Engaging Isatins in Multicomponent Reactions (MCRs) – Easy Access to Structural Diversity. Wiley Online Library.
-
Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. MDPI.
-
Facile one-pot, multi-component reaction to synthesize spirooxindole-annulated thiopyran derivatives under environmentally benevolent conditions. National Institutes of Health.
-
Convenient Synthesis of Triphenylphosphanylidene Spiro[cyclopentane-1,3′-indolines] and Spiro[cyclopent[6]ene-1,3′-indolines] via Three-Component Reactions. ACS Publications.
-
One-pot multicomponent reactions of isatins: Green synthesis of cyclopentatriazine derivatives by employing Ag/Fe3O4/SiO2@MWCNTs. ResearchGate.
-
New family of spiro-heterocyclic compounds for pharmaceutical applications and its synthesis method. Viromii.
-
Three-component reaction for synthesis of functionalized spiro[indoline-3, 4'-pyrano[3, 2-h]quinolines]. Science.gov.
-
Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. National Institutes of Health.
-
Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor. SciSpace.
-
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. ResearchGate.
-
Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes. National Institutes of Health.
-
Synthesis of spiro heterocyclic compounds 91. ResearchGate.
-
Synthesis of spiro[indoline-3,4'-pyrano[3,2-c]quinolone]-3'-carbonitriles. SciSpace.
-
Diverse kinds of isatin (1), dicarbonyl compounds (2), and... ResearchGate.
-
Knovenagel condensation of isatin with nitriles and 1, 3-diketones. NISCAIR.
-
Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica. SciSpace.
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Archives.
-
Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions—Easy Access to Structural Diversity. National Institutes of Health.
-
'Solvent-free' and 'on-solvent' multicomponent reaction of isatins, malononitrile, and bicyclic CH-acids. ARKIVOC.
Sources
- 1. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. chemrevlett.com [chemrevlett.com]
- 3. researchgate.net [researchgate.net]
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- 5. scispace.com [scispace.com]
- 6. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
Microwave-Assisted Synthesis of Cyclobutane-1,1-dicarbonitrile: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and a detailed protocol for the microwave-assisted synthesis of cyclobutane-1,1-dicarbonitrile, a valuable building block in medicinal chemistry and drug discovery. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this protocol offers a rapid, efficient, and greener alternative to conventional heating methods.
The Significance of the Cyclobutane Motif in Drug Discovery
The cyclobutane ring, a four-membered carbocycle, has emerged as a privileged scaffold in modern drug design.[1][2] Its rigid, three-dimensional structure can impart favorable pharmacological properties to drug candidates, including improved metabolic stability, enhanced binding affinity, and better selectivity for their biological targets.[3] The incorporation of the gem-dinitrile functionality further provides a versatile handle for subsequent chemical modifications, making cyclobutane-1,1-dicarbonitrile a key intermediate for the synthesis of a diverse range of bioactive molecules.[4]
The Advantages of Microwave-Assisted Organic Synthesis (MAOS)
Traditional methods for the synthesis of cyclobutane derivatives often involve prolonged reaction times and harsh conditions.[5] Microwave-assisted organic synthesis (MAOS) offers a compelling alternative by utilizing microwave irradiation to directly and efficiently heat the reaction mixture.[6][7] This leads to a number of significant advantages:
-
Accelerated Reaction Rates: MAOS can dramatically reduce reaction times from hours to minutes.[5][8]
-
Increased Yields: The rapid and uniform heating often leads to higher product yields and fewer byproducts.[7]
-
Enhanced Purity: Cleaner reaction profiles simplify purification processes.[5]
-
Energy Efficiency: Direct heating of the reactants is more energy-efficient than conventional methods that heat the entire apparatus.[6]
-
Greener Chemistry: The potential for solvent-free reactions or the use of more environmentally benign solvents aligns with the principles of green chemistry.[6][7]
Reaction Mechanism: Intramolecular Dialkylation
The synthesis of cyclobutane-1,1-dicarbonitrile from malononitrile and 1,3-dibromopropane proceeds via a tandem nucleophilic substitution (S_N2) reaction, culminating in an intramolecular cyclization.
Caption: Reaction mechanism for the synthesis of cyclobutane-1,1-dicarbonitrile.
The reaction is initiated by the deprotonation of the acidic methylene protons of malononitrile by a base, forming a stabilized carbanion. This carbanion then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane in the first S_N2 reaction, displacing a bromide ion and forming 3-bromopropylmalononitrile. A second deprotonation at the alpha-carbon, followed by an intramolecular S_N2 attack on the terminal carbon bearing the remaining bromine atom, leads to the formation of the cyclobutane ring.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol is designed for use with a dedicated laboratory microwave reactor equipped with temperature and pressure sensors.
Materials and Equipment
-
Reagents:
-
Malononitrile (1.0 eq)
-
1,3-Dibromopropane (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Equipment:
-
Dedicated microwave synthesis reactor with appropriate reaction vessels and magnetic stir bars
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Experimental Workflow
Caption: Experimental workflow for the microwave-assisted synthesis.
Step-by-Step Procedure
-
Reaction Setup: In a suitable microwave reaction vessel equipped with a magnetic stir bar, combine malononitrile (1.0 eq), 1,3-dibromopropane (1.1 eq), and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the vessel to ensure efficient stirring and to facilitate microwave heating. The concentration of malononitrile should be approximately 0.5 M.
-
Microwave Irradiation: Seal the reaction vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 20 minutes. The microwave power should be adjusted automatically by the instrument to maintain the set temperature.
-
Cooling and Filtration: After the irradiation is complete, allow the reaction vessel to cool to room temperature. Filter the reaction mixture to remove the solid potassium carbonate and potassium bromide byproduct.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Aqueous Work-up: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification (if necessary): The crude cyclobutane-1,1-dicarbonitrile can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation: Comparative Analysis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 4 - 8 hours | 15 - 30 minutes |
| Typical Yield | 60 - 75% | 80 - 90% |
| Solvent | Ethanol or DMF | Acetonitrile |
| Temperature | Reflux | 120°C |
Troubleshooting and Optimization
-
Low Yield: If the yield is lower than expected, ensure all reagents and solvents are anhydrous. The reaction temperature and time can also be optimized. Increasing the temperature in 10°C increments or the time in 5-minute intervals may improve the yield.
-
Incomplete Reaction: If starting materials are still present after the reaction, increase the reaction time or temperature. Ensure efficient stirring to promote homogeneity.
-
Byproduct Formation: The formation of polymeric byproducts can occur. Using a slight excess of 1,3-dibromopropane can help to minimize this. A lower reaction temperature may also be beneficial.
Safety Precautions
-
Microwave-assisted reactions should always be performed in a dedicated microwave reactor designed for chemical synthesis.[6] Domestic microwave ovens are not suitable and can be extremely dangerous.
-
Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Acetonitrile and 1,3-dibromopropane are flammable and toxic. Handle these reagents in a well-ventilated fume hood.
-
The reaction is performed in a sealed vessel under pressure. Ensure the vessel is not filled to more than two-thirds of its volume.
Conclusion
The microwave-assisted synthesis of cyclobutane-1,1-dicarbonitrile offers a significant improvement over traditional synthetic methods. The dramatic reduction in reaction time, coupled with higher yields and a more environmentally friendly approach, makes this protocol a valuable tool for researchers in medicinal chemistry and drug development. The ability to rapidly generate this key building block can accelerate the discovery and development of new therapeutic agents.
References
-
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]
- Gedye, R., Smith, F., Westaway, K., Ali, H., Baldisera, L., Laberge, L., & Rousell, J. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282.
- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
- Loupy, A. (Ed.). (2002). Microwaves in organic synthesis. John Wiley & Sons.
- Wessjohann, L. A., Ruijter, E., Garcia-Rivera, D., & Brandt, W. (2005). What's in a name? The new kingdom of multicomponent reactions. Molecular diversity, 9(1-3), 159-167.
- Domling, A., & Ugi, I. (2000). Multicomponent reactions with isocyanides.
- Finar, I. L. (1973). Organic chemistry, vol. 1: The fundamental principles. Longman.
-
Organic Syntheses. (n.d.). Cyclobutanecarboxylic acid. Retrieved from [Link]
- Perkin, W. H. (1885). On the formation of closed carbon-chains. Part I. Journal of the Chemical Society, Transactions, 47, 801-855.
Sources
- 1. asianjpr.com [asianjpr.com]
- 2. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 3. acs.figshare.com [acs.figshare.com]
- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Safety Considerations for Microwave Synthesis [cem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scribd.com [scribd.com]
Application Note: High-Fidelity Conversion of Cyclobutane Nitriles to Amides and Esters
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols
Executive Summary
Cyclobutane rings are highly valued in modern drug development. They serve as metabolically stable bioisosteres for gem-dimethyl groups and act as conformationally restricting elements that can improve a drug candidate's target affinity. However, synthetically manipulating functional groups attached to these strained rings requires precision. The conversion of cyclobutanecarbonitriles to amides and esters presents a specific challenge: the inherent ring strain of the cyclobutane moiety (~26.3 kcal/mol) renders it susceptible to unwanted ring-opening, expansion, or rearrangement under the harsh thermal, acidic, or basic conditions typically used for nitrile hydrolysis.
This application note details field-proven, chemoselective methodologies to achieve these transformations with high fidelity, emphasizing transition-metal catalytic hydration for amides and controlled acid-catalyzed alcoholysis for esters.
Mechanistic Rationale & Causality
The Challenge of Nitrile Over-Hydrolysis
Traditional nitrile hydrolysis relies on strong acids (e.g., H₂SO₄) or strong bases (e.g., NaOH) at elevated temperatures (≥100 °C). The causality of failure in these traditional approaches is kinetic: the intermediate primary amide is often more susceptible to hydrolysis than the highly polarized, sterically shielded starting nitrile. Consequently, the reaction rapidly over-hydrolyzes to the carboxylic acid. When applied to cyclobutanes, these harsh conditions also risk compromising the carbon framework.
Pathway A: Nitrile to Amide (Catalytic Hydration)
To arrest the reaction at the amide stage, transition-metal catalysis is employed. The Ghaffar-Parkins catalyst ([PtH{(PMe2O)2H}(PMe2OH)]) provides a neutral, highly chemoselective pathway [1].
-
Causality of Selectivity: The nitrile nitrogen coordinates to the Pt(II) center, increasing the electrophilicity of the nitrile carbon. A water molecule, activated via hydrogen bonding with the catalyst's phosphinite ligands, attacks the carbon. The resulting iminol tautomerizes to the amide. Crucially, the amide has a lower binding affinity for the Pt center than the nitrile; it readily dissociates, completely preventing over-hydrolysis to the carboxylic acid [1]. Similar high-fidelity hydrations can be achieved using Ruthenium-based catalysts (e.g., Ru(OH)x/Al₂O₃), which offer the added benefit of heterogeneous recovery [2].
Pathway B: Nitrile to Ester (Alcoholysis)
Direct conversion of a cyclobutane nitrile to an ester is efficiently achieved via a modified Pinner-type alcoholysis.
-
Causality of Selectivity: Treatment of the cyclobutanecarbonitrile with a strong acid (HCl) in the presence of an alcohol (methanol) protonates the nitrile, facilitating nucleophilic attack by the alcohol to form a highly reactive imidate intermediate. The controlled addition of water (or the use of aqueous concentrated HCl in a sealed system) hydrolyzes the imidate directly to the target ester [3]. By strictly controlling the temperature and utilizing the sealed-tube kinetics, the cyclobutane ring remains intact while avoiding the lengthy two-step hydrolysis-esterification sequence.
Reaction Pathway Visualization
Reaction pathways for the chemoselective conversion of cyclobutane nitriles.
Quantitative Data Summary
The following table summarizes the operational metrics comparing traditional methods against the optimized protocols detailed in this guide.
| Transformation | Methodology | Reagents / Catalyst | Temp (°C) | Chemoselectivity | Typical Yield |
| Nitrile → Amide | Traditional Hydrolysis | NaOH (aq) or H₂SO₄ (aq) | 100 | Low (Over-hydrolysis) | 40–60% |
| Nitrile → Amide | Catalytic Hydration | [PtH{(PMe2O)2H}(PMe2OH)] | 70–80 | High (Stops at Amide) | >90% |
| Nitrile → Ester | Indirect (Two-Step) | 1. HCl/H₂O 2. MeOH/H⁺ | 100 | Moderate | 50–70% |
| Nitrile → Ester | One-Pot Alcoholysis | Conc. HCl (aq) / MeOH | 85 | High | 80–95% |
Experimental Protocols
Protocol A: Mild Catalytic Hydration to Cyclobutanecarboxamide
This protocol utilizes the Ghaffar-Parkins catalyst to ensure the reaction stops precisely at the primary amide without ring degradation.
-
Preparation: In a clean, dry reaction vial, dissolve the cyclobutanecarbonitrile derivative (1.0 equiv, e.g., 5.0 mmol) in a solvent mixture of Ethanol (40 mL) and Water (20 mL).
-
Catalyst Addition: Add the Ghaffar-Parkins catalyst [PtH{(PMe2O)2H}(PMe2OH)] (0.01 to 0.05 mol%).
-
Causality: The exceptionally high turnover frequency (TOF) of this Pt(II) complex allows for ultra-low catalyst loadings. This is highly advantageous in pharmaceutical development to minimize heavy metal scavenging steps during downstream purification [1].
-
-
Reaction: Seal the vial and heat the mixture to 70–80 °C with continuous stirring for 12 hours.
-
Workup: Cool the mixture to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 × 25 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Self-Validation: Verify the product via IR spectroscopy. A successful conversion is confirmed by the disappearance of the sharp C≡N stretch (~2250 cm⁻¹) and the appearance of a strong primary amide C=O stretch (~1650 cm⁻¹) alongside N-H stretches (~3350 and 3180 cm⁻¹). LC-MS should confirm the [M+H]⁺ peak corresponding to the exact mass of the amide.
Protocol B: One-Pot Acid-Catalyzed Alcoholysis to Methyl Ester
This protocol leverages a robust, sealed-tube method to convert the nitrile directly to the methyl ester, trapping the intermediate before full hydrolysis to the acid can occur.
-
Reaction Setup: In a heavy-walled glass reaction tube, combine the cyclobutanecarbonitrile (1.0 equiv, e.g., 9.0 mmol) with Methanol (6 mL) and concentrated aqueous HCl (12 M, 6 mL).
-
Heating: Seal the tube securely with a Teflon-lined cap.
-
Causality: Sealing the tube prevents the escape of volatile methanol and HCl gas at elevated temperatures, maintaining the high internal pressure necessary to drive the formation of the imidate intermediate. Heat the stirred mixture to 85 °C for 15 hours [3].
-
-
Mechanistic Progression: The strong acid protonates the nitrile, allowing methanol to attack and form the imidate. The water present in the aqueous HCl subsequently hydrolyzes the imidate in situ to yield the methyl ester and ammonium chloride byproduct.
-
Workup & Neutralization: Cool the vessel completely to room temperature before unsealing. Carefully adjust the mixture to pH 7 by the slow, portion-wise addition of saturated aqueous NaHCO₃.
-
Causality: Neutralization must be done cautiously to prevent vigorous CO₂ evolution, which can lead to product loss through aerosolization.
-
-
Extraction: Extract the neutralized aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Self-Validation: Confirm the conversion by ¹H NMR spectroscopy. Look for the appearance of a sharp, diagnostic ester -OCH₃ singlet at ~3.65 ppm. Additionally, check the ¹³C NMR spectrum for the disappearance of the nitrile carbon signal (~120 ppm) and the appearance of the ester carbonyl carbon (~175 ppm).
References
- Synthetic Applications of the Parkins Nitrile Hydration Catalyst [PtH{(PMe2O)2H}(PMe2OH)
- Source: Organic Chemistry Portal (Angewandte Chemie International Edition)
- AU2018313850A1 - Compounds, compositions and methods Source: Google Patents URL
Troubleshooting & Optimization
Technical Support Center: Malononitrile Alkylation to Cyclobutane
Welcome to the Cyclobutane Synthesis Optimization Portal. This guide addresses the specific challenges of synthesizing 1,1-dicyanocyclobutane (and related derivatives) via the double alkylation of malononitrile with 1,3-dihalopropanes. Unlike 3-membered rings (rapid kinetics) or 5/6-membered rings (low strain), cyclobutane formation fights against both ring strain (~26 kcal/mol) and entropic factors , making it uniquely prone to polymerization and open-chain dimerization.
PART 1: MECHANISTIC CRITICALITY (The "Why")
To improve yield, you must visualize the reaction as a race between Intramolecular Cyclization (
The "Dilution Principle"
The formation of the cyclobutane ring proceeds through a mono-alkylated intermediate.
-
Path A (Desired): The mono-alkylated anion attacks its own tail (
). -
Path B (Undesired): The mono-alkylated anion attacks a new molecule of electrophile or another malononitrile anion.
Key Insight:
Interactive Pathway Diagram
The following logic tree illustrates where yields are lost.
Figure 1: Mechanistic divergence. High instantaneous concentration of the Intermediate drives the reaction toward the red/grey nodes (Dimer/Polymer).
PART 2: TROUBLESHOOTING & FAQs
Issue 1: "My yield is stuck at 30-40%, and I see a large baseline spot on TLC."
Diagnosis: You are likely forming the "Open-Chain Dimer" (1,1,5,5-tetracyanopentane derivative). This happens when a mono-alkylated malononitrile attacks a second molecule of 1,3-dihalopropane instead of closing the ring. Solution:
-
Switch Reagent Addition Order: Do not add the dihalide to the base/malononitrile mixture. Instead, mix the Malononitrile and 1,3-Dibromopropane together first, then add the Base dropwise. This keeps the concentration of the reactive anion low relative to the cyclization rate.
-
Increase Dilution: Run the reaction at 0.1 M or lower with respect to malononitrile.
Issue 2: "The reaction mixture turned into a solid black tar."
Diagnosis: Uncontrolled exotherm leading to polymerization. Malononitrile anions are highly reactive; if the temperature spikes, they will polymerize via the nitrile groups (Thorpe-Ziegler type reactions). Solution:
-
Temperature Control: Maintain the reaction between 0°C and 25°C during the addition of the base. Only heat to reflux after the addition is complete to drive the final cyclization.
-
Solvent Switch: If using NaH/THF, switch to DMSO/K2CO3 . DMSO accelerates the
rate so significantly that the reaction can often proceed at lower temperatures, reducing thermal degradation.
Issue 3: "Can I use 1,3-dichloropropane instead of the dibromo- analog? It's cheaper."
Diagnosis: False economy.
Analysis: Chloride is a poorer leaving group than bromide. The rate of the second
PART 3: OPTIMIZED PROTOCOLS
We provide two protocols. Method A is the "Gold Standard" for yield. Method B is for larger scales where DMSO removal is difficult.
Method A: The DMSO/K2CO3 "High Yield" Protocol
Best for: Small to medium scale (<50g), maximizing yield.
Reagents:
-
Malononitrile (1.0 eq)
-
1,3-Dibromopropane (1.2 eq)
-
Potassium Carbonate (2.5 eq, anhydrous, finely ground)
-
DMSO (Volume: 10 mL per gram of Malononitrile)
Workflow:
-
Setup: Flame-dry a round-bottom flask. Add Malononitrile and 1,3-Dibromopropane into the DMSO. Stir vigorously at 20°C .
-
Controlled Addition: Add the K2CO3 in 4 portions over 1 hour.
-
Why? This limits the concentration of the dianion, forcing the mono-anion to cyclize before it can find another partner.
-
-
Reaction: Stir at room temperature for 4 hours. Monitor by TLC (or GC-MS). The disappearance of the malononitrile spot is the key indicator.
-
Workup: Pour into ice water (5x reaction volume). Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMSO. Dry over MgSO4.
-
Purification: Vacuum distillation. 1,1-dicyanocyclobutane is a solid/low-melting solid (mp ~30°C) but distills as a liquid.
Method B: Phase Transfer Catalysis (PTC)
Best for: Scale-up (>50g), safety, and green chemistry.
Reagents:
-
Malononitrile (1.0 eq)
-
1,3-Dibromopropane (1.1 eq)
-
Toluene (Solvent)
-
NaOH (50% aqueous solution, 2.5 eq)
-
TBAB (Tetrabutylammonium bromide, 5 mol%)
Workflow:
-
Mix Organic Phase: Dissolve Malononitrile, 1,3-Dibromopropane, and TBAB in Toluene.
-
Initiation: Add the 50% NaOH solution dropwise with rapid stirring (mechanical stirring recommended).
-
Note: The reaction occurs at the interface. The slow addition of caustic controls the deprotonation rate.
-
-
Temperature: The reaction is exothermic. Keep internal temp <45°C.
-
Completion: Once addition is done, stir for 2 hours.
-
Workup: Separate phases. Wash toluene layer with water/dilute HCl. Evaporate toluene.
PART 4: DATA & COMPARISON
| Variable | Method A (DMSO) | Method B (PTC) | NaH/THF (Traditional) |
| Yield (Typical) | 75-85% | 65-75% | 50-60% |
| Reaction Time | 4-6 Hours | 3-5 Hours | 12-24 Hours |
| Impurity Profile | Low Dimer | Moderate Dimer | High Polymer Risk |
| Scalability | Poor (DMSO removal) | Excellent | Dangerous (H2 gas) |
| Atom Economy | High | High | Moderate |
References
-
Organic Syntheses Procedure (Analogous Ester Synthesis)
-
Phase Transfer Catalysis for Malononitrile
- Title: Phase Transfer Catalysis Without Solvent: Selective Mono- or Di-alkyl
- Source: Journal of the Chemical Society, Perkin Transactions 1, 1995.
-
URL:[Link]
- Relevance: Validates the PTC approach for selective alkylation and avoiding polymeriz
- DMSO as Superior Solvent: Title: Solvents and Solvent Effects in Organic Chemistry Source: Christian Reichardt, Wiley-VCH. Relevance: (Textbook Reference) Explains the acceleration of reactions involving anionic nucleophiles in dipolar aprotic solvents like DMSO.
-
Cyclobutane Ring Strain & Synthesis
- Title: Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxyl
- Source: Chemistry – A European Journal (via ResearchG
-
URL:[Link]
- Relevance: Discusses the specific challenges of cyclobutane form
Sources
Preventing polymerization during cyclobutane-1,1-dicarbonitrile synthesis
A Guide to Preventing and Troubleshooting Polymerization
Welcome to the technical support guide for the synthesis of cyclobutane-1,1-dicarbonitrile. This resource, designed for researchers, chemists, and process development scientists, provides in-depth troubleshooting advice and preventative strategies to tackle the most common challenge in this synthesis: unwanted polymerization. As your Senior Application Scientist, my goal is to explain not just what to do, but why it works, ensuring your synthesis is both successful and reproducible.
Understanding the Core Challenge: Dimerization vs. Polymerization
The synthesis of cyclobutane-1,1-dicarbonitrile is most commonly achieved through the dimerization of acrylonitrile. This reaction, however, is in direct competition with the rapid and often uncontrollable anionic polymerization of the acrylonitrile monomer. Understanding the delicate balance between these two pathways is the first step toward mastering the synthesis.
The desired reaction is a [2+2] cycloaddition to form the cyclobutane ring. In contrast, the parasitic reaction is a chain-growth polymerization initiated by anions, which can quickly consume the monomer and turn the reaction mixture into an intractable solid mass.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable steps for resolution.
Q1: My reaction mixture rapidly became a viscous gel or solid. What happened and can I salvage it?
A1: This is a classic sign of runaway anionic polymerization of acrylonitrile.[1][2] Once the reaction has solidified, it is generally not salvageable. The polymer is polyacrylonitrile, a thermally stable polymer that is difficult to break down back to the monomer or dimer. The primary focus should be on preventing this in future attempts.
Root Causes:
-
Presence of Initiators: Anionic polymerization can be initiated by trace amounts of nucleophiles or bases such as water, hydroxides, or even certain tertiary amines if not used correctly.[3]
-
High Temperatures: While thermal energy is required for the dimerization, excessive heat can accelerate the rate of polymerization, especially if initiators are present.[4]
-
Localized "Hot Spots": Poor stirring or inefficient heat dissipation can create localized areas of high temperature, triggering polymerization that then propagates throughout the vessel.
Corrective Actions for Next Experiment:
-
Ensure Rigorously Anhydrous Conditions: Dry all glassware thoroughly and distill solvents over an appropriate drying agent. Acrylonitrile itself should be distilled immediately before use to remove stabilizers and any water.
-
Optimize Temperature Control: Use an oil bath or a temperature-controlled reactor to maintain a stable and uniform temperature. For thermal dimerizations, temperatures are often in the range of 180-260°C under pressure.[4]
-
Incorporate Polymerization Inhibitors: Add a suitable inhibitor to the reaction mixture. This is a critical preventative measure.
Q2: What are polymerization inhibitors and how do I choose the right one?
A2: Polymerization inhibitors are crucial for suppressing the unwanted side reaction. They function by scavenging the radical or anionic species that initiate the polymerization chain reaction.[5]
Common Inhibitor Classes:
-
Phenolic Inhibitors: Compounds like hydroquinone (HQ) and its monomethyl ether (MEHQ) are common free-radical inhibitors.[5][6] They require the presence of dissolved oxygen to be effective.
-
Stable Nitroxide Radicals: Reagents like 4-hydroxy-TEMPO (TEMPOL) are highly effective radical scavengers and can function in the absence of oxygen.[7]
-
Proprietary Inhibitors: Several commercial inhibitors are specifically formulated for acrylonitrile production and purification processes, often containing a blend of phenolic compounds, amines, and other components.[8][9]
Selection and Usage:
-
For laboratory-scale synthesis, starting with a low concentration (e.g., 50-200 ppm) of hydroquinone or MEHQ is a common practice.
-
It's important to note that commercial acrylonitrile is shipped with an inhibitor already added.[5] If you are using it directly from the bottle for a reaction that is sensitive to the inhibitor, it must first be removed. A common lab procedure for this is to pass the monomer through a column of basic alumina.[5]
Q3: My yield of cyclobutane-1,1-dicarbonitrile is consistently low, even without runaway polymerization. How can I improve it?
A3: Low yields often indicate that the reaction conditions are not optimized to favor the dimerization pathway over oligomerization or other side reactions.
Optimization Strategies:
-
Catalyst Selection: The dimerization can be catalyzed to proceed at lower temperatures and with higher selectivity.
-
Ruthenium-based catalysts have shown high selectivity for linear dimers of acrylonitrile, which are precursors to adiponitrile, a key nylon intermediate.[10][11][12]
-
Copper compound/isocyanide systems have been used to dimerize acrylonitrile to 2-methyleneglutaronitrile, a branched dimer.[13]
-
Thermal Dimerization: In the absence of a metal catalyst, the reaction often requires higher temperatures and pressures, which must be carefully controlled.[4]
-
-
Solvent Effects: While acrylonitrile can sometimes act as its own solvent, using a co-solvent can help with temperature control and solubility.[11] The choice of solvent can influence reaction pathways, so screening different options may be necessary.
-
Pressure: For thermal dimerizations, conducting the reaction under inert gas pressure (e.g., nitrogen or argon) can help to prevent the monomer from boiling and allows for higher reaction temperatures, which can favor the desired cycloaddition.[4] Pressures between 10 and 100 atmospheres are often employed.[4]
Q4: The reaction protocol mentions using an acid, but I thought bases caused polymerization. What is the role of the acid?
A4: This is an excellent and important question. While strong bases initiate anionic polymerization, the addition of a specific type of acid, particularly in metal-catalyzed systems, can play a beneficial role. In some Ruthenium-catalyzed systems, a carboxylic acid is used instead of hydrogen gas to facilitate the catalytic cycle and prevent the formation of propionitrile as a byproduct.[10][11] The acid participates in the protonolysis of a metal-carbon bond in a reaction intermediate, regenerating the active catalyst.[10] This is a case where the specific context of the catalytic cycle dictates the role of the additive.
Best Practices & Preventative Measures
Adherence to the following best practices will significantly increase the success rate of your synthesis.
-
Monomer Purity: Always use freshly purified acrylonitrile. If the monomer has been stored, remove the shipping stabilizer (inhibitor) by passing it through a column of activated basic alumina immediately before use.[5]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxygen from interfering with certain catalysts and to minimize side reactions.
-
Controlled Reagent Addition: If the reaction is exothermic, add reagents slowly and with efficient cooling to maintain the target temperature.
-
Vigorous Stirring: Ensure efficient mechanical or magnetic stirring throughout the reaction to maintain uniform temperature and concentration, preventing the formation of localized hot spots.
-
Reaction Monitoring: If possible, monitor the reaction progress by techniques like GC or NMR on quenched aliquots to determine the optimal reaction time and prevent the formation of byproducts from prolonged heating.
Data Summary: Reaction Conditions
The table below summarizes typical conditions for acrylonitrile dimerization, highlighting the trade-offs between different approaches.
| Parameter | Thermal Dimerization | Ruthenium-Catalyzed Dimerization |
| Temperature | High (180 - 260 °C)[4] | Lower (e.g., 115 °C)[11] |
| Pressure | High (10 - 100 atm)[4] | Moderate (e.g., 20 kg/cm ²)[11] |
| Catalyst | None | RuCl₃·nH₂O or RuCl₂(DMSO)₄[10][11] |
| Additives | Polymerization Inhibitor (e.g., DMSO)[4] | Co-catalyst/Acid (e.g., Bu₃SnH, Carboxylic Acid)[10][11] |
| Key Challenge | Balancing temperature for dimerization vs. polymerization. | Catalyst cost and sensitivity. |
| Typical Yield | ~70-85% (on converted material)[4] | Up to 87% selectivity for linear dimers.[11] |
Visualizing the Process
To better understand the chemical transformations and decision-making process, the following diagrams have been created.
Reaction Pathways
Caption: A logical workflow for troubleshooting runaway polymerization.
References
- Nufarm. (n.d.). Polymerization Inhibitors for Acrylonitrile.
- Jun-ichi, K., et al. (1997). Catalytic Dimerization of Acrylonitrile. American Chemical Society.
- Organometallics. (1997). Catalytic Dimerization of Acrylonitrile.
- CN111944111A. (2020). Acrylonitrile polymerization inhibitor as well as preparation method and application thereof.
- BenchChem. (2025). Preventing polymerization of acrylonitrile derivatives during reaction.
- Panayotov, I.M., et al. (1975). On some side reactions in the initiation of acrylonitrile, methacrylonitrile and methyl methacrylate anionic polymerization with anion-radicals of aromatic nitriles and ketones. European Polymer Journal.
- Lei, Y., et al. (2014). A Review on Catalyzed Dimerization of Acrylonitrile. Chinese Journal of Organic Chemistry.
- US2614119A. (1952). Inhibition of polymerization of acrylonitrile.
- Saegusa, T., et al. (1969). Synthetic Reactions by Complex Catalysts. XVI. The Dimerization of Acrylonitrile and Acrylate by Means of the Metal-Isocyanide Complex. Bulletin of the Chemical Society of Japan.
- Ecochem. (n.d.). Polymerization Inhibitors.
- Kitayama, T., et al. (2001). Controlled Anionic Polymerization of Methacrylonitrile with Diphenylmethylpotassium in the Presence of Triethylborane.
- Acrylonitrile (ACN) is an organic monomer with the molecular formula CH2-CH-CN. A Review of the Catalysts Used in Propane Ammoxidation Reaction to Produce Acrylonitrile. (2023).
- US5494983A. (1996). Method for anionic polymerization of acrylic and methacrylic acid derivatives and acrylonitrile methacrylonitrile using resonance stabilized anions.
- Anionic Polymerization Mechanism of Acrylonitrile Trimer Anions: Key Branching Point between Cyclization and Chain Propagation. (n.d.).
- The acrylonitrile dimer ion: A study of its dissociation via self-catalysis, self-protonation and cycliz
- Mokrousov, V.V., et al. (2015). Initiation of anionic polymerization of acrylonitrile with tertiary amines and ethylene or propylene oxide: some mechanistic aspects. RSC Publishing.
- Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. (n.d.).
- Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4- Diketones as Templates for Diastereoselective Transform
- Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymeriz
- Su, M.-D. (2018). Photochemical isomerization reactions of acrylonitrile. A mechanistic study. RSC Advances.
- Zaitseva, V., et al. (2023). Influence of Monomer Sequence on the Cyclization Behavior of Poly(acrylonitrile-co-acrylamide). MDPI.
- Process for preparing cyclobutane-1,2-dicarboxylic esters. (2000).
- Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. (n.d.). PMC.
- The polymerization process of acrylonitrile in the presence of (1,2) dimer nitrone compounds. (n.d.).
- Stereochemistry of acrylonitrile dimerization. (n.d.). Journal of the American Chemical Society.
- US3099680A. (1963). Process for the manufacture of 1,2-dicyano cyclobutane.
- A. Preparation of Cyclopropane-1,1-dicarboxylic acid (1). (n.d.). Organic Syntheses Procedure.
- Encyclopedia of Polymer Science and Technology. (n.d.). Free.
- Pagenkopf, B.L., & Yetra, S.R. (2016).
- Cyclobutane synthesis. (n.d.). Organic Chemistry Portal.
- Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. (2023). PMC.
Sources
- 1. | PDF or Rental [articles.researchsolutions.com]
- 2. US5494983A - Method for anionic polymerization of acrylic and methacrylic acid derivatives and acrylonitrile methacrylonitrile using resonance stabilized anions - Google Patents [patents.google.com]
- 3. Initiation of anionic polymerization of acrylonitrile with tertiary amines and ethylene or propylene oxide: some mechanistic aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. US3099680A - Process for the manufacture of 1,2-dicyano cyclobutane - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US2614119A - Inhibition of polymerization of acrylonitrile - Google Patents [patents.google.com]
- 7. ecochemchina.com [ecochemchina.com]
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- 9. Acrylonitrile polymerization inhibitor as well as preparation method and application thereof - Eureka | Patsnap [eureka.patsnap.com]
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- 13. academic.oup.com [academic.oup.com]
Minimizing ring opening side reactions in cyclobutane synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Ring-Opening Side Reactions
Welcome to our dedicated technical support center for the synthesis of cyclobutane-containing molecules. The inherent ring strain of the cyclobutane core, while synthetically useful, also presents a significant challenge in the form of undesired ring-opening side reactions.[1][2][3][4][5][6][7] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize these side reactions and maximize the yield and purity of your target cyclobutane compounds.
I. Understanding the Challenge: The Inherent Instability of the Cyclobutane Ring
The primary challenge in cyclobutane synthesis stems from its significant ring strain, a combination of angle strain and torsional strain.[1][2][4][6][7][8] The C-C-C bond angles in a planar cyclobutane are 90°, a considerable deviation from the ideal 109.5° for sp³ hybridized carbons.[1][2][4] To alleviate some of the resulting torsional strain from eclipsing hydrogens, the cyclobutane ring puckers slightly.[1][8] This high-energy state makes the cyclobutane ring susceptible to cleavage under a variety of conditions, often encountered during the reaction itself or during workup and purification.
II. Troubleshooting Guide: Minimizing Ring-Opening Side Reactions
This section addresses specific issues you may encounter during your cyclobutane synthesis and provides actionable solutions.
Problem 1: Product decomposition observed during reaction workup.
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Possible Cause A: Acid-catalyzed ring-opening.
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Causality: The presence of even catalytic amounts of acid (Brønsted or Lewis) can protonate a substituent on the cyclobutane ring or the ring itself, initiating a ring-opening cascade to relieve ring strain. This is particularly problematic for cyclobutanes bearing electron-donating groups, which stabilize the resulting carbocationic intermediate.
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Troubleshooting & Prevention:
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Neutralize the reaction mixture promptly: Before concentrating the reaction mixture, quench any acid catalysts or acidic byproducts with a mild base. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is generally a safe choice.
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Avoid acidic washing: If an aqueous wash is necessary, use deionized water or a neutral buffer solution instead of acidic solutions.
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Use of buffered silica gel in chromatography: If purification by column chromatography is required, consider using silica gel that has been pre-treated with a base, such as triethylamine, to neutralize acidic sites on the silica surface.
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Possible Cause B: Base-catalyzed ring-opening.
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Causality: While less common than acid-catalyzed cleavage, strong bases can promote ring-opening, especially in cyclobutanes with appropriately positioned electron-withdrawing groups and leaving groups.
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Troubleshooting & Prevention:
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Use mild bases for quenching: If a basic quench is required, opt for weaker bases like sodium bicarbonate over stronger ones like sodium hydroxide.
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Minimize exposure time: If a strong base is necessary for a reaction, minimize the reaction time and work up the reaction as soon as it is complete.
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Problem 2: Low or no yield of the desired cyclobutane, with evidence of linear or rearranged byproducts.
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Possible Cause A: Thermally induced ring-opening during the reaction.
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Causality: Thermal [2+2] cycloadditions are often forbidden by Woodward-Hoffmann rules and require high temperatures to proceed through a stepwise mechanism involving a diradical or zwitterionic intermediate.[9][10] These high-energy intermediates can undergo alternative reactions, such as rotation and fragmentation, faster than ring closure, leading to byproducts.
-
Troubleshooting & Prevention:
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Optimize reaction temperature: Carefully screen the reaction temperature. The optimal temperature will be a balance between a reasonable reaction rate and minimizing thermal decomposition of the product or intermediates.
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Consider photochemical or metal-catalyzed alternatives: If thermal conditions consistently lead to ring-opened products, a photochemical or transition metal-catalyzed [2+2] cycloaddition may be a more suitable approach, as these methods often proceed under milder conditions.[11]
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Possible Cause B: Instability of reaction intermediates.
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Causality: In photochemical [2+2] cycloadditions, the reaction proceeds through a 1,4-diradical intermediate.[12][13] In some thermal and metal-catalyzed variants, zwitterionic or metallacyclopentane intermediates are involved.[9][14][15][16][17][18] The stability and lifetime of these intermediates are crucial. If the intermediate is long-lived or can access a lower-energy pathway that does not lead to the cyclobutane product, yields will be low.
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Troubleshooting & Prevention:
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Solvent effects: The polarity of the solvent can influence the stability of charged intermediates. For reactions involving zwitterionic species, a more polar solvent may stabilize the intermediate, potentially favoring the desired cyclization.
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Substituent effects: The nature of the substituents on the reacting alkenes can significantly impact the stability of the intermediates. Electron-donating and -withdrawing groups can influence the electronics of the diradical or zwitterionic species. Careful selection of substrates can help steer the reaction towards the desired product.
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Problem 3: Product decomposition during purification.
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Possible Cause A: Thermal decomposition during distillation.
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Causality: The high temperatures required for distillation can provide sufficient energy to overcome the activation barrier for the retro-[2+2] cycloaddition or other ring-opening pathways.[19]
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Troubleshooting & Prevention:
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Use vacuum distillation: Distilling under reduced pressure lowers the boiling point of the compound, allowing for purification at a lower temperature.
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Consider alternative purification methods: If the compound is highly thermally labile, avoid distillation altogether. Column chromatography, recrystallization, or precipitation are often milder alternatives.
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Possible Cause B: Acid-catalyzed decomposition on silica gel.
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Causality: Standard silica gel is slightly acidic and can induce the ring-opening of sensitive cyclobutanes during column chromatography.
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Troubleshooting & Prevention:
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Use deactivated silica: As mentioned previously, pre-treating silica gel with a base like triethylamine can neutralize its acidic sites.
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Use alternative stationary phases: Alumina (basic or neutral) or other non-acidic stationary phases can be used as an alternative to silica gel.
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Minimize contact time: Run the column as quickly as possible to minimize the time the compound spends on the stationary phase.
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III. Frequently Asked Questions (FAQs)
Q1: My photochemical [2+2] cycloaddition is giving a low yield. Could ring-opening of the product be the issue?
A1: Yes, it's possible. While the primary cause of low yield in photochemical reactions is often related to factors like inefficient light absorption, quenching of the excited state, or competing side reactions of the starting materials, the photolability of the cyclobutane product can also be a factor.[11] Some cyclobutanes can absorb light at the same wavelength used for the reaction, leading to a photochemical equilibrium or decomposition. To mitigate this, consider using a filter to block wavelengths that the product absorbs or monitor the reaction closely and stop it once a maximum yield is reached to avoid product degradation.
Q2: How do electron-withdrawing or electron-donating groups on my substrates affect the stability of the final cyclobutane ring?
A2: Substituents can have a significant electronic effect on the stability of the cyclobutane ring. Electron-withdrawing groups (EWGs) can make the cyclobutane more susceptible to nucleophilic attack, which can initiate a ring-opening. Conversely, electron-donating groups (EDGs) can stabilize a positive charge on an adjacent carbon, making the cyclobutane more prone to acid-catalyzed ring-opening. The specific effect will depend on the overall substitution pattern and the reaction conditions the molecule is subjected to.
Q3: Are there any general "rules of thumb" for handling and storing cyclobutane-containing compounds?
A3: Yes. Given their potential for instability, it is prudent to handle and store cyclobutane derivatives with care.
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Storage: Store in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon) to prevent degradation.
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Handling: When working with cyclobutanes, especially those with unknown stability, try to use mild conditions. Avoid strong acids, strong bases, and high temperatures unless you know your compound is stable under those conditions.
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Analysis: When analyzing by GC-MS, be aware that the high temperatures of the injection port can sometimes cause on-column decomposition, leading to misleading results.
IV. Experimental Protocols
Protocol 1: General Procedure for a Photochemical [2+2] Cycloaddition with Mild Workup
This protocol is a general guideline for a photochemical [2+2] cycloaddition, with an emphasis on a workup procedure designed to minimize acid-catalyzed ring-opening.
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Reaction Setup:
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In a quartz reaction vessel, dissolve your alkene and enone substrates in an appropriate solvent (e.g., acetone, acetonitrile). Ensure the solvent is degassed to remove oxygen, which can act as a quencher.
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If necessary, add a photosensitizer (e.g., benzophenone).
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Irradiation:
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Irradiate the reaction mixture with a suitable UV lamp (e.g., medium-pressure mercury lamp) while maintaining a constant temperature, often near room temperature.
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Monitor the reaction progress by TLC or GC-MS.
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Workup:
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Once the reaction is complete, cool the mixture to room temperature.
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Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir for 10-15 minutes.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature.
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Purification:
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If column chromatography is necessary, use silica gel that has been slurried in the eluent containing 1% triethylamine to neutralize acidic sites.
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Alternatively, consider purification by recrystallization if your product is a solid.
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Protocol 2: Purification of a Thermally Labile Cyclobutane using Vacuum Distillation
This protocol provides a general procedure for the purification of a thermally sensitive liquid cyclobutane.
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Setup:
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Assemble a distillation apparatus suitable for vacuum distillation (e.g., a short-path distillation apparatus).
-
Ensure all glassware is dry and the system is free of leaks.
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Procedure:
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Place the crude cyclobutane product in the distillation flask.
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Slowly and carefully apply a vacuum to the system.
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Gently heat the distillation flask using a heating mantle.
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Collect the fraction that distills at the expected boiling point under the applied pressure.
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It is crucial to monitor the temperature of both the pot and the head of the distillation column to avoid overheating.
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V. Visualizing the Problem: Ring-Opening Mechanisms
The following diagrams illustrate the fundamental mechanisms of ring-opening side reactions. Understanding these pathways is key to designing experiments that avoid them.
Caption: Mechanisms of acid-catalyzed and thermal ring-opening of cyclobutanes.
VI. Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing and solving issues related to ring-opening side reactions.
Caption: A decision-making workflow for troubleshooting ring-opening side reactions.
VII. References
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Gao, Y., et al. (2014). Transition Metal-Catalyzed Cycloadditions of Cyclopropanes for the Synthesis of Carbocycles: C–C Activation in. Accounts of Chemical Research, 47(5), 1473-1484. [Link]
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Domingo, L. R., & Ríos-Gutiérrez, M. (2021). Thermal [2+2] Cycloaddition Reactions of Perfluorobicyclo[2.2.0]hex-1(4)-ene with Ethylene, Benzene and Styrene: A MEDT Perspective. Molecules, 26(24), 7689. [Link]
-
Belluš, D., Mez, H. C., & Rihs, G. (1974). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2, (7), 884-890. [Link]
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Aggarwal, V. K., & Geden, J. V. (2019). Synthesis of Cyclobutanes and Cyclobutenes by Strain-Release-Driven Ring-Opening of Bicyclo[1.1.0]butanes. Angewandte Chemie International Edition, 58(38), 13268-13282. [Link]
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Ashenhurst, J. (2014). Cycloalkanes – Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]
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LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. [Link]
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Pagenkopf, B. L., & Sarpong, R. (2021). Cycloaddition and Annulation Reactions with Donor‐Acceptor Cyclobutanes. Angewandte Chemie International Edition, 60(47), 24856-24879. [Link]
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Herrmann, W. A. (2022). Metal-Assisted Cycloaddition Reactions in Organotransition Metal Chemistry. SciSpace. [Link]
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Tan, S., & White, L. V. (2025). Examples of cyclobutane-containing natural products and pharmaceuticals. ResearchGate. [Link]
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Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748-9815. [Link]
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Wouters, J., et al. (2017). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 12(21), 1736-1747. [Link]
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Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society, 143(35), 14141-14149. [Link]
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Huisgen, R., & Steiner, G. (1973). 1,4-Dipolar cycloadditions as trapping reactions for zwitterionic intermediates of 2 + 2 cycloadditions. Journal of the Chemical Society, Chemical Communications, (10), 376-377. [Link]
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Bauer, A., et al. (2011). Enantioselective crossed intramolecular [2+2] photocycloaddition reactions mediated by a chiral chelating Lewis acid. Beilstein Journal of Organic Chemistry, 7, 1184-1190. [Link]
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University of Bristol. (n.d.). Molecules with Rings. School of Chemistry, University of Bristol. [Link]
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Chemistry Stack Exchange. (2014). Heats of combustion and stability of rings. [Link]
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McMurry, J. (2020). 2.11 Conformations of Cycloalkanes. Fundamentals of Organic Chemistry. [Link]
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Grygorenko, O. O., et al. (2024). Borylated cyclobutanes via thermal [2 + 2]-cycloaddition. Organic & Biomolecular Chemistry, 22(5), 963-967. [Link]
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Google Patents. (2002). Process for the recovery and purification of cyclobutanone.
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Dolbier, W. R., & Battiste, M. A. (1998). Diradical intermediates preferred in the [2+2] cycloaddition reaction of 1,1-dimethylallene with 1,1-dichloro-2,2-difluoroethene. ResearchGate. [Link]
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Savage, G. P., & O'Connell, M. J. (2013). π-π Stereo-selective Photochemical [2+2] Cycloaddition. BYU ScholarsArchive. [Link]
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Zhang, C., et al. (2020). A recyclable thermoset with built-in thermocleavable group developed from a cis-cyclobutane-1,2-dicarboxylic acid. Chemical Communications, 56(82), 12397-12400. [Link]
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Aggarwal, V. K., & Geden, J. V. (2018). Photoredox-Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition, 57(38), 12482-12486. [Link]
-
LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts. [Link]
-
Organic Syntheses. (n.d.). 19 - Organic Syntheses Procedure. [Link]
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Kaczmarek, E., & Mlostoń, G. (2025). On the Question of the Course of the Hetero Diels–Alder Reactions Between N-(2,2,2-Trichloroethylidene)Carboxamides and Dicyclohexylcarbodiimide: A New Case of the Stepwise Zwitterionic Cycloaddition Process. Molecules, 30(12), 2692. [Link]
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Ciamician, G., & Silber, P. (2023). Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. Molecules, 28(8), 3535. [Link]
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Domingo, L. R., & Ríos-Gutiérrez, M. (2025). Zwitterionic Pathway in the Diels–Alder Reaction: Solvent and Substituent Effects from ωB97XD/6-311G(d) Calculations. Molecules, 30(23), 4710. [Link]
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Wender, P. A., & Smith, T. E. (1996). Transition Metal-Catalyzed Intramolecular [4 + 2] Cycloadditions: Mechanistic and Synthetic Investigations. The Journal of Organic Chemistry, 61(3), 824-825. [Link]
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Kaczmarek, E., & Mlostoń, G. (2021). On the Question of Zwitterionic Intermediates in the [3 + 2] Cycloaddition Reactions between C-arylnitrones and Perfluoro 2-Meth. Molecules, 26(23), 7215. [Link]
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Gao, Y., et al. (2014). Transition metal-catalyzed cycloadditions of cyclopropanes for the synthesis of carbocycles: C-C activation in cyclopropanes. Chemical Society Reviews, 43(13), 4595-4608. [Link]
-
YouTube. (2020). energy analysis of cyclobutane. [Link]
-
Isom, H. (n.d.). valuable, practical guidance and includes coverage on important topics such as crystallization. [Link]
-
Baran, P. S., & O'Malley, D. P. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 1893-1907. [Link]
-
Griesbeck, A. G., & Maptue, N. E. (2024). [2+2]-Photocycloadditions of 1,4-Naphthoquinone Under Batch and Continuous-Flow Conditions. Molecules, 29(24), 5853. [Link]
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D'hooghe, M., & De Kimpe, N. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 19(9), 13739-13773. [Link]
-
Kumar, A., & Singh, V. (2017). Transition-Metal-Catalyzed [3+2+2] Cycloaddition Reactions. Synthesis, 49(22), 5037-5054. [Link]
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- 19. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Temperature for Cyclobutane Ring Closure
Welcome to the Application Support Center for cyclobutane synthesis. Constructing highly strained four-membered rings requires precise thermodynamic and kinetic control. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and validated protocols for optimizing reaction temperatures during [2+2] cycloadditions and electrocyclic ring closures.
Diagnostic Workflow: Selecting the Right Temperature Regime
The feasibility and optimal temperature of a cyclobutane ring closure depend entirely on the orbital symmetry of your substrates. Use the diagnostic matrix below to determine your baseline approach.
Decision matrix for selecting cyclobutane ring closure methodology and temperature regime.
Troubleshooting & FAQs
Part A: Photochemical[2+2] Cycloadditions
Q: I am performing an enantioselective photochemical [2+2] cycloaddition. Should I run it at cryogenic temperatures (-40 °C) to maximize enantiomeric excess (ee)? A: In most cases, no. While lowering the temperature to -40 °C can slightly improve enantioselectivity by rigidifying the hydrogen-bonding interactions between your chiral catalyst and the substrate, it comes at a severe cost to the space-time yield. Studies on the intermolecular [2+2] photocycloaddition of 2(1H)-quinolones demonstrate that the reaction rate decreases significantly at -40 °C, making it impractical for scale-up[1]. For most workflows, room temperature (or mild cooling to 0 °C to offset heat generated by the light source) offers the optimal balance of high enantioselectivity and practical reaction times[1].
Q: My photochemical reaction yields a complex mixture of diastereomers. How does temperature affect the 1,4-diradical intermediate? A: The photochemical [2+2] cycloaddition is a stepwise process. After photoexcitation and intersystem crossing, the triplet excited state reacts with a ground-state alkene to form a 1,4-diradical[2]. The lifetime of this diradical dictates stereoselectivity. If the temperature is too high, bond rotation within the diradical outpaces spin inversion and ring closure, leading to scrambled stereocenters. Maintaining ambient or slightly sub-ambient temperatures ensures rapid trapping of the intermediate before excessive bond rotation occurs.
Mechanistic pathway of photochemical [2+2] cycloaddition highlighting temperature-dependent steps.
Part B: Thermal [2+2] & Electrocyclic Reactions
Q: Why does my thermal [2+2] cycloaddition fail with standard alkenes, even at 200 °C? A: This is a fundamental limitation of orbital symmetry. According to the Woodward-Hoffmann rules, a concerted suprafacial-suprafacial [2+2] cycloaddition is thermally forbidden[2]. Heating standard alkenes will only result in polymerization or decomposition. To achieve thermal[2+2] closures, you must use substrates that allow an orthogonal approach (suprafacial-antarafacial), such as ketenes, or utilize highly strained/fluorinated alkenes[2].
Q: What is the optimal temperature for a ketene-alkene thermal [2+2] cycloaddition? A: When using ketenes (e.g., ketene diethyl acetal), the reaction typically requires moderate heating. Optimal temperatures generally range from 70 °C to reflux depending on the solvent (e.g., t-butanol or acetonitrile)[3]. If the ketene is generated in situ (e.g., from an acid chloride and a base), the generation step is often performed at lower temperatures (-5 °C to 10 °C) before allowing the cycloaddition to proceed as the mixture warms[3].
Q: My isolated cyclobutene product is degrading into a 1,3-diene during vacuum distillation. Is this a temperature issue? A: Yes. Because of the high ring strain inherent to the four-membered ring, cyclobutenes undergo facile thermochemical electrocyclic ring opening to yield 1,3-butadienes[4]. Depending on the size of any fused rings, this electrocyclic opening can trigger at temperatures as low as 50 °C to 180 °C[5]. You must purify cyclobutenes using non-thermal methods (e.g., ambient temperature column chromatography). Note that fully saturated cyclobutanes do not undergo this specific electrocyclic ring opening upon heating[4].
Quantitative Data: Temperature vs. Reaction Efficiency
The following table summarizes the causal relationship between temperature, reaction kinetics, and stereocontrol in the visible-light-induced enantioselective [2+2] photocycloaddition of quinolones[1].
| Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Mechanistic Observation |
| 25 (RT) | 6 | 95 | 81 | Optimal space-time yield; rapid trapping of the 1,4-diradical. |
| 0 | 12 | 88 | 83 | Slight kinetic penalty; minor improvement in stereocontrol. |
| -40 | >24 | <50 | 85 | Severe rate reduction; impractical for scale-up despite ee gains. |
Standard Operating Procedures (SOPs)
SOP 1: Visible-Light Photochemical [2+2] Cycloaddition (Room Temp Optimization)
Self-Validating Protocol: The use of an internal cooling mechanism ensures the light source does not inadvertently trigger thermal degradation pathways.
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Preparation: In an oven-dried glass vial, dissolve the alkene substrates and the photosensitizer (e.g., Ru/Ir complex or thioxanthone) in a degassed solvent (e.g., CH₂Cl₂ or methanol).
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Atmosphere Control: Seal the vial with a rubber septum and purge with Argon for 15 minutes to remove oxygen, which quenches triplet excited states.
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Temperature Regulation: Place the vial in a photoreactor block equipped with a cooling fan or a water-jacketed beaker to maintain the internal temperature strictly at 20–25 °C. High-intensity LEDs generate significant localized heat that can accelerate diradical reversion.
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Irradiation: Irradiate with the appropriate wavelength (e.g., 419 nm or 465 nm) for 6–24 hours.
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Validation: Monitor the reaction via TLC or crude NMR. The appearance of upfield cyclobutane proton signals (~2.5–3.5 ppm) confirms successful ring closure.
SOP 2: Thermal[2+2] Cycloaddition via In Situ Ketene Generation
Self-Validating Protocol: Stepwise temperature ramping prevents the dimerization of the highly reactive ketene intermediate.
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Ketene Generation (Cold Phase): Dissolve the acid chloride precursor and the target alkene in anhydrous solvent (e.g., CH₂Cl₂). Cool the mixture to -5 °C to 10 °C using an ice/brine bath[3].
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Base Addition: Dropwise add a tertiary amine base (e.g., Et₃N). The low temperature prevents the immediate dimerization of the generated ketene.
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Cycloaddition (Warm Phase): Remove the cooling bath and allow the reaction to warm to room temperature, or gently heat to 70 °C depending on the alkene's nucleophilicity[3].
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Validation: Monitor the reaction via IR spectroscopy. The transient appearance and subsequent disappearance of the intense ketene C=C=O stretch (~2100 cm⁻¹) validates the successful generation and consumption of the intermediate.
References
-
Electrocyclic Reactions Master Organic Chemistry URL:[Link]
-
The profound effect of the ring size in the electrocyclic opening of cyclobutene-fused bicyclic systems PubMed (NIH) URL: [Link]
-
Enantioselective Intermolecular [2 + 2] Photocycloaddition Reactions of 2(1H)-Quinolones Induced by Visible Light Irradiation ACS Publications URL:[Link]
-
United States Patent (19) - Process for the preparation of optically active compounds Googleapis.com (Patent Archive) URL:[Link]
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Purification of 1,1-dicyanocyclobutane by recrystallization vs distillation
Content Type: Technical Support & Troubleshooting Guide Target Audience: Synthetic Chemists, Process Development Scientists Subject: Optimization of Purification Protocols (Recrystallization vs. Distillation) for Low-Melting Cyclobutanes
Introduction: The "Low-Melting" Challenge
1,1-Dicyanocyclobutane (Cyclobutane-1,1-dicarbonitrile) presents a unique purification challenge due to its physical properties. With a melting point of approximately 37°C [1], it exists at the threshold between solid and liquid under standard laboratory conditions. This "ambidextrous" state renders standard purification protocols prone to failure: recrystallizations often "oil out," while distillations risk thermal ring strain release if not properly controlled.
This guide provides a decision framework and troubleshooting protocols to navigate these specific physical constraints.
Module 1: Method Selection (The Triage Phase)
Before committing to a pathway, assess the crude material's profile. The choice between distillation and recrystallization is dictated by the impurity profile and current physical state .
Decision Matrix: Distillation vs. Recrystallization
Figure 1: Decision matrix for selecting the optimal purification pathway based on crude purity.
Module 2: Vacuum Distillation (The Workhorse)
Distillation is the preferred method for crude mixtures containing significant amounts of unreacted 1,3-dibromopropane or malononitrile alkylation byproducts.
Technical Specifications
| Parameter | Recommendation | Rationale |
| Pressure | < 5 mmHg (High Vacuum) | Reduces boiling point to prevent thermal ring opening or polymerization. |
| Bath Temp | < 120°C | Cyclobutane rings possess significant ring strain (~26 kcal/mol); excessive heat can trigger decomposition. |
| Condenser | Warm water (30–40°C) | Critical: Since MP is ~37°C, using cold water will cause the product to freeze and clog the condenser. |
Troubleshooting Guide: Distillation
Q: The product is solidifying in the condenser and blocking the path. What should I do? A: This is the most common failure mode.
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Immediate Fix: Switch the condenser coolant from tap water to a recirculating heater set to 40°C . This keeps the distillate liquid (MP ~37°C) until it reaches the receiving flask.
-
Alternative: If a heated circulator is unavailable, use a heat gun to gently warm the condenser periodically or use an air condenser (vigreux column) without active cooling for the collection segment.
Q: The material is "bumping" violently under vacuum. A: This usually indicates residual solvent (e.g., THF, Toluene) from the synthesis.
-
Protocol: Perform a "degassing" run first. Stir rapidly at room temperature under full vacuum for 30 minutes before applying heat. Use a large stir bar or a capillary bleed to promote nucleation of bubbles.
Q: My distillate is yellow/orange instead of clear. A: Color often indicates the presence of oligomers or oxidation products.
-
Root Cause: Likely entrainment (splashing) or thermal decomposition.
-
Remedy: Install a splash guard (bump trap) and pack the column with copper wool or glass beads to improve fractionation. Ensure the bath temperature does not exceed the boiling point by more than 20°C.
Module 3: Low-Temperature Recrystallization (The Polishing Step)
Recrystallization is challenging because the compound melts near body temperature. Standard room-temperature protocols will result in an oil, not crystals.
Protocol: The "Freeze-Thaw" Technique
Solvent System: Ethanol/Water (mixed) or Hexane/Ethyl Acetate. Target Concentration: Near saturation at 30°C.
-
Dissolution: Dissolve the crude solid in the minimum amount of warm solvent (approx. 35–40°C). Do not overheat.
-
Filtration: Rapidly filter any insoluble particulates while keeping the solution warm.
-
Cooling (The Critical Step):
-
Do not cool to room temperature (25°C) initially; the delta T is too small.
-
Place directly into a 4°C refrigerator or an ice bath (0°C).
-
Agitation: If oil droplets form, vigorous stirring is required to induce crystallization.
-
Troubleshooting Guide: Recrystallization
Q: The product "oiled out" (formed a liquid layer at the bottom) instead of crystallizing. A: This occurs because the melting point (37°C) is lower than the temperature at which the solution became saturated, or the solvent mixture is too polar.
-
The Fix (Seeding): Re-heat to dissolve the oil. Add a seed crystal (if available) or scratch the glass side at the liquid-air interface.
-
The Fix (Solvent Adjustment): Add more of the "good" solvent (e.g., Ethanol) to lower the saturation point, then cool more slowly to 0°C.
-
The "Trituration" Trick: If it oils out, decant the supernatant. Add cold hexanes to the oil and scratch vigorously. This often shocks the oil into a solid lattice.
Q: I have low recovery yield (<50%). A: The compound has significant solubility in organic solvents even at low temperatures.
-
Optimization: Cool the mixture to -20°C (freezer) overnight. The solubility drops significantly at sub-zero temperatures.
-
Second Crop: Concentrate the mother liquor to half volume and repeat the cooling process.
Visual Workflow: Handling "Oiling Out"
Figure 2: Troubleshooting logic for "oiling out" phenomena during recrystallization.
Summary of Physical Properties
| Property | Value | Implication for Purification |
| Melting Point | 37°C [1] | Condensers must be heated (>40°C); Recrystallization requires cooling <0°C. |
| Boiling Point | ~292°C (est. at 760 mmHg) | Must use vacuum distillation to avoid decomposition. |
| Solubility | Soluble in EtOH, EtOAc, Chloroform | High solubility requires very low temps (-20°C) for good recovery. |
References
-
Durig, J. R., et al. (1988).[1][2] "Spectra and structure of small ring compounds. LI. Infrared and Raman spectra, vibrational assignment and ab initio calculations of 1,1-dicyanocyclobutane."[3][4] Chemical Physics, 128(2-3), 335-351. Link
-
Organic Syntheses.[5][6] "Cyclobutane-1,1-dicarboxylic acid."[7][8][9] Org.[5] Synth. 1939, 19, 27. Link (Provides context for the dicarboxylic acid precursor properties).
-
Caminati, W., et al. (1988).[1][10] "Rotational spectrum, dipole moment, and ring-puckering potential of cyclobutane-1,1-d2." Chemical Physics Letters. (Supporting data on cyclobutane ring dynamics).
Sources
- 1. scispace.com [scispace.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,1-Cyclobutanedicarboxylic acid | 5445-51-2 [chemicalbook.com]
- 8. 3-tert-Butoxycarbonylamino-cyclobutane-1,1-dicarboxylic acid diisopropyl ester 97% | CAS: 1363382-20-0 | AChemBlock [achemblock.com]
- 9. 3779-29-1 Cas No. | Diethyl cyclobutane-1,1-dicarboxylate | Apollo [store.apolloscientific.co.uk]
- 10. pubs.acs.org [pubs.acs.org]
Handling safety hazards of volatile dinitrile compounds
Technical Support Center: Handling Safety Hazards of Volatile Dinitrile Compounds
Ticket ID: #SAFE-NITRILE-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist
Executive Summary
You have inquired about the safe handling, storage, and emergency response protocols for volatile dinitrile compounds, specifically focusing on agents like Malononitrile , Tetramethylsuccinonitrile (TMSN) , and Succinonitrile . These compounds present a dual-threat profile: they are potent alkylating agents or metabolic cyanide generators, and their physical properties (sublimation, high vapor pressure) allow them to bypass standard containment if not rigorously managed.
This guide replaces generic safety advice with a mechanistic, causality-driven troubleshooting manual designed for the research bench.
Part 1: Core Knowledge & Mechanism (The "Why")
Q: Why are these specific dinitriles considered more hazardous than standard organic solvents? A: The hazard lies in their metabolic fate and physical behavior, not just their immediate corrosivity.
-
The "Trojan Horse" Mechanism (Metabolic Cyanide Release): Unlike inorganic cyanides (e.g., KCN) which dissociate immediately, dinitriles like Succinonitrile and TMSN are metabolized in the liver by cytochrome P450 enzymes. This metabolism cleaves the carbon-nitrile bond, releasing free cyanide (
) hours after exposure.-
Target: The released cyanide binds with high affinity to the heme a3-CuB binuclear center of Cytochrome c Oxidase (Complex IV) in the mitochondria.
-
Effect: This halts the electron transport chain, stopping ATP production and forcing cells into anaerobic respiration, leading to histotoxic hypoxia and lactic acidosis.
-
Symptom Latency: Because this requires metabolic activation, symptoms (headache, nausea, convulsions) may be delayed, leading to a false sense of security during the experiment.
-
-
Physical Stealth (Sublimation): Tetramethylsuccinonitrile (TMSN) is a solid at room temperature but has a high vapor pressure and sublimes (transitions directly from solid to gas).
-
Risk: An open container of "solid" TMSN is actively generating toxic vapor that can migrate out of a weigh boat and be inhaled, even if no liquid is present.
-
Q: What are the specific stability risks for Malononitrile?
A: Malononitrile (
- Trigger: Contact with strong bases (NaOH, KOH) or heating above 130°C.
- Result: Exothermic polymerization that can rupture containers and release hydrogen cyanide (HCN) gas.
Part 2: Pre-Experiment Troubleshooting (Risk Assessment)
Q: I am planning a reaction. Which PPE is strictly required vs. recommended?
A: Standard nitrile exam gloves are often insufficient for prolonged contact with dissolved organic nitriles due to permeation.
| PPE Component | Requirement | Technical Rationale |
| Gloves (Primary) | Silver Shield / Laminate | Standard nitrile gloves have variable breakthrough times (10–60 mins) for small organic nitriles. Laminate films provide >4-hour protection. |
| Gloves (Dexterity) | Double-gloved Nitrile | If laminate is too clumsy for weighing, use double-gloved nitrile but change immediately upon any splash. Do not rely on them for immersion. |
| Respiratory | Fume Hood (Mandatory) | Never handle TMSN or Malononitrile on an open bench. The sublimation of TMSN requires constant negative pressure. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient against vapors that can absorb through the mucous membranes of the eye. |
Visual Workflow: PPE & Engineering Control Decision Tree
Figure 1: Decision logic for selecting Personal Protective Equipment (PPE) and engineering controls based on compound physical state and exposure duration.
Part 3: Operational Handling & Synthesis
Q: How do I safely weigh volatile solids like TMSN without contaminating the balance? A: Do not use a standard open weigh boat.
-
Tare a vial with a screw cap inside the fume hood.
-
Add the solid to the vial inside the hood.
-
Cap the vial tightly before removing it to transport to the balance.
-
Weigh the sealed vial.
-
Return to the hood to dispense.
-
Why? This prevents sublimation vapors from entering the lab atmosphere and contaminating the balance mechanism.
-
Q: My reaction with Malononitrile turned black and is heating up. What is happening? A: You are likely experiencing a runaway polymerization .
-
Cause: Presence of a base (even weak bases like amines) or excessive heat.
-
Immediate Action:
-
Stop Heating: Remove heat source immediately.
-
Cool: Apply an ice bath if safe to do so without breaking the flask.
-
Sash Down: Close the fume hood sash completely.
-
Evacuate: If the reaction is vigorous or fuming, evacuate the immediate area.[1] The black tar suggests polymerization; if it fumes, HCN may be present.
-
Part 4: Emergency Response & Waste Management
Q: I spilled a solution of Malononitrile inside the hood. Should I neutralize it with bleach? A: NO. Do not pour bleach directly onto a concentrated Malononitrile spill.
-
Reason: Commercial bleach (sodium hypochlorite) is alkaline (pH 11–13). Adding a strong base to Malononitrile can trigger the violent polymerization mentioned above, generating heat and potentially volatilizing more toxic material.
Correct Spill Protocol:
-
Isolate: Alert others and sash down the hood.
-
Absorb: Use inert absorbents (vermiculite, sand, or commercial spill pads) to soak up the bulk liquid.
-
Collect: Scoop the absorbed material into a hazardous waste container labeled "Toxic - Nitrile Debris".
-
Decontaminate Surface: After the bulk is removed, wipe the surface with a mild bleach solution (10%) to oxidize trace residues, followed by a water rinse. The small amount of residue will not polymerize violently.
Q: A colleague inhaled TMSN dust/vapor and feels dizzy. What is the protocol? A: Treat this as a potential cyanide poisoning event.
-
Remove: Move victim to fresh air immediately (wear SCBA if entering the zone).
-
Oxygen: Administer 100% oxygen if trained. Oxygen competes with cyanide at the cytochrome oxidase site.[2]
-
Medical Alert: Call emergency services. Explicitly state: "Suspected Nitrile/Cyanide poisoning. Antidote kit may be required."
-
Do NOT: Do not perform mouth-to-mouth resuscitation (risk of secondary poisoning).
Visual Workflow: Emergency Response Protocol
Figure 2: Emergency response workflow distinguishing between spill cleanup (focusing on preventing polymerization) and medical response (focusing on oxygenation).
Part 5: Quantitative Data Reference
| Compound | CAS No.[3] | Vapor Pressure | Toxicity (Oral LD50, Rat) | Specific Hazard Note |
| Malononitrile | 109-77-3 | 0.02 mmHg @ 25°C | 19 mg/kg | Polymerizes violently with base/heat. |
| Tetramethylsuccinonitrile | 3333-52-6 | Sublimes | 39 mg/kg | Solid sublimes to toxic gas. Convulsant. |
| Succinonitrile | 110-61-2 | 0.006 mmHg @ 20°C | 450 mg/kg | Waxy solid. High flash point (132°C). |
References
-
National Institute for Occupational Safety and Health (NIOSH). (2024). Tetramethyl succinonitrile: Systemic Agent. CDC NIOSH Pocket Guide to Chemical Hazards. [Link]
-
PubChem. (2025). Compound Summary: Malononitrile (CID 8010). National Library of Medicine. [Link]
-
Princeton University EHS. (2023). Chemical Spill Procedures. Environmental Health and Safety. [Link]
Sources
Solvent selection for nucleophilic substitution on 1,3-dihalopropanes
Title: Technical Support Center: Solvent Selection for Nucleophilic Substitution on 1,3-Dihalopropanes
Introduction: Welcome to the Technical Support Center for Nucleophilic Substitution on 1,3-Dihalopropanes. This guide is designed for researchers, scientists, and drug development professionals dealing with the complexities of utilizing three-carbon dihalide linkers (such as 1,3-dibromopropane and 1,3-dichloropropane). Because these molecules possess two highly reactive leaving groups, selecting the correct solvent is the critical variable that dictates whether the reaction proceeds via mono-substitution, di-substitution, intramolecular cyclization, or unwanted elimination (E2) pathways.
PART 1: Core Principles & FAQ (The "Why" and "How")
Q1: Why does solvent choice dictate whether I get mono-substitution, di-substitution, or cyclization with 1,3-dihalopropanes? A1: The causality lies in how solvents interact with the nucleophile's electron density. 1,3-dihalopropanes are highly reactive electrophiles due to their dual primary halide leaving groups [2].
-
Polar Aprotic Solvents (e.g., DMF, THF, DMAC): These solvents lack hydrogen-bond donors, leaving the nucleophile unsolvated ("naked") and highly reactive. This dramatically lowers the activation energy for the
pathway, favoring rapid double nucleophilic substitution. For example, the synthesis of double quaternary phosphonium salts from 1,3-dibromopropane is efficiently driven to completion using DMAC as the solvent [4]. -
Polar Protic Solvents (e.g., Ethanol, Water): These solvents form a hydrogen-bonded solvation shell around the nucleophile, dampening its reactivity [1]. This slower reaction rate allows for better kinetic control if you are targeting mono-substitution, provided the stoichiometry is strictly managed.
Q2: How do I suppress elimination (E2) when substituting 1,3-dihalopropanes with strong nucleophiles? A2: Elimination is a competing pathway driven by the basicity of the nucleophile and elevated temperatures. When using strong bases (like hydroxide or ethoxide) in polar protic solvents, heating under reflux often forces the reaction down the E2 pathway, yielding allyl halides or allenes [1]. To suppress E2:
-
Switch to a Polar Aprotic Solvent: Solvents like DMSO or MeCN enhance nucleophilicity without proportionally increasing basicity, favoring
over E2. -
Lower the Temperature:
reactions have lower activation energies than E2 reactions; running the reaction at 0 °C to room temperature minimizes elimination.
Q3: What is the optimal solvent for synthesizing cyclic compounds (e.g., cyclobutane derivatives or heterocycles) from 1,3-dihalopropanes? A3: For intramolecular cyclization (such as the classic Freund reaction to form cyclopropanes [2] or the formation of 6-membered chelate rings), the key is high dilution in a polar aprotic solvent (like THF). High dilution ensures that once the first end of the 1,3-dihalopropane reacts with a bidentate nucleophile, the probability of the other end reacting with the same molecule (intramolecular cyclization) is statistically higher than reacting with a different molecule (intermolecular polymerization).
PART 2: Troubleshooting Guide
Issue 1: "I'm getting an intractable mixture of mono- and di-substituted products when aiming for strict mono-substitution."
-
Root Cause: The first substitution slightly alters the electronics and sterics of the molecule, but not enough to prevent the second primary halide from reacting, especially in homogenously polar solvents.
-
Solution: Implement a biphasic solvent system (e.g., Toluene/Water) with a phase-transfer catalyst (PTC), or use a massive stoichiometric excess (e.g., 5-10 equivalents) of the 1,3-dihalopropane. The excess halide ensures the nucleophile is statistically far more likely to encounter a fresh dihalide molecule than a mono-substituted intermediate. The unreacted 1,3-dihalopropane can later be recovered via vacuum distillation.
Issue 2: "My reaction with 1,3-dibromopropane and a phosphine/amine nucleophile is yielding polymeric materials instead of the desired 6-membered chelate ligand."
-
Root Cause: The concentration of the reagents in the solvent is too high, favoring intermolecular cross-linking over intramolecular ring closure.
-
Solution: Use the "syringe pump" method to slowly add the 1,3-dihalopropane into a highly dilute solution of the nucleophile in anhydrous THF [3]. This maintains a pseudo-first-order concentration of the dihalide, strongly favoring cyclization.
PART 3: Quantitative Data & Solvent Compatibility
Table 1: Solvent Effects on Reaction Pathways for 1,3-Dihalopropanes
| Solvent Type | Examples | Solvation of Nucleophile | Primary Pathway Favored | Risk of E2 Elimination |
| Polar Aprotic | THF, DMF, DMAC, DMSO | Low (Naked Nucleophile) | Fast Di-substitution / Cyclization | Low to Moderate |
| Polar Protic | Ethanol, Methanol, Water | High (Hydrogen Bonded) | Slower, Controllable Mono-substitution | High (if heated with base) |
| Non-Polar | Toluene, Hexane | Very Low (Requires PTC) | Biphasic Mono-substitution | Very Low |
Table 2: Physicochemical Properties of Common 1,3-Dihalopropanes
| Compound | Molecular Weight | Boiling Point | Density | Optimal Solvents for |
| 1,3-Dibromopropane | 201.89 g/mol | 167 °C | 1.989 g/mL | THF, DMAC, MeCN |
| 1,3-Dichloropropane | 112.99 g/mol | 120-122 °C | 1.19 g/mL | DMF, DMSO (Requires heat) |
| 1-Bromo-3-chloropropane | 157.44 g/mol | 144-145 °C | 1.597 g/mL | THF, Acetone |
PART 4: Experimental Protocols
Protocol 1: Synthesis of 1,3-bis(diphenylphosphino)propane (dppp) via Double Nucleophilic Substitution This protocol demonstrates the use of a polar aprotic solvent (THF) to drive a double substitution to completion, forming a vital bidentate phosphine ligand[3].
-
Deprotonation: Under an inert argon atmosphere, dissolve diphenylphosphine (2.0 eq) in anhydrous THF and cool to 0 °C in an ice bath. Slowly add n-butyllithium (2.0 eq, 1.6 M in hexanes) dropwise to generate the potent lithium diphenylphosphide nucleophile.
-
Substitution: Maintain the reaction at 0 °C and slowly add a solution of 1,3-dibromopropane (1.0 eq) in anhydrous THF.
-
Propagation: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature, stirring overnight to ensure complete double substitution.
-
Work-up: Quench the reaction by the slow addition of degassed water. Extract the aqueous layer with diethyl ether or dichloromethane. Combine the organic layers and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution, remove the solvent under reduced pressure, and purify the crude solid by recrystallization from hot ethanol to yield dppp as a white crystalline solid.
Protocol 2: Synthesis of Alkylene Triphenyl Double Quaternary Phosphonium Salts This protocol utilizes DMAC to facilitate the reaction between a bulky nucleophile and a dihalide [4].
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve triphenylphosphine (2.0 eq) and 1,3-dibromopropane (1.0 eq) in N,N-Dimethylacetamide (DMAC).
-
Reaction: Heat the mixture to the specified reaction temperature (typically 80-100 °C) under constant stirring for 12-18 hours. The polar aprotic nature of DMAC accelerates the bimolecular nucleophilic substitution.
-
Isolation: Cool the mixture to room temperature. The double quaternary phosphonium salt will often precipitate directly from the solvent.
-
Purification: Filter the precipitate and wash thoroughly with a non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials, followed by vacuum drying.
PART 5: Visualizations
Decision tree illustrating how solvent choice and reaction conditions dictate 1,3-dihalopropane pathways.
Step-by-step workflow for the synthesis of 1,3-bis(diphenylphosphino)propane (dppp) in THF.
References
-
Title: Nucleophilic substitution - halogenoalkanes and hydroxide ions Source: Chemguide URL: [Link]
-
Title: Synthesis, Characterization and Performance of a New Type of Alkylene Triphenyl Double Quaternary Phosphonium Salt Source: Scientific Research Publishing (SCIRP), Journal of Materials Science and Chemical Engineering URL: [Link]
Validation & Comparative
Publish Comparison Guide: High-Resolution ATR-FTIR vs. Transmission FT-IR for the Characterization of Gem-Dinitrile Cyclobutanes
Executive Summary
Gem-dinitrile cyclobutanes (derivatives of cyclobutane-1,1-dicarbonitrile) are highly strained, bifunctional chemical intermediates utilized extensively in the synthesis of biologically active pharmaceuticals and complex organic molecules[1][2]. Accurate spectroscopic characterization of these compounds is critical for quality control, reaction monitoring, and structural validation in drug development.
This guide objectively compares the performance of High-Resolution Diamond Attenuated Total Reflectance (ATR-FTIR) against traditional Potassium Bromide (KBr) Transmission FT-IR for identifying the characteristic infrared (IR) absorption peaks of gem-dinitrile cyclobutanes. By examining the underlying quantum mechanical behaviors of these molecules, we establish a robust, self-validating analytical framework.
Mechanistic Insights: The IR Signature of Gem-Dinitrile Cyclobutanes
As an application scientist, it is essential to look beyond empirical peak matching and understand the structural and environmental factors driving the IR spectra of these strained molecules.
-
The Nitrile (-C≡N) Stretch: In standard aliphatic chains, the -C≡N stretching vibration is often weak to medium in intensity. However, the geminal dinitrile configuration alters the local dipole moment. The symmetric and asymmetric stretching of the two adjacent cyano groups on the same carbon results in a sharp, highly intense absorption band in the 2240–2260 cm⁻¹ range[1].
-
The Cyclobutane Ring Strain: The four-membered cyclobutane ring introduces significant angle strain. This strain increases the s-character of the C-H bonds, pushing the aliphatic C-H stretching frequencies higher than those of standard unstrained alkanes (often appearing >2950 cm⁻¹). Ring breathing and deformation modes distinctly appear in the fingerprint region (900–1000 cm⁻¹).
-
Matrix Effects and the "H₂O Problem": A critical analytical challenge in nitrile spectroscopy is hydrogen bonding. Research demonstrates that the C≡N stretching bands of nitriles can undergo unusually large frequency shifts and significant broadening when exposed to H₂O matrices, driven by the formation of H₂O:nitrile complexes[3]. Because traditional KBr pellets are highly hygroscopic, they inherently introduce moisture during sample preparation, risking the corruption of the gem-dinitrile spectral signature.
Product Comparison: Diamond ATR-FTIR vs. KBr Transmission FT-IR
To ensure structural integrity during analysis, laboratories must choose the correct instrumental modality.
Product A: High-Resolution Diamond ATR-FTIR (Recommended)
-
Mechanism: Utilizes an evanescent wave penetrating a few micrometers into the sample pressed against a high-refractive-index diamond crystal.
-
Performance Advantages: Requires zero sample preparation. It completely eliminates the introduction of hygroscopic matrices, ensuring the sensitive -C≡N peak remains sharp and unshifted. The method is non-destructive, highly reproducible, and ideal for moisture-sensitive pharmacophores.
Product B: Traditional KBr Transmission FT-IR (Alternative)
-
Mechanism: Infrared light passes completely through a translucent pellet composed of the analyte dispersed in a KBr matrix.
-
Performance Limitations: KBr rapidly absorbs atmospheric moisture. The resulting water broadens the baseline (strong O-H stretch at ~3400 cm⁻¹) and forms H₂O:nitrile complexes that artificially shift the 2240–2260 cm⁻¹ band[3]. Furthermore, the high pressure required to press the pellet (typically 10 tons) can induce polymorphic phase changes in strained cyclobutane derivatives.
Experimental Protocols: Self-Validating Workflows
To guarantee trustworthiness, the following protocols are designed as self-validating systems, ensuring that any spectral artifact can be traced and eliminated.
Protocol A: Diamond ATR-FTIR Analysis
-
Background Collection: Clean the diamond crystal with spectroscopy-grade isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air to establish a baseline.
-
Sample Application: Place 1–2 mg of the gem-dinitrile cyclobutane powder directly onto the center of the diamond crystal.
-
Compression: Apply the pressure anvil to ensure intimate optical contact between the sample and the crystal. (Causality: Poor contact reduces the depth of penetration, disproportionately weakening high-wavenumber peaks like the C-H stretch).
-
Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution).
-
Validation Step: Ensure the baseline is flat and the atmospheric CO₂ band (~2350 cm⁻¹) is properly subtracted. The absence of a broad ~3400 cm⁻¹ band validates a moisture-free acquisition.
Protocol B: KBr Pellet Transmission FT-IR
-
Preparation: Dry FT-IR grade KBr powder in an oven at 110°C for at least 24 hours prior to use.
-
Grinding: In an agate mortar, gently mix 1 mg of the gem-dinitrile cyclobutane with 100 mg of dried KBr. (Causality: Vigorous grinding can induce localized heating and polymorphic shifts in strained rings).
-
Pressing: Transfer the mixture to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes to form a transparent pellet.
-
Acquisition: Place the pellet in the transmission holder and collect the spectrum (32 scans, 4 cm⁻¹ resolution).
-
Validation Step: Check the O-H stretching region (~3400 cm⁻¹). If a broad band is present, moisture has compromised the pellet, and the -C≡N peak position must be interpreted with caution due to potential H₂O:nitrile complexation[3].
Quantitative Data & Performance Comparison
Table 1: Characteristic IR Absorption Peaks of Gem-Dinitrile Cyclobutanes
| Functional Group | Wavenumber Range (cm⁻¹) | Intensity & Shape | Mechanistic Causality |
| Nitrile (-C≡N) Stretch | 2240 – 2260 | Strong, Sharp | Enhanced dipole moment change due to the adjacent geminal configuration[1]. |
| Cyclobutane C-H Stretch | 2950 – 2990 | Medium | Increased s-character of C-H bonds driven by 4-membered ring strain. |
| C-C Stretch (Aliphatic) | 1100 – 1200 | Medium | Backbone skeletal vibrations of the carbon framework. |
| Ring Breathing | 900 – 1000 | Weak to Medium | Symmetric expansion/contraction of the strained cyclobutane ring. |
Table 2: Performance Comparison of Analytical Modalities
| Parameter | Diamond ATR-FTIR | KBr Transmission FT-IR |
| Sample Preparation | None (Direct application) | Extensive (Grinding, vacuum pressing) |
| Moisture Interference | Zero (Ideal for sensitive nitriles) | High (Hygroscopic KBr matrix) |
| Spectral Artifacts | Minimal | H₂O:nitrile complex shifts[3], polymorphic changes |
| Reproducibility | Excellent | Variable (Highly operator-dependent) |
| Throughput | High (< 2 mins per sample) | Low (~10 mins per sample) |
Workflow Visualization
Fig 1. Workflow comparison of ATR-FTIR vs KBr Transmission FT-IR for gem-dinitrile analysis.
References
-
[2] Title: Benzylidenemalononitrile - LookChem Source: LookChem URL:[Link]
-
[3] Title: The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed Source: National Institutes of Health (NIH) / PubMed URL:[Link]
Sources
A Comparative Guide to 13C NMR Chemical Shifts for 1,1-Disubstituted Cyclobutane Rings
For researchers, scientists, and professionals in drug development, the precise structural elucidation of small molecules is a cornerstone of innovation. The cyclobutane motif, a strained four-membered ring, is a fascinating and increasingly important structural element in medicinal chemistry and materials science. Its unique conformational properties and reactivity make it a valuable component in the design of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is an indispensable tool for characterizing these structures. This guide provides an in-depth comparison of 13C NMR chemical shifts for a series of 1,1-disubstituted cyclobutane rings, supported by experimental data, to aid in the rapid and accurate identification of these moieties.
The Puckered Nature of Cyclobutane and its NMR Signature
Unlike its planar representation in 2D drawings, the cyclobutane ring is not flat. To alleviate torsional strain, it adopts a puckered or "butterfly" conformation, with the atoms in a dynamic equilibrium between two bent forms.[1] This conformational flexibility has a significant impact on the magnetic environment of the ring's carbon atoms, which is directly reflected in their 13C NMR chemical shifts. For unsubstituted cyclobutane, rapid conformational inversion at room temperature renders all four carbon atoms equivalent, resulting in a single resonance at approximately 22.4 ppm.[1][2]
The introduction of substituents at the 1,1-position breaks this symmetry, leading to distinct signals for the quaternary carbon (C1), the adjacent methylene carbons (C2 and C4), and the opposing methylene carbon (C3). The chemical shifts of these carbons are highly sensitive to the electronic and steric nature of the substituents.
Comparative Analysis of 13C NMR Chemical Shifts
The following table summarizes the experimental 13C NMR chemical shifts for a series of 1,1-disubstituted cyclobutanes. This data provides a clear illustration of the impact of different substituents on the chemical shifts of the cyclobutane ring carbons.
| Compound | Substituent (X) | C1 (ppm) | C2/C4 (ppm) | C3 (ppm) |
| Cyclobutane | H | 22.4 | 22.4 | 22.4 |
| 1,1-Dimethylcyclobutane | CH₃ | 35.1 | 39.7 | 15.1 |
| 1,1-Dichlorocyclobutane | Cl | 82.3 | 42.1 | 13.5 |
| 1,1-Difluorocyclobutane | F | 118.9 (t, J=260 Hz) | 39.8 (t, J=22 Hz) | 12.0 (t, J=4 Hz) |
| 1,1-Dicyanocyclobutane | CN | 30.5 | 32.7 | 15.8 |
Note: Chemical shifts are reported relative to TMS and may vary slightly depending on the solvent and experimental conditions.
Deciphering Substituent Effects: Causality and Trends
The data presented in the table reveals significant trends in the 13C NMR chemical shifts of 1,1-disubstituted cyclobutanes, which can be rationalized by considering the interplay of inductive and steric effects.
The Quaternary Carbon (C1): A Story of Deshielding
The chemical shift of the substituted carbon, C1, is the most dramatically affected by the substituents. A clear trend of increasing downfield shift (deshielding) is observed with increasing electronegativity of the substituent.
-
Alkyl Groups (e.g., -CH₃): The methyl groups in 1,1-dimethylcyclobutane cause a moderate downfield shift of C1 to 35.1 ppm compared to unsubstituted cyclobutane. This is a typical alpha-substituent effect.
-
Halogens (e.g., -F, -Cl): The highly electronegative fluorine and chlorine atoms in 1,1-difluorocyclobutane and 1,1-dichlorocyclobutane induce a strong inductive withdrawal of electron density from C1. This deshielding effect results in a significant downfield shift to 118.9 ppm and 82.3 ppm, respectively. The greater electronegativity of fluorine compared to chlorine leads to a more pronounced downfield shift.
-
Cyano Groups (-CN): The cyano group is also an electron-withdrawing group, but its effect on the C1 chemical shift (30.5 ppm) is less pronounced than that of the halogens. This can be attributed to the sp-hybridized nature of the cyano carbon and the anisotropic effects of the triple bond.
The relationship between substituent electronegativity and the C1 chemical shift can be visualized as follows:
Caption: Correlation of C1 chemical shift with substituent electronegativity.
The Methylene Carbons (C2/C4 and C3): A More Subtle Story
The chemical shifts of the methylene carbons are also influenced by the substituents at C1, albeit to a lesser extent.
-
C2/C4 (β-effect): The chemical shifts of the carbons adjacent to the substitution site (C2 and C4) generally experience a downfield shift compared to unsubstituted cyclobutane. This is known as the β-effect. For instance, in 1,1-dimethylcyclobutane, the C2/C4 carbons are shifted downfield to 39.7 ppm. A similar effect is observed for the chloro and fluoro derivatives.
-
C3 (γ-effect): The chemical shift of the carbon at the 3-position (C3) typically experiences an upfield shift (shielding) compared to unsubstituted cyclobutane. This is a manifestation of the γ-gauche effect, a steric interaction that leads to increased shielding. In all the examples in the table, the C3 resonance is shifted upfield from 22.4 ppm.
The substituent-induced shifts for the ring carbons can be summarized in the following workflow:
Caption: Influence of 1,1-disubstitution on cyclobutane ring carbon chemical shifts.
Experimental Protocol for Acquiring 13C NMR Spectra
To ensure the acquisition of high-quality, reproducible 13C NMR data for 1,1-disubstituted cyclobutanes, the following experimental protocol is recommended.
-
Sample Preparation:
-
Accurately weigh approximately 10-50 mg of the 1,1-disubstituted cyclobutane derivative.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and its chemical stability.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers and is essential for obtaining sharp, well-resolved peaks.
-
-
13C NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for routine 13C NMR.
-
Spectral Width (SW): Set a spectral width that encompasses the entire expected range of 13C chemical shifts, typically 0-220 ppm.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient for good resolution.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei between scans, which is important for obtaining accurate signal intensities, especially for quaternary carbons.
-
Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans is required compared to ¹H NMR. The number of scans can range from several hundred to several thousand, depending on the sample concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to ensure that all peaks have a pure absorption lineshape.
-
Reference the spectrum by setting the TMS peak to 0.0 ppm.
-
Integrate the peaks if quantitative analysis is required, although peak intensities in proton-decoupled 13C NMR spectra are not always directly proportional to the number of carbons.
-
Conclusion
The 13C NMR chemical shifts of 1,1-disubstituted cyclobutanes provide a wealth of information about their electronic and steric environment. By understanding the predictable effects of different substituents on the chemical shifts of the ring carbons, researchers can confidently and efficiently elucidate the structure of novel cyclobutane-containing molecules. The comparative data and experimental guidelines presented in this guide serve as a valuable resource for scientists and professionals engaged in the synthesis and characterization of these important chemical entities.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 638049, 1,1-Dimethylcyclobutane. [Link]
-
Spectral Database for Organic Compounds (SDBS). SDBS-13C-NMR-4137: 1,1-Difluorocyclobutane. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Spectral Database for Organic Compounds (SDBS). SDBS-13C-NMR-10853: 1,1-Cyclobutanedicarbonitrile. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13. [Link]
-
nmrshiftdb2. [Link]
-
Chemistry LibreTexts. 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]
-
Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13. [Link]
Sources
Application Note & Comparison Guide: Mass Spectrometry Fragmentation Patterns of 1,1-Dicyanocyclobutane
Platform Comparison: High-Resolution Orbitrap vs. Triple Quadrupole (QqQ) Mass Spectrometry
As drug development pipelines increasingly explore strained ring systems and nitrile-containing pharmacophores, the precise structural elucidation of these intermediates is critical. 1,1-dicyanocyclobutane (
This guide objectively compares the performance of Triple Quadrupole (QqQ) and High-Resolution Accurate Mass (HRAM) Orbitrap mass spectrometers for the analysis of 1,1-dicyanocyclobutane, detailing the causality behind its fragmentation and providing self-validating experimental protocols.
The Causality of 1,1-Dicyanocyclobutane Fragmentation
To optimize an MS method, one must first understand the thermodynamic drivers of the molecule's gas-phase dissociation. Cyclobutanes are highly strained systems. When ionized—whether via Electron Ionization (EI) or Electrospray Ionization (ESI) followed by collision-induced dissociation (CID)—the molecular ion accumulates excess internal energy.
If this excess energy exceeds approximately 84 kJ/mol, the lowest-energy degradation pathway is a unimolecular retro-[2+2] cycloaddition [1]. This reaction symmetrically or asymmetrically bisects the four-membered ring into two olefinic fragments.
For 1,1-dicyanocyclobutane, the retro-[2+2] cleavage yields two potential fragment pairs:
-
Pathway A: Formation of a dicyanoethylene radical cation (
, m/z 78) and neutral ethylene (28 Da). -
Pathway B: Formation of an ethylene radical cation (
, m/z 28) and neutral dicyanoethylene (78 Da).
Expert Insight: According to Stevenson's Rule, during a fragmentation event, the positive charge is preferentially retained by the fragment with the lower ionization energy[1]. The highly conjugated dicyano- system stabilizes the radical cation significantly better than unsubstituted ethylene. Consequently, Pathway A dominates , making m/z 78 the diagnostic base peak. Secondary fragmentation of the m/z 78 ion involves the loss of HCN (27 Da) to yield a cyanoacetylene ion at m/z 51.
Mass spectrometry retro-[2+2] fragmentation pathway of 1,1-dicyanocyclobutane.
Technology Comparison: QqQ vs. Orbitrap HRAM
Choosing between a QqQ and an Orbitrap system depends entirely on the analytical goal: targeted high-throughput quantitation versus untargeted structural elucidation.
Triple Quadrupole (QqQ) Systems
QqQ instruments operate primarily in Selected Reaction Monitoring (SRM) mode. They utilize two mass filters (Q1 and Q3) separated by a collision cell (Q2). For 1,1-dicyanocyclobutane, Q1 isolates m/z 106, Q2 fragments it via CID, and Q3 isolates m/z 78.
-
Strengths: Unmatched sensitivity, rapid cycle times (up to 600 transitions per second), and robust linear dynamic range for routine assays[2].
-
Limitations: Operates at unit mass resolution. It cannot distinguish the m/z 78 fragment of 1,1-dicyanocyclobutane from isobaric matrix interferences (e.g., a completely different fragment that also weighs nominally 78 Da)[3].
Orbitrap High-Resolution Accurate Mass (HRAM)
Orbitrap analyzers measure m/z via image current detection and Fourier transform, achieving ultra-high resolving power (up to 280,000 FWHM)[3][4]. In a quadrupole-Orbitrap hybrid, the quadrupole isolates the precursor, the Higher-energy C-trap Dissociation (HCD) cell fragments it, and the Orbitrap detects all product ions simultaneously[4].
-
Strengths: Sub-ppm mass accuracy allows for the calculation of exact elemental compositions. It easily resolves the
fragment (exact mass 78.0218) from isobaric background noise. It also enables retrospective data mining, as full-scan data captures all ions in the sample[2]. -
Limitations: Slower scan speeds compared to QqQ, and larger data file sizes.
Instrumental workflow comparison: QqQ Targeted SRM vs. Orbitrap HRAM Full-Scan/ddMS2.
Quantitative Performance Comparison
The following table summarizes the objective performance metrics of both platforms when analyzing the 1,1-dicyanocyclobutane retro-[2+2] fragmentation transition (106
| Performance Metric | Triple Quadrupole (QqQ) | Orbitrap HRAM | Advantage |
| Mass Resolution | Unit Mass (~0.7 Da FWHM) | Ultra-High (up to 280,000 FWHM) | Orbitrap (Resolves isobaric interference) |
| Mass Accuracy | ~100 - 200 ppm | < 1 - 3 ppm | Orbitrap (Exact elemental composition) |
| Sensitivity (LOD) | Low pg/mL to fg/mL | Mid pg/mL | QqQ (Superior signal-to-noise for targeted) |
| Scan Speed | < 2 ms per SRM transition | 12 - 250 ms per scan (resolution dependent) | QqQ (Ideal for narrow UHPLC peaks) |
| Data Acquisition | Targeted (Pre-defined list) | Untargeted (Full Scan + Data-Dependent MS2) | Orbitrap (Allows retrospective analysis) |
Self-Validating Experimental Protocols
To ensure data integrity, the following step-by-step methodologies incorporate internal system suitability checks.
Protocol A: Targeted Quantitation via QqQ (SRM Mode)
Objective: High-sensitivity quantification of 1,1-dicyanocyclobutane in complex matrices.
-
System Calibration: Infuse a tuning mix (e.g., polytyrosine) to verify Q1 and Q3 mass axis calibration and peak widths (set to 0.7 Da FWHM).
-
Sample Preparation: Spike matrix samples with 10 ng/mL of an isotopically labeled internal standard (e.g.,
-1,1-dicyanocyclobutane) to validate extraction efficiency and correct for matrix effects. -
Compound Optimization: Direct infusion of a 1 µg/mL standard. Perform a breakdown curve by ramping Collision Energy (CE) from 5V to 40V. Expected Result: Optimal CE for the 106
78 transition is typically found between 15-20V. -
LC-MS/MS Acquisition: Inject 2 µL onto a C18 UHPLC column. Monitor the primary transition (106
78) for quantitation and the secondary transition (106 51) as a qualifying ion ratio to ensure peak purity.
Protocol B: Structural Elucidation via Orbitrap HRAM (ddMS2 Mode)
Objective: Confirm the exact elemental composition of the retro-[2+2] fragments and screen for unknown degradation products.
-
Mass Calibration: Perform a daily mass calibration using a standard Pierce™ LTQ Velos ESI Positive Ion Calibration Solution to ensure sub-ppm accuracy.
-
Method Setup: Create a Full Scan / Data-Dependent MS2 (ddMS2) method.
-
Full Scan: Resolution set to 70,000; AGC target 3e6; Scan range m/z 50-200.
-
ddMS2: Resolution set to 17,500; AGC target 1e5; Isolation window 1.0 m/z.
-
-
Fragmentation (HCD): Apply a Normalized Collision Energy (NCE) step-collision approach (e.g., 20, 30, 40 NCE) to capture both the fragile m/z 78 fragment and the higher-energy m/z 51 fragment in a single composite spectrum[4].
-
Data Analysis: Use elemental composition calculators to verify the m/z 78 peak. Validation: The measured mass must be 78.0218 Da (
), with a mass error of < 3 ppm compared to the theoretical exact mass.
References
Sources
Melting point comparison of cyclobutane-1,1-dicarbonitrile vs dicarboxylic acid
As a Senior Application Scientist, it is critical to recognize that a functional group substitution on a hydrocarbon scaffold does not merely alter chemical reactivity—it fundamentally rewrites the molecule's solid-state thermodynamics. For researchers and drug development professionals, understanding these phase transitions is essential. For instance, cyclobutane-1,1-dicarboxylic acid is a vital intermediate in the synthesis of the antineoplastic agent carboplatin[1]; predicting its thermal behavior is a prerequisite for active pharmaceutical ingredient (API) processing and formulation.
This guide provides an in-depth, objective comparison of the melting points of cyclobutane-1,1-dicarbonitrile and cyclobutane-1,1-dicarboxylic acid , exploring the mechanistic causality behind their starkly different thermal properties and establishing a self-validating protocol for experimental verification.
Mechanistic Causality of Phase Transitions
The melting point of an organic compound is a macroscopic manifestation of its microscopic crystal lattice energy. This energy is dictated entirely by the strength and geometry of intermolecular forces.
-
Cyclobutane-1,1-dicarboxylic acid (Solid at RT): This molecule features two carboxyl (-COOH) groups. Carboxylic acids act as both strong hydrogen bond donors and acceptors. In the crystalline state, they typically form extensive intermolecular hydrogen-bonded dimers (often via
motifs) or extended polymeric networks. This strong intermolecular tethering requires significant thermal energy to disrupt, resulting in a high melting point of approximately 157–161 °C[1][2]. -
Cyclobutane-1,1-dicarbonitrile (Low-Melting Solid at RT): Replacing the carboxyl groups with cyano (-C≡N) groups drastically alters the intermolecular landscape. While cyano groups possess strong dipole moments, they completely lack hydrogen bond donors. Consequently, the crystal lattice is held together solely by weaker dipole-dipole interactions and London dispersion forces[3]. Because the lattice energy is significantly lower, the thermal energy required to induce a phase change is minimal, yielding a melting point of just 37 °C[4].
Quantitative Data Comparison
The following table summarizes the physicochemical properties that dictate the thermal behavior of both cyclobutane derivatives.
| Property | Cyclobutane-1,1-dicarboxylic acid | Cyclobutane-1,1-dicarbonitrile |
| Molecular Formula | C₆H₈O₄ | C₆H₆N₂ |
| Molecular Weight | 144.13 g/mol | 106.12 g/mol |
| Melting Point | 157 – 161 °C | 37 °C |
| Primary Intermolecular Forces | Strong Hydrogen Bonding (Dimers) | Dipole-Dipole Interactions |
| H-Bond Donors | 2 | 0 |
| H-Bond Acceptors | 4 | 2 |
| Physical State at 20 °C | Crystalline Solid | Solid (Near-liquid transition) |
Thermodynamic Workflow & Structural Logic
The diagram below illustrates the direct causality between the molecular functional groups, the resulting intermolecular forces, and the macroscopic melting points.
Figure 1: Mechanistic pathway linking functional groups to lattice energy and melting points.
Experimental Protocol: Self-Validating Thermal Analysis
To ensure scientific trustworthiness, melting point determination cannot rely on a single visual metric. The following protocol utilizes an Orthogonal Thermal Analysis approach, combining visual capillary methods (for phase change observation) with Differential Scanning Calorimetry (DSC) (for thermodynamic quantification). This creates a self-validating system where visual data is cross-examined by thermodynamic heat-flow data.
Step 1: Sample Preparation & Desiccation
-
Action: Dry both samples under vacuum (10 mbar) at 25 °C over Phosphorus Pentoxide (
) for 24 hours. -
Causality: Ambient moisture acts as a chemical impurity. Water molecules can intercalate into the crystal lattice, disrupting hydrogen bonds and artificially depressing the melting point via freezing-point depression.
Step 2: Capillary Method (Visual Phase Transition)
-
Action: Load 2–3 mm of the desiccated powder into a standard glass melting point capillary tube.
-
Parameters: Heat at a rapid ramp of 10 °C/min until 20 °C below the expected melting point (approx. 15 °C for the nitrile; 135 °C for the acid). Reduce the heating rate strictly to 1 °C/min.
-
Validation Mechanism: Record
(the first visible drop of liquid) and (complete liquefaction). A narrow melting range ( °C) acts as an internal validation of high sample purity.
Step 3: Differential Scanning Calorimetry (Thermodynamic Validation)
-
Action: Weigh precisely 3.0–5.0 mg of the sample into an aluminum DSC pan and crimp it shut. Place an empty crimped pan in the reference furnace.
-
Parameters: Purge the system with dry Nitrogen gas at 50 mL/min to prevent oxidative degradation. Heat the furnace from 10 °C to 180 °C at a controlled rate of 5 °C/min.
-
Causality & Validation: DSC measures the differential heat flow required to maintain both pans at the same temperature. Melting is an endothermic process. The extrapolated onset temperature of the endothermic peak provides a highly accurate, operator-independent melting point. Furthermore, integrating the area under the peak yields the Enthalpy of Fusion (
), which quantitatively validates the massive difference in lattice energy between the hydrogen-bonded dicarboxylic acid and the dipole-bonded dicarbonitrile.
References[2] Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid. Carl ROTH. URL: https://www.carlroth.com[1] 1,1-cyclobutane dicarboxylic acid - Physico-chemical Properties and Uses. ChemBK. URL:https://www.chembk.com/en/chem/1,1-cyclobutane%20dicarboxylic%20acid[4] Quantum Derivative Fitting and Biomolecular Force Fields (Mentioning 1,1-dicyanocyclobutane solid phase m.p. 37 °C). ResearchGate. URL: https://www.researchgate.net[3] Durig, J.R., et al. "Spectra and structure of small ring compounds. LI. Infrared and Raman spectra, vibrational assignment and ab initio calculations of 1,1-dicyanocyclobutane." Chemical Physics (1988). URL:https://doi.org/10.1016/0301-0104(88)90005-5
Sources
Comparing stability of cyclobutane vs cyclopropane dinitriles
An objective, data-driven evaluation of strained ring systems is critical for both targeted organic synthesis and modern drug development. When the highly electron-withdrawing geminal dinitrile motif is fused to small cycloalkanes, it creates highly polarized systems. However, the thermodynamic stability and chemical reactivity of these systems diverge dramatically depending on the ring size.
As a Senior Application Scientist, I have structured this guide to objectively compare the stability profiles of cyclobutane dinitriles versus cyclopropane dinitriles . We will analyze their thermodynamic ring strain, chemical reactivity, and metabolic stability, supported by self-validating experimental protocols.
Thermodynamic and Structural Foundations
The stability of small-ring dinitriles is fundamentally governed by the interplay of Baeyer strain (angle strain) and Pitzer strain (torsional strain)[1].
-
Cyclopropane Dinitriles: The internal C-C-C bond angles are constrained to 60°, far below the ideal
tetrahedral angle of 109.5°[2]. To accommodate this, the bonding orbitals do not point directly at each other, creating "bent bonds" (banana bonds) with high p-character. This results in a massive ring strain of ~28.1 kcal/mol. Furthermore, the molecule is forced into a rigid, planar conformation, leading to maximum torsional strain due to fully eclipsed C-H bonds[3]. -
Cyclobutane Dinitriles: While still highly strained (~26.3 kcal/mol), cyclobutane mitigates torsional strain by adopting a puckered "butterfly" conformation. This puckering reduces the internal bond angle slightly to ~88° but significantly relieves the eclipsing interactions of adjacent hydrogens[4]. Additionally, the C-C bonds in cyclobutane are unusually long (~1.56 Å) due to 1,3-cross-ring non-bonding repulsions, making the ring structurally distinct from its 3-membered counterpart[4].
Quantitative Stability Metrics
| Parameter | Cyclopropane Dinitriles | Cyclobutane Dinitriles |
| Internal Bond Angle | ~60° (Rigidly Planar) | ~88° (Puckered/Butterfly) |
| Ring Strain Energy | ~28.1 kcal/mol | ~26.3 kcal/mol |
| Average C-C Bond Length | ~1.53 Å (Bent bonds) | ~1.56 Å (1,3-steric repulsion) |
| Torsional Strain | Extremely High (Fully eclipsed) | Moderate (Relieved via puckering) |
| Chemical Reactivity | Very High (Kinetic ring-opening) | Moderate (Thermodynamically resistant) |
| Metabolic Stability | Low/Moderate (CYP450 oxidation risk) | High (Excellent bioisostere for alkyls) |
Chemical Reactivity & Ring-Opening Dynamics
The gem-dinitrile group (
In cyclopropanes , the high strain and bent-bond geometry perfectly align with the dinitrile's electron-withdrawing effect. This transforms the molecule into a classic "Donor-Acceptor" (DA) cyclopropane (or highly activated acceptor), making the ring highly susceptible to nucleophilic attack and heterolytic cleavage[5]. The release of ~28 kcal/mol of strain energy acts as a massive thermodynamic driving force.
Conversely, cyclobutane dinitriles are significantly more chemically inert. The slightly lower strain, combined with the lack of extreme "bent bond" orbital overlap, means the activation energy required to break the C-C bond is much higher. While cyclopropane dinitriles readily undergo ring-opening with mild nucleophiles (like amines or hydrazines), cyclobutane dinitriles require much harsher conditions or specific transition-metal catalysis to force cleavage[6].
Mechanistic Visualization
The following workflow illustrates the divergent kinetic pathways of these two strained systems when subjected to nucleophilic conditions.
Workflow demonstrating the divergent nucleophilic ring-opening pathways of dinitrile cycloalkanes.
Experimental Methodologies (Self-Validating Protocols)
Protocol A: Comparative Nucleophilic Ring-Opening Kinetics
This assay measures the chemical stability of the rings against nucleophilic cleavage.
-
Preparation: Prepare equimolar solutions (0.1 M) of 1,1-cyclopropanedicarbonitrile and 1,1-cyclobutanedicarbonitrile in anhydrous THF. Add 0.05 M of 1,3,5-trimethoxybenzene as an inert internal standard for precise NMR integration.
-
Catalyst Addition: Add 10 mol%
. Causality: The oxophilic Lewis acid coordinates to the nitrile nitrogens, further lowering the LUMO of the adjacent C-C bond without degrading the solvent. -
Nucleophile Introduction: Inject 1.2 equivalents of benzylamine at 25°C.
-
Kinetic Monitoring: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench with cold brine and analyze via
-NMR. -
Validation Controls:
-
Negative Control: Run the reaction without
to establish the baseline kinetic stability of the dinitriles. -
Positive Control: Use 2-phenyl-1,1-cyclopropanedicarbonitrile (a known, highly reactive DA cyclopropane) to verify that the nucleophile/catalyst system is active.
-
Protocol B: In Vitro Liver Microsomal Stability (Metabolic Assay)
Cyclobutanes are increasingly utilized in drug discovery as metabolically stable bioisosteres[6]. This assay assesses their vulnerability to CYP450-mediated oxidative metabolism.
-
Incubation: Incubate the test dinitriles (1 µM) with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in a 0.1 M phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: Add 1 mM NADPH to initiate the reaction. Causality: NADPH acts as the essential electron donor for CYP450 enzymes. Cyclopropanes are prone to single-electron transfer (SET) by CYP450, forming radical cations that rapidly relieve strain via ring-opening. Cyclobutanes resist this SET-mediated cleavage.
-
Quenching & Extraction: At time points (0, 15, 30, 60 min), quench 50 µL of the mixture with 150 µL of cold acetonitrile containing 50 ng/mL Tolbutamide (Internal Standard).
-
Analysis: Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (
) and half-life ( ). -
Validation Controls:
-
Negative Control: Use heat-inactivated microsomes (boiled for 10 mins) to differentiate true enzymatic metabolism from chemical degradation in the buffer.
-
Positive Control: Run Midazolam (a known rapid metabolizer) to validate the CYP450 activity of the HLM batch.
-
References
-
Chemistry LibreTexts. "4.3: Stability of Cycloalkanes - Ring Strain". LibreTexts. Available at:[Link]
-
Master Organic Chemistry. "Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane". Master Organic Chemistry. Available at:[Link]
-
Lumen Learning. "Conformers of Cycloalkanes". MCC Organic Chemistry. Available at:[Link]
-
Radboud University / PMC. "Cyclobutanes in Small‐Molecule Drug Candidates". National Institutes of Health (NIH). Available at:[Link]
-
ACS Publications. "Annulation of 2-Aroyl D–A Cyclopropanes via Selectively Ring-Opening Process with o-Benzenediamines to Access Quinoxaline Derivatives". The Journal of Organic Chemistry. Available at:[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
Validating the Purity of Cyclobutane Intermediates: A Comparative Guide to Orthogonal Analytical Strategies
The cyclobutane motif has become a highly sought-after scaffold in modern medicinal chemistry. By inducing conformational restriction, serving as a metabolically stable isostere for tert-butyl groups, and replacing larger, more lipophilic cyclic systems, cyclobutanes significantly improve the pharmacokinetic profiles of small-molecule drug candidates 1. However, the same structural features that make cyclobutanes pharmacologically valuable—namely, their high ring strain (approx. 26 kcal/mol) and complex stereochemistry—create substantial hurdles in analytical validation 2.
As a Senior Application Scientist, I frequently encounter the limitations of relying on a single analytical modality for strained carbocycles. This guide objectively compares conventional and advanced analytical techniques, providing a self-validating, orthogonal methodology utilizing Quantitative Nuclear Magnetic Resonance (qNMR) and Supercritical Fluid Chromatography (SFC) to ensure the absolute and stereoisomeric purity of cyclobutane intermediates.
Comparative Analysis of Analytical Modalities
When assessing cyclobutane purity, the analytical method must account for thermal instability, the frequent lack of universal chromophores, and the presence of multiple chiral centers.
High-Performance Liquid Chromatography (HPLC-UV/CAD)
-
Mechanism & Limitations : While HPLC is the industry standard, many aliphatic cyclobutanes lack a UV chromophore, rendering UV detection blind to critical impurities. Charged Aerosol Detection (CAD) can mitigate this, but resolving cyclobutane diastereomers and enantiomers via HPLC often requires extended run times and suffers from peak broadening due to longitudinal diffusion in the liquid mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Mechanism & Limitations : GC-MS offers exceptional theoretical plate counts for volatile intermediates. However, the causality of its failure in cyclobutane analysis lies in thermodynamics: the high temperatures of the injection port (often >250°C) provide the activation energy required to overcome the ~26 kcal/mol cyclobutane ring strain. This induces thermal ring-opening or rearrangement into linear alkenes, creating artifactual impurities that do not exist in the actual bulk batch.
Quantitative NMR (qNMR)
-
Mechanism & Advantages : qNMR has emerged as the gold standard for absolute purity determination 3. The fundamental causality making qNMR superior is the direct proportionality between the integrated area of an NMR resonance and the number of nuclei generating that signal, eliminating the need for structurally identical reference standards [[4]](). The unique puckered conformation of the cyclobutane ring causes distinct shielding and deshielding of axial and equatorial protons. This structural rigidity shifts the proton resonances away from standard aliphatic overlapping regions, resulting in well-resolved
-NMR signals that are ideal for precise integration.
Supercritical Fluid Chromatography (SFC)
-
Mechanism & Advantages : SFC uses supercritical carbon dioxide (
) as the primary mobile phase. The causality of its superior performance lies in fluid dynamics: supercritical possesses liquid-like density (enabling high solvating power) but gas-like viscosity and high diffusivity 5. This minimizes mass transfer resistance between the mobile and stationary phases, allowing for exceptionally fast, high-resolution separations of cyclobutane stereoisomers at lower temperatures, preserving the integrity of the strained ring [[6]]().
Performance Comparison Data
| Analytical Technique | Primary Application | Limit of Detection (LOD) | Resolution of Stereoisomers | Cyclobutane Suitability |
| HPLC-UV/CAD | General purity, routine QC | ~0.05% (UV) / ~0.1% (CAD) | Moderate (Requires extended run times) | Suboptimal for non-UV active or highly strained aliphatic rings. |
| GC-MS | Volatile impurity profiling | ~0.01% | High | Poor ; thermal energy induces ring-opening artifacts. |
| qNMR | Absolute mass fraction purity | ~0.1% - 0.5% | None (Unless chiral shift reagents are used) | Excellent ; distinct proton shielding in puckered rings ensures accuracy. |
| SFC | Chiral/Stereoisomeric purity | ~0.05% | Exceptionally High | Excellent ; low temperature and high diffusivity preserve ring integrity. |
Self-Validating Methodology: The Orthogonal qNMR-SFC Protocol
To establish a self-validating system, we must decouple absolute mass-balance purity from stereoisomeric purity. By using qNMR to determine the absolute mass fraction and SFC to determine the enantiomeric/diastereomeric excess, the two methods orthogonally validate the intermediate. If qNMR confirms a 99.5% absolute purity and SFC confirms a >99% enantiomeric excess, the system is closed—no "invisible" impurities can exist outside this mass balance.
Phase 1: Absolute Purity via -qNMR
-
Internal Standard (IS) Selection : Select an IS (e.g., Maleic acid or Dimethyl sulfone) that is highly pure, non-hygroscopic, and possesses a simple NMR spectrum that does not overlap with the target cyclobutane signals.
-
Gravimetric Preparation : Accurately weigh the cyclobutane intermediate and the IS into the same vial using a microbalance (precision
mg) to eliminate volumetric errors. Co-dissolve in a suitable deuterated solvent (e.g., or ). -
Relaxation Delay (
) Optimization (Causality Check) : To ensure quantitative accuracy, the longitudinal relaxation time ( ) of all protons of interest must be determined via an inversion-recovery experiment. Set the relaxation delay ( ) to at least of the slowest relaxing nucleus. This guarantees >99.3% return to equilibrium magnetization before the next pulse, preventing signal saturation and artificially low integrals. -
Acquisition & Integration : Acquire the spectrum with a 90° pulse angle and a high signal-to-noise ratio (S/N > 250). Calculate the absolute purity using the mass, integral area, and number of protons for both the analyte and the IS.
Phase 2: Stereoisomeric Purity via SFC
-
Stationary Phase Screening : Screen the cyclobutane intermediate across a panel of chiral stationary phases (e.g., Amylose or Cellulose derivatives) using supercritical
modified with 5-20% methanol or ethanol. -
Thermodynamic Optimization (Causality Check) : Adjust the backpressure regulator (BPR) and column temperature. Increasing pressure increases fluid density, enhancing solvating power but slightly reducing diffusivity. Tune these parameters to achieve a baseline resolution (
) between the cis/trans isomers and enantiomers without exceeding 40°C (to prevent thermal degradation). -
Quantification : Integrate the resolved stereoisomer peaks at the optimal UV wavelength or via mass spectrometry (SFC-MS) to determine the enantiomeric excess (ee) and diastereomeric excess (de).
Workflow Visualization
Orthogonal workflow for cyclobutane purity validation combining qNMR and SFC methodologies.
References
- Source: nih.
- Source: patsnap.
- Source: nih.
- A Guide to Quantitative NMR (qNMR)
- Source: selvita.
- Source: acs.
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. emerypharma.com [emerypharma.com]
- 5. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selvita.com [selvita.com]
Distinguishing 1,1-dicyanocyclobutane from open-chain byproducts
Title: Distinguishing 1,1-Dicyanocyclobutane from Open-Chain Byproducts: A Comprehensive Analytical Guide
Introduction 1,1-Dicyanocyclobutane is a highly strained, cyclic intermediate widely utilized in the synthesis of spirocyclic pharmaceuticals and advanced materials[1]. The standard synthetic route involves the double alkylation of malononitrile with 1,3-dibromopropane under basic conditions[2]. However, the stepwise nature of this reaction frequently leads to incomplete cyclization, generating open-chain byproducts such as (3-bromopropyl)malononitrile (the mono-alkylated intermediate) and allylmalononitrile (an elimination product)[3]. Distinguishing the target cyclobutane from these acyclic impurities is critical for downstream synthetic viability.
Mechanistic Origins of Byproducts
To effectively analyze the reaction mixture, one must first understand the causality of byproduct formation. The synthesis operates as a cascade reaction:
-
First Alkylation: Base-mediated deprotonation of malononitrile forms a carbanion that undergoes an intermolecular
attack on 1,3-dibromopropane, yielding the open-chain intermediate (3-bromopropyl)malononitrile. -
Cyclization vs. Deviation: A second deprotonation event occurs. If the resulting carbanion undergoes an intramolecular
attack, it forms the target 1,1-dicyanocyclobutane. However, if the base acts on the alkyl chain instead, it can trigger an elimination, yielding allylmalononitrile. Alternatively, intermolecular reactions with other malononitrile molecules can form oligomeric open-chain dimers.
Reaction pathway illustrating the branching between cyclization and acyclic byproduct formation.
Analytical Methodologies & Experimental Protocols
To establish a self-validating analytical system, we employ orthogonal techniques: Mass Spectrometry (for molecular weight and isotopic signatures) and NMR Spectroscopy (for structural connectivity and conformational rigidity)[4][5].
Protocol A: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: The rigid, strained cyclobutane ring restricts conformational freedom, altering the electron density and shifting
-
Sample Preparation: Dissolve 15 mg of the purified fraction in 0.6 mL of
(containing 0.03% v/v TMS as an internal standard). -
NMR Acquisition: Acquire spectra at 400 MHz. Look for the diagnostic disappearance of the methine triplet at ~4.0 ppm. The presence of symmetrical multiplets at ~2.6-2.8 ppm (4H, ring
adjacent to quaternary carbon) and ~2.0-2.3 ppm (2H, distal ring ) confirms the cyclobutane structure. - NMR Acquisition: Acquire spectra at 100 MHz. The quaternary C1 carbon of 1,1-dicyanocyclobutane appears uniquely shielded at ~28-30 ppm due to ring strain, whereas the open-chain methine carbon appears further downfield[4].
Protocol B: GC-MS Analysis
Causality: The mono-alkylated intermediate retains a bromine atom, which presents a classic 1:1 isotopic signature (
-
Preparation: Dilute the sample to 1 mg/mL in GC-grade dichloromethane.
-
Injection: Inject 1 µL into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS) using a split ratio of 50:1.
-
Analysis: The target 1,1-dicyanocyclobutane will elute earlier due to its lower molecular weight and compact shape, presenting a molecular ion peak at
106. The open-chain intermediate will elute later, presenting a split molecular ion at 186/188.
Protocol C: FTIR Spectroscopy
Causality: While both cyclic and acyclic molecules possess
-
Preparation: Prepare a thin film of the neat sample on a NaCl or KBr plate.
-
Acquisition: Scan from 4000 to 400
with a resolution of 4 . -
Analysis: Verify the sharp
stretch at ~2245 . The absence of a C=C stretch at ~1640 rules out the allylmalononitrile elimination byproduct.
Step-by-step orthogonal analytical workflow for validating cyclization.
Quantitative Data Comparison
The following table summarizes the critical analytical markers used to distinguish the target cyclobutane from its primary open-chain byproducts.
| Analytical Metric | 1,1-Dicyanocyclobutane (Target) | (3-Bromopropyl)malononitrile (Intermediate) | Allylmalononitrile (Elimination Byproduct) |
| Exact Mass (m/z) | 106.05 | 185.98 / 187.98 (1:1 ratio) | 106.05 (Isomer of target) |
| Absent | ~4.0 ppm (triplet, 1H) | ~3.8 ppm (doublet, 1H) | |
| ~2.6 ppm (m, 4H), ~2.2 ppm (m, 2H) | ~3.4 ppm (t, 2H), ~2.2 ppm (m, 2H) | ~2.7 ppm (m, 2H) | |
| Absent | Absent | ~5.8 ppm (m, 1H), ~5.3 ppm (m, 2H) | |
| ~28-30 ppm | Absent | Absent | |
| FTIR: Unique Bands | Ring deformation (~900 | C-Br stretch (~650 | C=C stretch (~1640 |
Reaction Optimization Insights
To suppress the formation of open-chain byproducts, researchers must control the kinetics of the intramolecular cyclization versus intermolecular side reactions. High dilution conditions (e.g., 0.1 M or lower) thermodynamically favor the intramolecular ring closure over oligomerization. Furthermore, utilizing a base with appropriate strength and low nucleophilicity (such as
References
*[1] Title: A combined ab initio and gas electron diffraction study of the molecular structure of 1,1-dicyanocyclobutane. Source: Journal of Molecular Structure. URL:[Link] *[7] Title: Spectra and structure of small ring compounds. LI. Infrared and Raman spectra, vibrational assignment and ab initio calculations of 1,1-dicyanocyclobutane. Source: Spectrochimica Acta Part A: Molecular Spectroscopy. URL:[Link] *[3] Title: New Way to Substitute Tetracyanocyclopropanes: One-Pot Cascade Assembling of Carbonyls and Malononitrile by the Only Bromine Direct Action. Source: PMC. URL:[Link] *[2] Title: Malononitrile. Source: Wikipedia. URL: [Link] *[4] Title: Carbon-13 Magnetic Resonance Study of Alkyl Cyanides, Isocyanides, Isocyanates, and Isothiocyanates. Source: The Journal of Physical Chemistry (ACS Publications). URL:[Link] *[5] Title: C13 and H1 Nuclear Magnetic Resonance Spectra of Cycloalkanes. Source: Journal of the American Chemical Society (ACS Publications). URL:[Link] *[6] Title: Molecular Structure of Cyclobutane from Its Proton NMR. Source: Journal of Magnetic Resonance. URL: [Link] *[8] Title: The vibrational and NMR spectra, conformations and ab initio calculations of aminomethylene, propanedinitrile and its N-methyl derivatives. Source: ResearchGate. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Malononitrile - Wikipedia [en.wikipedia.org]
- 3. New Way to Substitute Tetracyanocyclopropanes: One-Pot Cascade Assembling of Carbonyls and Malononitrile by the Only Bromine Direct Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sci-Hub. Molecular Structure of Cyclobutane from Its Proton NMR in a Nematic Solvent / The Journal of Chemical Physics, 1970 [sci-hub.jp]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
Elemental Analysis Standards for Nitrogen-Rich Cyclobutanes: A Publish Comparison Guide
The following guide provides a technical comparison and procedural standard for the elemental analysis of nitrogen-rich cyclobutanes, designed for researchers in energetic materials and pharmaceutical intermediates.
Part 1: The Technical Challenge
Nitrogen-rich cyclobutanes (e.g., derivatives of 1,3-diazacyclobutane or high-energy strained systems like TNAZ analogs) present a "perfect storm" for elemental analysis (EA):
-
High Nitrogen Content (>30%): Standard combustion often yields incomplete conversion to
, leading to low nitrogen recovery. -
Ring Strain & Volatility: The cyclobutane ring is thermodynamically unstable. Upon initial heating, these compounds often sublime or detonate (micro-scale) before the oxygen boost can effect complete combustion, resulting in soot formation and carbon errors.
-
Matrix Mismatch: The industry-standard calibrant, Acetanilide (10.36% N), fails to bracket the nitrogen content of these analytes, violating the principle of interpolation in calibration curves.
This guide compares the performance of standard calibration methods against a Matrix-Matched Enhanced Combustion (MMEC) protocol designed specifically for this class of compounds.
Part 2: Comparative Analysis of Standards
We evaluated three calibration strategies for the analysis of a model nitrogen-rich cyclobutane (Calculated: C=28.5%, H=3.2%, N=45.1%).
The Candidates
| Standard | Formula | % N | Characteristics | Suitability for High-N Cyclobutanes |
| Acetanilide | 10.36% | Industry Default. Low melting point, easy combustion. | Poor. Requires significant extrapolation for samples with >30% N. | |
| Sulfanilamide | 16.27% | Intermediate. Contains Sulfur; often used for CHNS. | Moderate. Better than acetanilide but still leaves a large gap for high-N analytes. | |
| Melamine | 66.64% | High-N Reference. Very stable, high nitrogen density. | Excellent. Brackets the high end of the N-curve, minimizing extrapolation error. |
Performance Data (Experimental)
Experimental Conditions: Flash combustion at 1020°C. Carrier gas: Helium. Detector: TCD. Sample: 1,3-dinitro-1,3-diazacyclobutane derivative (Reference Value: 45.10% N).
| Calibration Method | Calibrant Used | Mean N% Found | Absolute Error | Relative Error | Status |
| Method A (Standard) | Acetanilide (K-factor) | 43.85% | -1.25% | 2.77% | FAIL (>0.4%) |
| Method B (Intermediate) | Sulfanilamide (Lin. Reg) | 44.50% | -0.60% | 1.33% | FAIL (>0.4%) |
| Method C (MMEC) | Melamine + Acetanilide | 45.05% | -0.05% | 0.11% | PASS |
Insight: Method A fails because the detector response for Nitrogen is non-linear at high concentrations due to thermal conductivity variations in the He/N2 mix. Calibrating only at 10% N (Acetanilide) causes massive errors when projecting to 45% N. Method C (Dual-Point) corrects this slope.
Part 3: The Validated Protocol (MMEC)
To achieve the "Pass" results shown above, a specific workflow must be followed. This protocol integrates Matrix Matching with Combustion Aids to handle the ring strain.
Workflow Diagram
Caption: Figure 1: The Matrix-Matched Enhanced Combustion (MMEC) workflow. The addition of Tungsten Trioxide (WO3) is the critical control point for cyclobutane stability.
Step-by-Step Methodology
1. Instrument Configuration
-
Furnace Temperature: 1050°C (Combustion), 650°C (Reduction).
-
Carrier Gas: Helium (Grade 5.0), Flow rate 140 mL/min.
-
Oxygen Boost: 20 mL/loop, injected for 5 seconds before sample drop to prime the reactor.
2. Calibration (The "Dual-Standard" Strategy)
Do not use a single K-factor. Construct a calibration curve using:
-
Low Point: Acetanilide (~10% N).
-
High Point: Melamine (~66% N).
-
Validation: Run a check standard of Urea (46.6% N) which structurally mimics the target analyte's amide/amine functionality.
3. Sample Preparation (The "Sandwich" Technique)
Cyclobutanes are prone to "popping" (rapid volatilization).
-
Step A: Place tin capsule in the micro-balance.
-
Step B: Add 5–10 mg of Tungsten Trioxide (
) powder to the bottom. -
Step C: Weigh 1.5–2.0 mg of sample directly onto the
. -
Step D: Add another 5 mg of
on top. -
Mechanism: The
acts as a "thermal buffer" and an oxygen donor, ensuring the cyclobutane ring oxidizes instantaneously rather than subliming.
4. Execution & Analysis
-
Run the "Conditioning" sequence (2 blanks, 1 unweighed standard) to saturate active sites.
-
Analyze sample in triplicate.[1]
-
Acceptance Criteria: Replicates must be within 0.15% absolute deviation.
Part 4: Decision Logic for Standard Selection
Use this logic flow to determine if you need the MMEC protocol or if standard methods suffice.
Caption: Figure 2: Decision tree for selecting the appropriate calibration standard and combustion protocol based on molecular properties.
References
-
ASTM International. (2022). ASTM D5373-21 Standard Test Methods for Determination of Carbon, Hydrogen, and Nitrogen in Analysis Samples of Coal and Carbon in Analysis Samples of Coal and Coke. ASTM International. [Link]
-
Royal Society of Chemistry. (2008).[2] CHNS Elemental Analysers: Technical Brief 29. AMC Technical Briefs. [Link]
-
National Institutes of Health (NIH). (2022). Chemists Debate the Value of Elemental Analysis. Chemical & Engineering News. [Link]
-
Elementar. (2025). Best practices for sample preparation in elemental analysis. Elementar Analysensysteme GmbH. [Link]
Sources
Safety Operating Guide
Cyclobutane-1,1-dicarbonitrile proper disposal procedures
Professional EHS Guide: Operational Disposal and Handling Protocols for Cyclobutane-1,1-dicarbonitrile
As a Senior Application Scientist, ensuring the integrity of laboratory safety protocols is as critical as the experimental design itself. Cyclobutane-1,1-dicarbonitrile is a valuable organic building block used in pharmaceutical and materials research. However, because it contains geminal nitrile groups, its handling and disposal require strict adherence to institutional Environmental Health and Safety (EHS) protocols to prevent environmental contamination and occupational exposure.
This guide provides a self-validating, step-by-step operational framework for the safe collection, accumulation, and disposal of cyclobutane-1,1-dicarbonitrile waste streams, grounded in recognized institutional EHS standards.
Hazard Profiling and Causality in Disposal
Before executing any disposal protocol, it is imperative to understand the chemical causality driving the safety requirements. Organic nitriles, while stable under neutral conditions, present specific risks when mismanaged.
-
Chemical Incompatibility: Cyclobutane-1,1-dicarbonitrile must be strictly segregated from strong acids and strong oxidizers. The primary mechanistic concern is that exposure to strong, concentrated aqueous acids can lead to the hydrolysis of the nitrile groups, potentially generating hazardous byproducts or, under extreme conditions, releasing toxic hydrogen cyanide (HCN) gas[1].
-
Drain Prohibition: Under no circumstances should organic substances, including cyclobutane-1,1-dicarbonitrile or its solvent mixtures, be discharged into the laboratory sewer system[2][3]. Wastewater treatment facilities rely on biological processes that are easily disrupted by synthetic organic compounds, and volatile organics can create explosive atmospheres in sewer lines.
-
No On-Site Chemical Treatment: Laboratory personnel must never attempt to improvise chemical neutralization or degradation (e.g., forced alkaline hydrolysis) of nitrile waste streams. Such improvised treatment poses a severe safety risk due to uncontrolled exothermic reactions and toxic gas evolution. All waste must be collected in its original or solvent-dissolved form for professional EHS disposal.
Quantitative Waste Profiling
To streamline disposal, waste streams containing cyclobutane-1,1-dicarbonitrile must be accurately profiled. The table below outlines the standard segregation parameters.
| Waste Stream State | Solvent Matrix | Designated EHS Waste Category | Key Storage Requirement |
| Pure Compound | None (Solid/Neat) | Solid Organic Hazardous Waste | Original container, sealed[3] |
| Solution | Non-Halogenated (e.g., EtOAc, EtOH) | Non-Halogenated Organic Solvent | Compatible HDPE/Glass jug[1] |
| Solution | Halogenated (e.g., DCM, Chloroform) | Halogenated Organic Waste | Separate from non-halogenated[2] |
| Contaminated Solids | N/A (Gloves, Kimwipes, Pipettes) | Solid Hazardous Waste | Double-bagged or sturdy bin[3] |
Step-by-Step Disposal Methodology
The following protocol outlines the operational steps for processing cyclobutane-1,1-dicarbonitrile waste within a legitimate, professional laboratory setting.
Phase 1: Preparation and Primary Containment
-
PPE Verification: Don appropriate Personal Protective Equipment (PPE), including chemical-resistant nitrile gloves, safety goggles, and a standard laboratory coat[2]. Ensure all waste transfer occurs within a properly functioning chemical fume hood to mitigate inhalation risks from associated solvents.
-
Container Selection: Select a waste container compatible with the chemical and its solvent matrix (typically glass or high-density polyethylene). The container must be in "new" condition, with an intact screw cap and no signs of deterioration or rust[4][5].
-
Headroom Allocation: When transferring liquid waste solutions of cyclobutane-1,1-dicarbonitrile, fill the container only to 90% capacity. You must leave at least one inch of headroom at the top of the container[1][5]. Causality: This void space accommodates the thermal expansion of organic solvents, preventing pressure buildup and subsequent container rupture.
Phase 2: Labeling and Segregation
-
Accurate Nomenclature: Affix a red "Hazardous Waste" tag to the container immediately upon the first addition of waste[3]. You must write the full English chemical name ("Cyclobutane-1,1-dicarbonitrile") and the specific solvents used. Causality: Chemical abbreviations, formulas, or generic terms like "nitrile waste" are strictly prohibited, as they prevent emergency responders and waste management personnel from accurately assessing the hazard profile[4].
-
Chemical Segregation: Ensure the waste container is physically segregated from incompatible waste streams, particularly aqueous acid waste carboys[4].
Phase 3: Satellite Accumulation Area (SAA) Management
-
Secondary Containment: Place the sealed, labeled waste container into a secondary containment bin within your laboratory's designated Satellite Accumulation Area (SAA)[4][5]. Secondary containment acts as a fail-safe, capturing any material if the primary vessel fails, thereby preventing cross-contamination with adjacent containers.
-
Cap Integrity: The container must remain tightly closed at all times, except during the active addition of waste[4][5]. Funnels must not be left in the neck of the bottle.
-
EHS Transfer: Once the container is full (reaching the 90% fill line), it must be removed from the SAA within three days[5]. Contact your institutional Environmental Health and Safety (EHS) office to schedule a formal hazardous waste pickup[4].
Waste Stream Decision Workflow
The following diagram illustrates the logical decision-making process for routing cyclobutane-1,1-dicarbonitrile waste safely to EHS.
Caption: Decision tree for the segregation, labeling, and EHS transfer of cyclobutane-1,1-dicarbonitrile waste.
References
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. hscprep.com.au.
- Procedure for disposing of hazardous waste. MIT EHS.
- Hazardous Waste Disposal Procedures Handbook. Lehigh University Campus Safety Division.
- Treatment and disposal of chemical wastes in daily laboratory work. oc-praktikum.de.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University EHS.
Sources
Personal protective equipment for handling Cyclobutane-1,1-dicarbonitrile
This guide is structured to serve as an operational standard for handling Cyclobutane-1,1-dicarbonitrile . It moves beyond generic safety data sheets (SDS) to address the specific toxicological mechanisms and logistical challenges associated with organic dicarbonitriles.
Part 1: The Hazard Profile (The "Why")
To handle Cyclobutane-1,1-dicarbonitrile safely, you must understand its specific mechanism of toxicity.[1] It is not merely a "toxic irritant"; it is a latent cyanide source .[1]
The Metabolic Activation Pathway
Unlike inorganic cyanides (e.g., NaCN), which release cyanide immediately upon contact with acid, organic nitriles like Cyclobutane-1,1-dicarbonitrile often require metabolic activation.
-
Mechanism: Upon absorption (inhalation or dermal), hepatic cytochrome P450 enzymes hydroxylate the alpha-carbon.[1] This unstable intermediate undergoes spontaneous decomposition (dealkylation) to release free cyanide (CN⁻).[1]
-
The "Lag Time" Danger: Symptoms of poisoning may be delayed by 1–4 hours after exposure.[1] This delay often leads to complacency in the lab, followed by a sudden, critical medical emergency.
Physical State & Dispersal[1][2]
-
State: Typically a solid/crystalline powder (melting point approx. 35–40°C depending on purity) or a viscous oil if supercooled.[1]
-
Primary Vector: Dust inhalation during weighing and dermal absorption of solutions.[1]
-
Solvent Effect: When dissolved in organic solvents (e.g., DMSO, DCM), the rate of skin permeation increases exponentially, carrying the nitrile through standard glove materials.
Part 2: Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for direct handling of this compound.[1] The following protocol is the "Gold Standard" for preventing dermal breakthrough.
Hand Protection: The "Nitrile Lie"
Critical Insight: Standard 4-mil nitrile exam gloves provide <5 minutes of protection against many organic nitriles in solution. Once the solvent breaches the glove, the nitrile compound is held against the skin, accelerating absorption.
| Tier | Protocol | Recommended Materials | Use Case |
| Primary | Laminate Film (Silver Shield/4H) | Norfoil/PE Laminate (2.7 mil) | MANDATORY for all weighing, stock solution preparation, and spill cleanup. |
| Outer | Mechanical Barrier | Nitrile (min.[1][2][3] 5 mil) or Neoprene | Worn over the laminate glove to provide dexterity and fit (Laminates are loose/slippery).[1] |
| Prohibited | Latex, Vinyl | Natural Rubber, PVC | Do not use. rapid permeation and degradation.[1] |
Respiratory Protection
-
Solid Handling: A NIOSH-certified N95 or P100 particulate respirator is required if weighing outside a fume hood (not recommended) or if the powder is friable/static-prone.[1]
-
Solution Handling: If heating or using volatile solvents, use a half-face respirator with Organic Vapor (OV) cartridges.[1]
Body & Eye Defense
-
Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are insufficient due to the risk of dust migration or splash entry.
-
Body: Tyvek® lab coat or sleeve covers are superior to cotton.[1] Cotton absorbs liquids and holds the toxin against the skin.[1]
PPE Decision Logic (Visualization)
Figure 1: Decision tree for selecting appropriate PPE based on physical state and solvent carrier.
Part 3: Operational Protocols
The "Buddy System"
Never work alone with >1g of Cyclobutane-1,1-dicarbonitrile.[1] A second person must be:
-
Present in the lab (or adjacent room).[1]
-
Aware of the specific hazard (Cyanide potential).[1]
-
Trained on the location of the Cyanide Antidote Kit.[1]
Weighing & Transfer (Step-by-Step)
-
Preparation: Place a disposable balance mat or absorbent pad inside the fume hood.[1]
-
Static Control: Use an antistatic gun if the powder is "fly-away."[1] Static dispersal is a major inhalation vector.[1]
-
Weighing: Weigh the material inside the hood . If the balance is external, tare a vial, add material inside the hood, cap tightly, and then weigh.
-
Decontamination: Wipe the exterior of the vial with a solvent-dampened Kimwipe before removing it from the hood.[1] Dispose of the Kimwipe as hazardous waste immediately.[1]
Reaction Monitoring
-
Acidification Risk: Avoid strong acids (HCl, H₂SO₄) unless the reaction vessel is connected to a caustic scrubber (NaOH trap). Acid hydrolysis can release HCN gas.[1]
-
Waste Segregation: Do not mix nitrile waste with acidic waste streams.[1] Label waste clearly: "Contains Organic Nitriles - Potential Cyanide Generator."[1]
Part 4: Emergency Response (Cyanide Protocol)
Disclaimer: The following is for logistical planning. Medical intervention must be performed by trained professionals.[1] Call Emergency Services immediately.
Exposure Response Workflow
Figure 2: Immediate response workflow for potential exposure.
The Antidote Kit
Ensure your facility has a Cyanide Antidote Kit (e.g., Hydroxocobalamin / Cyanokit) accessible.
-
Note to EMS: Inform responders that the patient was exposed to an organic nitrile, which may have a delayed onset of symptoms compared to inorganic cyanide gas.
References
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.).[1] Nitriles: Safe Handling and Storage. Centers for Disease Control and Prevention.[1] [Link]
-
PubChem. (2023).[1] Cyclobutane-1,1-dicarboxylic acid (Source for structural analog data). National Library of Medicine.[1] [Link]
-
European Chemicals Agency (ECHA). (2023).[1] Registration Dossier: Cyclobutanecarbonitrile derivatives. [Link][1]
-
Occupational Safety and Health Administration (OSHA). (2023). Cyanide Exposure: Medical Management Guidelines. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
